molecular formula C8H13BClNO2 B577830 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride CAS No. 1256355-23-3

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Cat. No.: B577830
CAS No.: 1256355-23-3
M. Wt: 201.457
InChI Key: QDYZZIRCCVRLBI-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a useful research compound. Its molecular formula is C8H13BClNO2 and its molecular weight is 201.457. The purity is usually 95%.
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Properties

IUPAC Name

[3-(dimethylamino)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h3-6,11-12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYZZIRCCVRLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660579
Record name [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1)
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Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-23-3
Record name [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride)
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Foundational & Exploratory

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride CAS number 1256355-23-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS: 1256355-23-3)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of this compound. It provides not only procedural details but also the underlying scientific rationale to empower users in their research endeavors.

Introduction and Strategic Importance

This compound is a specialized arylboronic acid derivative that has gained significant traction as a versatile building block in modern organic synthesis. Its structure, featuring an electron-donating dimethylamino group meta to the boronic acid moiety, imparts unique reactivity and properties that are highly valuable in the construction of complex organic molecules.

The primary utility of this reagent lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1] The biaryl structures synthesized using this method are critical skeletons for a vast array of functional materials and biologically active compounds.[1] Consequently, this boronic acid derivative is frequently employed in the synthesis of pharmaceutical intermediates and lead compounds, including glucokinase activators and modulators of survival motor neuron proteins.[2]

This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, detailed application workflows, and essential safety information.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The hydrochloride salt form enhances the compound's stability and shelf-life compared to the free boronic acid. It is often supplied containing varying amounts of its anhydride.[3][4]

PropertyValueSource(s)
CAS Number 1256355-23-3[5]
Molecular Formula C₈H₁₃BClNO₂[6]
Molecular Weight 201.46 g/mol [5][6]
Appearance Solid, Crystal - Powder[2][7]
IUPAC Name [3-(dimethylamino)phenyl]boronic acid;hydrochloride[6]
InChI Key QDYZZIRCCVRLBI-UHFFFAOYSA-N[6][8]
SMILES B(C1=CC(=CC=C1)N(C)C)(O)O.Cl[6]
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Protect from moisture.[2][3]

Synthesis and Handling

General Synthesis Route

The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid typically proceeds via a lithium-halogen exchange on a suitable precursor, 3-bromo-N,N-dimethylaniline, followed by quenching with a borate ester. The resulting boronate ester is then hydrolyzed to the boronic acid, which is isolated as its hydrochloride salt. This method leverages the high reactivity of organolithium reagents to facilitate the borylation of the aromatic ring.

Below is a representative, step-by-step protocol adapted from established procedures.[2][9]

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-dimethylaniline (e.g., 2.50 mmol, 1.0 eq).

  • Dissolution & Cooling: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~8 mL). Cool the resulting solution to -78°C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselectivity.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, e.g., 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C. After the addition is complete, stir the mixture for an additional 5-10 minutes. The formation of the aryllithium intermediate is rapid at this temperature.

  • Borylation: Add trimethyl borate (e.g., 4.0 eq) dropwise to the reaction mixture. This is an exothermic step; a slow addition rate is crucial to maintain the low temperature. Stir the mixture at -78°C for 1 hour.

  • Warming: Allow the reaction to slowly warm to approximately -20°C over a period of 20-30 minutes.

  • Hydrolysis & Workup: Quench the reaction by adding 2 M hydrochloric acid (HCl, ~3 mL). This step hydrolyzes the borate ester to the desired boronic acid and forms the hydrochloride salt. Stir for 5 minutes.

  • Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 10 mL). The use of ethyl acetate facilitates the separation of the product from the aqueous phase.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the target compound.[2][9]

Safety and Handling

As a laboratory reagent, this compound requires careful handling. Adherence to standard safety protocols is mandatory.

  • Hazard Identification: The compound is classified as a skin and eye irritant.[3][6] Some data also suggests it may cause respiratory irritation.[6]

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][10] Work in a well-ventilated area or a chemical fume hood.[3][11]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10][11]

  • Spill Management: In case of a spill, prevent dust formation.[11] Evacuate the area, wear suitable protective equipment, and sweep up the material. Place in a sealed container for disposal in accordance with local regulations.[3][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, polyaryls, and vinyl-arenes. The reaction involves the coupling of an organoboron compound (like our title compound) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1]

Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² (Product) RedElim->Ar1Ar2 Biaryl Product Ar1X Ar¹-X Ar1X->OxAdd Organohalide Ar2B Ar²-B(OH)₂ + Base Ar2B->Transmetal Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using this compound. Researchers should optimize conditions for their specific substrates.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to Flask B 2. Add Solvent (e.g., Toluene/Water) A->B C 3. Degas Mixture (e.g., N₂ Purge) B->C D 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E 5. Heat Reaction (e.g., 80-100°C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool & Dilute with Organic Solvent F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry, Filter, & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

  • Reagent Assembly: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq). The excess boronic acid drives the reaction to completion.

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The structural motif provided by this compound is a key component in various areas of chemical research and development.

  • Medicinal Chemistry: Boronic acids are recognized as a privileged class of compounds in drug discovery, acting as reversible covalent inhibitors for serine proteases.[12] The title compound serves as a precursor for synthesizing molecules with therapeutic potential. Documented applications include its use as a reactant in the synthesis of:

    • Glucokinase activators: These are of interest for the treatment of type 2 diabetes.[2]

    • Modulators of survival motor neuron (SMN) protein: Relevant for research into spinal muscular atrophy.[2]

    • Bacillus anthracis inhibitors: Used to develop novel antibacterial agents targeting the enoyl-ACP reductase enzyme.[2]

  • Materials Science: The ability to form biaryl linkages is fundamental to creating conjugated organic materials. These materials are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Fluorescent Probes: The dimethylamino group can act as an electron donor in push-pull chromophore systems. This property has been exploited in the synthesis of fluorescent imaging agents for detecting biologically important species like nitric oxide.[13]

Conclusion

This compound (CAS 1256355-23-3) is a high-value synthetic building block with demonstrated utility across multiple scientific disciplines. Its primary strength lies in its efficacy as a coupling partner in the Suzuki-Miyaura reaction, providing a reliable route to complex aryl-containing molecules. For researchers in drug discovery, medicinal chemistry, and materials science, a solid understanding of its properties, handling, and reaction protocols is essential for leveraging its full synthetic potential. Proper adherence to safety guidelines ensures its effective and responsible use in the laboratory.

References

  • 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897. PubChem. [Link]
  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. PubMed. [Link]
  • 2-Methoxypyridine-3-boronic acid hydrate | 1256355-25-5.
  • 178752-79-9 | Product Name : 3-(N,N-Dimethylamino)phenylboronic Acid.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • The Suzuki coupling reaction of aryl chlorides with phenylboronic acid.
  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem. [Link]

Sources

Molecular weight of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical reagent pivotal to modern pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond basic data to explore the causality behind its application, synthesis, and analysis, ensuring a deep, actionable understanding of its properties and utility.

Executive Summary: A Multifaceted Building Block

This compound (DMAPBA-HCl) has emerged as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a boronic acid moiety and a dimethylamino group, allows it to participate in a wide array of chemical transformations. It is particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. This guide will detail the compound's physicochemical characteristics, synthesis, applications, and the rigorous analytical methods required for its characterization, providing a robust framework for its effective use in a laboratory setting.

Core Physicochemical Properties

The hydrochloride salt form of 3-(N,N-Dimethylamino)phenylboronic acid enhances its stability and handling characteristics compared to the free boronic acid. A summary of its essential properties is presented below.

PropertyValueSource(s)
Molecular Weight 201.46 g/mol [1][2]
Chemical Formula C₈H₁₃BClNO₂[1][3][4]
CAS Number 1256355-23-3[1][3]
Appearance White to off-white solid, powder, or crystals[5]
Purity Typically ≥95%
IUPAC Name [3-(dimethylamino)phenyl]boronic acid;hydrochloride[1]
Common Synonyms 3-(Dimethylamino)benzeneboronic acid hydrochloride[2][5]
Storage Conditions Store at room temperature, protected from moisture

Synthesis Pathway and Mechanistic Rationale

The synthesis of DMAPBA-HCl is typically achieved via a lithium-halogen exchange on a substituted aniline, followed by quenching with a borate ester and subsequent hydrolysis. This established method offers high yields and purity.

Synthetic Workflow

The primary route starts from 3-bromo-N,N-dimethylaniline. The choice of this precursor is strategic; the bromo-substituent is readily displaced via metal-halogen exchange, and the dimethylamino group is a common functionality in pharmacologically active molecules.

G cluster_synthesis Synthetic Workflow for DMAPBA-HCl A Start: 3-Bromo-N,N-dimethylaniline in THF B Step 1: Lithiation Add n-BuLi at -78°C A->B Reagent C Intermediate: Aryllithium Species B->C Forms D Step 2: Borylation Add Trimethyl borate at -78°C C->D Reacts with E Intermediate: Boronate Ester Complex D->E Forms F Step 3: Acidic Hydrolysis Add 2M HCl E->F Quench & Hydrolyze G Final Product: 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride F->G Isolates G cluster_application Role of DMAPBA-HCl in Synthesis DMAPBA DMAPBA-HCl (Building Block) App1 Drug Development (e.g., Cancer Therapies) DMAPBA->App1 Used in App2 Bioconjugation (e.g., Antibody-Drug Conjugates) DMAPBA->App2 Used in App3 Organic Synthesis (e.g., Complex Molecules) DMAPBA->App3 Used in

Fig 2: Core applications of DMAPBA-HCl.
Applications Overview
  • Drug Development: This compound serves as a key building block for synthesizing various pharmaceuticals. It is particularly noted for its use in developing targeted cancer therapies, where the final molecule's structure is crucial for its efficacy. [6]It has been utilized as a reactant in the synthesis of glucokinase activators and inhibitors for bacterial enzymes like Bacillus anthracis enoyl-ACP reductase. [7][8]* Bioconjugation: In the field of bioconjugation, DMAPBA-HCl is used to link drugs or imaging agents to biomolecules such as proteins or antibodies. [6]This improves the specificity and delivery of treatments in areas like immunotherapy. [6]* Organic Synthesis & Material Science: Beyond pharmaceuticals, it is a versatile reagent for creating complex organic molecules and functional materials. [6]Its ability to form reversible covalent bonds with diols makes it valuable in carbohydrate chemistry and the development of glucose-responsive polymers for drug delivery systems. [6][9]

Analytical Characterization: A Self-Validating Protocol

Rigorous analytical characterization is non-negotiable to ensure the purity and identity of DMAPBA-HCl, as impurities can significantly impact downstream reactions. The analysis of boronic acids by reversed-phase HPLC can be challenging due to their reactivity with water and potential for degradation. [10]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to provide a robust and reliable method for purity assessment.

  • System Preparation:

    • LC System: An Arc HPLC System or equivalent. [11] * Column: XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm. Rationale: This column chemistry provides good retention and peak shape for polar and non-polar analytes. The MaxPeak hardware minimizes analyte-surface interactions that can be problematic for boronic acids. [11] * Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier helps to suppress the ionization of silanol groups on the column, improving peak shape.

    • Mobile Phase B: Acetonitrile.

    • Detector: PDA/UV detector at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of DMAPBA-HCl and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same diluent. Rationale: The use of an organic/aqueous diluent ensures solubility and compatibility with the mobile phase. Fresh preparation is recommended as boronic acids can degrade in solution. [10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Complementary Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the N-dimethyl protons, and a broad signal for the B(OH)₂ protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the parent molecule. The expected mass for the free base (C₈H₁₂BNO₂) would be observed.

Safety, Handling, and Storage

Proper handling is crucial for both user safety and maintaining the integrity of the compound.

  • Hazard Identification: DMAPBA-HCl is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319). [1]It may also cause respiratory irritation (H335). [1]The GHS07 pictogram (exclamation mark) is applicable. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood. [12]* Storage: Store the compound in a tightly sealed container at room temperature. It is important to protect it from moisture, as boronic acids can dehydrate to form boroxines (anhydrides). [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value reagent with significant utility in modern chemical R&D. Its strategic importance in constructing complex molecular architectures for drug discovery and materials science is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is paramount for leveraging its full potential while ensuring experimental reproducibility and safety.

References

  • PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). [Link]
  • Arctom Scientific. CAS NO. 178752-79-9 | 3-(N,N-Dimethylamino)phenylboronic acid. [Link]
  • Pharmaffiliates. 178752-79-9 | Product Name : 3-(N,N-Dimethylamino)phenylboronic Acid. [Link]
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Scientific Laboratory Supplies. 3-(N,N-Dimethylamino)phenylboronic acid, >=95%. [Link]
  • National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]
  • PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

Sources

Synthesis pathway for 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Executive Summary: 3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt are pivotal reagents in modern synthetic chemistry, particularly as building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Their utility in the synthesis of complex molecules, including pharmacologically active compounds, makes a robust and well-understood synthetic pathway essential for researchers in drug discovery and development.[4][] This guide provides a detailed, field-proven protocol for the synthesis of this compound, starting from 3-bromo-N,N-dimethylaniline. It delves into the mechanistic rationale behind the experimental choices, offers insights into process control, and outlines the purification and characterization of the final product.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of contemporary organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have established them as indispensable tools. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, prominently features these compounds for the construction of biaryl structures, a common motif in medicinal chemistry.[3] The boronic acid functional group serves as a stable yet reactive handle, allowing for the precise and efficient assembly of molecular frameworks. The title compound, with its electron-donating dimethylamino group, is particularly valuable for creating modulators of protein effectors, glucokinase activators, and inhibitors for enzymes like Bacillus anthracis enoyl-ACP reductase.[4][]

The Target Molecule: Properties and Handling

This compound is typically a solid at room temperature.[6] The hydrochloride salt form enhances stability and can improve handling characteristics compared to the free boronic acid. It is crucial to handle the compound in accordance with its safety data sheet, noting that it can cause skin and serious eye irritation.[7]

PropertyValueSource
CAS Number 1256355-23-3[6][8]
Molecular Formula C₈H₁₂BNO₂ · HCl[8]
Molecular Weight 201.46 g/mol [7][8]
Form Solid[4][6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4]

Retrosynthetic Analysis & Pathway Selection

The most direct and widely adopted synthetic route to 3-(N,N-Dimethylamino)phenylboronic acid involves a lithium-halogen exchange on an appropriately substituted aryl halide, followed by electrophilic trapping with a boron source. This approach is favored for its high efficiency and reliability.

The retrosynthetic analysis begins by disconnecting the Carbon-Boron bond. This reveals a nucleophilic aryl anion synthon and an electrophilic boron source. The aryl anion can be reliably generated from the corresponding aryl bromide via lithiation.

Retrosynthesis Product 3-(N,N-Dimethylamino)phenylboronic acid Disconnect C-B Disconnection Product->Disconnect Intermediates Aryl Anion Synthon + Boron Electrophile Disconnect->Intermediates StartingMaterial 3-bromo-N,N-dimethylaniline Intermediates->StartingMaterial Lithium-Halogen Exchange

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation : A dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with 3-bromo-N,N-dimethylaniline (500 mg, 2.50 mmol). [9]2. Dissolution : Anhydrous tetrahydrofuran (THF, 8 mL) is added to dissolve the starting material. [9]3. Cooling : The solution is cooled to -78 °C using a dry ice/acetone bath. [4][9]4. Lithiation : n-Butyllithium (1.6 M in hexane, 2.34 mL, 3.75 mmol) is added dropwise via syringe while maintaining the internal temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 5 minutes after the addition is complete. [9]5. Borylation : Trimethyl borate (1.11 mL, 10.0 mmol) is added to the reaction mixture. The solution is stirred for 1 hour at -78 °C. [4][9]6. Warming : The reaction is allowed to slowly warm to -20 °C over approximately 20 minutes. [9]7. Acidic Quench : The reaction is quenched by the addition of 2 M hydrochloric acid (3 mL). This step hydrolyzes the boronate ester and forms the hydrochloride salt of the amine. The mixture is stirred for 5 minutes. [4][9]8. Workup : The mixture is carefully neutralized with a saturated sodium bicarbonate (NaHCO₃) solution and then extracted with ethyl acetate (3 x 10 mL). [4][9]9. Isolation : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. [4]10. Purification : The crude material is purified by silica gel column chromatography to afford the final product. [4]

Mechanistic Insights & Rationale

  • Anhydrous Conditions : Organolithium reagents like n-BuLi are extremely strong bases and will react violently with protic sources, especially water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and failing the reaction.

  • Low Temperature (-78 °C) : The lithium-halogen exchange is a very fast reaction. Performing it at -78 °C is critical to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate could potentially react with the solvent (THF) or undergo ortho-lithiation.

  • Excess Borate : A stoichiometric excess of trimethyl borate is used to ensure complete trapping of the aryllithium intermediate and to account for potential side reactions, such as the formation of ate complexes.

  • Acidic Workup : The initial product of the borylation is a lithium boronate complex. The addition of hydrochloric acid serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and protonates the basic N,N-dimethylamino group to form the stable hydrochloride salt. [4][9]

Purification and Characterization

While the cited literature protocol uses silica gel chromatography for purification, an alternative method for boronic acids involves an acid-base extraction. [4][10]The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution. The boronic acid, being acidic, will deprotonate and move to the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure boronic acid, which is then collected by filtration. [10] Expected Analytical Data:

  • Melting Point: 191-193°C [4]* Appearance: Pale Green to Pale Grey Solid [4]* Purity (Assay): ≥95%

Applications in Drug Discovery: The Suzuki Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.

Suzuki_Coupling Reactant1 3-(N,N-Dimethylamino)phenylboronic acid Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Aryl Halide (Ar-X) Reactant2->Catalyst Product Coupled Biaryl Product Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction is highly valued in drug development for its mild conditions, high functional group tolerance, and broad substrate scope, enabling the synthesis of complex biaryl compounds that are prevalent in pharmaceuticals. [2][3]

Safety Considerations

  • n-Butyllithium : Highly flammable and pyrophoric (ignites spontaneously in air). It is also corrosive. Must be handled under an inert atmosphere by trained personnel using proper syringe techniques.

  • 3-bromo-N,N-dimethylaniline : Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and may cause damage to organs through prolonged exposure. * Solvents : Tetrahydrofuran and hexanes are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE) : Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of this compound from 3-bromo-N,N-dimethylaniline is a robust and reproducible method that provides access to a valuable building block for pharmaceutical and materials science research. A thorough understanding of the reaction mechanism, strict adherence to anhydrous and low-temperature conditions, and careful handling of hazardous reagents are paramount to achieving a successful outcome. The protocol and insights provided in this guide offer researchers a comprehensive framework for the safe and efficient production of this key synthetic intermediate.

References

  • 3-(N,N-Dimethylamino)phenylboronic Acid | 178752-79-9. (n.d.). Pharmaffiliates.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2014). ScienceDirect.
  • Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023). MDPI.
  • 3-Bromo-N,N-dimethylaniline. (n.d.). PubChem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. (2018). NIH National Library of Medicine.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed.
  • Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent. (2020). ResearchGate.
  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). NIH National Library of Medicine.
  • Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent. (2020). NIH National Library of Medicine.
  • Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent. (2020). Semantic Scholar.
  • 3-Bromo-N,N-dimethylaniline. (n.d.). Oakwood Chemical.
  • Process for purification of boronic acid and its derivatives. (2007). Google Patents.
  • 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). (n.d.). PubChem.
  • Affordable Price 3-Bromo-N,N-Dimethylaniline, CAS No 16518-62-0, C8H10BrN. (n.d.). ExportersIndia.

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An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and critical applications, with a focus on enabling practical implementation in the laboratory.

Introduction: A Key Building Block in Medicinal Chemistry

This compound has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and other conjugated systems that are prevalent in biologically active compounds.[2] The presence of the dimethylamino group and the boronic acid functionality makes this compound a valuable synthon for introducing a specific substituted phenyl moiety into a target molecule.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Molecular Structure and Formula

The compound, in its hydrochloride salt form, consists of a phenyl ring substituted with a boronic acid group [-B(OH)2] at the meta-position relative to a dimethylamino group [-N(CH3)2]. The hydrochloride salt form enhances its stability and handling characteristics.

Chemical Structure:

Structure of this compound

Molecular Formula: C₈H₁₃BClNO₂[3]

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1256355-23-3[3][4]
Molecular Weight 201.46 g/mol [3][5]
Appearance White to off-white solid
IUPAC Name [3-(dimethylamino)phenyl]boronic acid;hydrochloride[3]

Synthesis and Handling

General Synthesis Route

3-(N,N-Dimethylamino)phenylboronic acid is typically synthesized from 3-bromo-N,N-dimethylaniline.[6][7] The general procedure involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

Workflow for Synthesis:

SynthesisWorkflow A 3-bromo-N,N-dimethylaniline in THF B Cool to -78 °C A->B C Add n-butyllithium B->C D Add trimethyl borate C->D E Stir and warm D->E F Acidic workup (HCl) E->F G Purification F->G H 3-(N,N-Dimethylamino)phenylboronic acid G->H

General synthetic workflow for 3-(N,N-Dimethylamino)phenylboronic acid.

Detailed Experimental Protocol:

  • Dissolve 3-bromo-N,N-dimethylaniline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[6][7]

  • Slowly add n-butyllithium (in hexanes) dropwise to the cooled solution. Stir for a short period at this temperature.[6][7]

  • Add trimethyl borate to the reaction mixture and continue stirring at -78 °C, then allow the mixture to slowly warm.[6][7]

  • Quench the reaction with hydrochloric acid.[6][7]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify using column chromatography to yield the desired product.[6][7]

Handling and Storage

This compound is an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[8] Handle in a well-ventilated area or a fume hood.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., at 2-8°C).[9][10]

Key Applications in Organic Synthesis

The primary utility of this reagent lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide or triflate.

Suzuki-Miyaura Cross-Coupling Reactions

This powerful reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and functional materials.[1][2]

General Reaction Scheme:

SuzukiCoupling cluster_reactants Reactants cluster_conditions Conditions Boronic_Acid 3-(N,N-Dimethylamino)phenylboronic acid Product 3-(N,N-Dimethylamino)biaryl Boronic_Acid->Product + Aryl_Halide Ar-X (X = Br, I, OTf) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3, CsF) Solvent Solvent

Schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M Na₂CO₃ solution, 10 mL).

  • Add a suitable solvent system, such as a mixture of toluene and dioxane.

  • Degas the mixture by bubbling nitrogen or argon through it.

  • Heat the reaction mixture to the appropriate temperature (e.g., 85 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through celite to remove the catalyst.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Causality in Experimental Choices:

  • Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ or Na₂CO₃ are commonly used and are effective in facilitating the reaction.

  • Palladium Catalyst: The choice of palladium catalyst and its associated ligands can significantly impact the reaction's efficiency and scope. Catalysts like PdCl₂(dppf) are robust and versatile for a range of substrates.

  • Inert Atmosphere: Degassing the reaction mixture is essential to prevent the oxidation of the palladium(0) active catalyst, which would otherwise lead to catalyst deactivation and lower yields.

Applications in Drug Discovery

The ability to readily introduce the 3-(N,N-dimethylamino)phenyl moiety is valuable in medicinal chemistry for several reasons:

  • Modulating Solubility and Lipophilicity: The dimethylamino group can be protonated at physiological pH, potentially improving the aqueous solubility of the final compound.

  • Receptor Interactions: The nitrogen atom can act as a hydrogen bond acceptor, and the phenyl ring can engage in π-stacking interactions with biological targets.

  • Synthesis of Bioactive Molecules: This reagent has been used in the synthesis of various biologically active compounds, including glucokinase activators and inhibitors of bacterial enzymes.[6]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of C-C bonds, which is fundamental to the synthesis of numerous compounds in the pharmaceutical and materials science fields. A clear understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

  • PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. National Center for Biotechnology Information.
  • Liu, Z., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.
  • Pharmaffiliates. (n.d.). 3-(N,N-Dimethylamino)phenylboronic Acid.
  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • SLS Ireland. (n.d.). 3-(N,N-Dimethylamino)phenylboronic acid, >=95%.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances.

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Technical Guide: Physical and Handling Characteristics of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physical properties of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS No. 1256355-23-3), a versatile reagent in medicinal chemistry and organic synthesis. Understanding its appearance, handling, and storage requirements is fundamental to ensuring its effective use and the integrity of experimental outcomes. This compound serves as a critical building block in the synthesis of biologically active molecules, particularly in the development of targeted therapies.[1]

Macroscopic Physical Properties

The physical appearance of a chemical reagent is the first indicator of its identity and purity. For this compound, the expected characteristics are well-defined.

Color

The compound is consistently described as a white to off-white substance.[1] Some suppliers may also characterize it as "white to almost white".[2] Significant deviation from this color profile—such as pronounced yellowing or discoloration—may suggest degradation or the presence of impurities and warrants further analytical investigation before use.

Form and Morphology

In its solid state, this compound typically presents as a crystalline powder .[1] Depending on the specific batch and manufacturing process, it may also be described more broadly as a solid or crystal.[2] The fine powder form necessitates careful handling to avoid generating airborne dust.

Compositional Considerations

A critical technical note provided by several suppliers is that this product often "contains varying amounts of Anhydride".[2][3][4] The anhydride is the boroxine, a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. The presence of this anhydride can affect the compound's molecular weight on a bulk basis and has implications for stoichiometry in reactions. It is crucial for researchers to be aware of this potential variability.

Summary of Physicochemical Properties

For ease of reference, the key identifying and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1256355-23-3[1][3][5]
Molecular Formula C₈H₁₂BNO₂·HCl[1]
Molecular Weight 201.46 g/mol [1][4][5]
Physical Form Solid; Crystalline Powder[1][2]
Color White to off-white[1][2]
Purity Typically ≥95% - 98%[1]
Primary Hazards Causes skin irritation (H315) and serious eye irritation (H319).[3][4][3][4]

Implications for Laboratory Practice

The physical characteristics of this compound directly inform its proper handling, storage, and use in experimental protocols.

Handling and Storage Protocols

Given its nature as a fine, potentially irritating powder, appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.[3] Handling should be performed in a well-ventilated area or a fume hood to minimize inhalation risk.[6]

The compound's hygroscopicity and potential to form anhydrides underscore the need for specific storage conditions. Best practices include:

  • Temperature: Store in a cool environment, with a recommended temperature of 2-8°C.[1]

  • Atmosphere: Keep the container tightly closed under an inert gas (e.g., nitrogen or argon) to protect from moisture.[3]

  • Environment: Store in a shaded, dry area away from incompatible materials.[3]

Failure to protect the compound from moisture can accelerate the formation of the boroxine anhydride, altering the reagent's reactivity and the effective concentration of the desired boronic acid.

Workflow for Sample Qualification

To ensure the quality and reliability of experimental results, a self-validating inspection workflow should be adopted upon receiving a new batch of the reagent. This process confirms that the material meets expected standards before it is introduced into a sensitive synthetic route.

G cluster_receiving Receiving & Initial Inspection cluster_physical_eval Physical Evaluation cluster_decision Action & Documentation Receive Receive Reagent (CAS: 1256355-23-3) Inspect_Label Verify Label: Identity, CAS No., Lot No. Receive->Inspect_Label Inspect_Seal Check Container Seal for Integrity Inspect_Label->Inspect_Seal Visual_Check Visual Inspection: Color & Form Inspect_Seal->Visual_Check Expected Expected: White/Off-White Crystalline Powder Visual_Check->Expected Pass Unexpected Unexpected: Discolored, Clumped, Non-crystalline Visual_Check->Unexpected Fail Accept Accept for Use Log Lot No. & Store Appropriately (2-8°C, Inert Atmosphere) Expected->Accept Quarantine Quarantine & Contact Supplier Document Deviation Unexpected->Quarantine

Caption: Workflow for the physical qualification of incoming this compound.

Conclusion

The physical appearance of this compound as a white to off-white crystalline powder is a primary indicator of its quality. Awareness of its tendency to contain varying amounts of its anhydride is crucial for precise and reproducible chemical synthesis. Adherence to proper storage and handling protocols, including protection from moisture and use of appropriate personal protective equipment, is essential for maintaining the reagent's integrity and ensuring laboratory safety.

References

  • Chem-Impex. 3-(Dimethylamino)phenylboronic acid hydrochloride. URL: https://www.chemimpex.com/products/3-dimethylaminophenylboronic-acid-hydrochloride
  • TCI Chemicals. SAFETY DATA SHEET: 3-(Dimethylamino)phenylboronic Acid Hydrochloride. URL: https://www.tcichemicals.com/GB/en/sds/D4013_EN_EU.pdf
  • TCI Chemicals. 3-(Dimethylamino)phenylboronic Acid Hydrochloride 1256355-23-3. URL: https://www.tcichemicals.com/US/en/p/D4013
  • Sigma-Aldrich. This compound | 1256355-23-3. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987efcbe
  • PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). URL: https://pubchem.ncbi.nlm.nih.gov/compound/44754897
  • Sigma-Aldrich. This compound | 1256355-23-3. URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9aced1f2
  • BLD Pharm. 178752-79-9|3-(N,N-Dimethylamino)phenylboronic acid. URL: https://www.bldpharm.com/products/178752-79-9.html
  • LGC Standards. 3-(N,N-Dimethylamino)phenylboronic Acid. URL: https://www.lgcstandards.com/US/en/3-%28N-N-Dimethylamino%29phenylboronic-Acid/p/TRC-D461625-1G
  • Santa Cruz Biotechnology. 3-(Dimethylamino)phenylboronic acid hydrochloride | CAS 1256355-23-3. URL: https://www.scbt.com/p/3-dimethylaminophenylboronic-acid-hydrochloride-1256355-23-3
  • Sigma-Aldrich. 3-(N,N-Dimethylamino)phenylboronic acid = 95 178752-79-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/680532
  • ChemicalBook. 3-Dimethylaminophenylboronic acid | 178752-79-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1220410.htm
  • Parchem. This compound (Cas 1256355-23-3). URL: https://www.parchem.com/chemical-supplier-distributor/3-N-N-Dimethylamino-Phenylboronic-Acid-Hydrochloride-087313.aspx
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7705141_EN.htm

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3-(N,N-Dimethylamino)phenylboronic acid hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction

3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt are versatile building blocks in organic synthesis, particularly prominent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Their utility extends to the development of sensors, materials science, and as key intermediates in the synthesis of pharmacologically active molecules.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is not merely a matter of procedural convenience; it is a critical parameter that dictates reaction kinetics, purification strategies, formulation development, and ultimately, the success of its application.

This technical guide provides a comprehensive examination of the solubility of this compound. Moving beyond a simple compilation of data, this document elucidates the physicochemical principles governing its solubility, offers detailed, field-proven protocols for its experimental determination, and discusses the critical influence of environmental factors such as pH and temperature.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polar dimethylamino group, a Lewis acidic boronic acid moiety, and its formulation as a hydrochloride salt, all contribute to a complex and nuanced solubility profile.

PropertyValueSource
Molecular Formula C₈H₁₂BNO₂ · HCl[2][3]
Molecular Weight 201.46 g/mol [2][4]
Physical Form Solid, White to Almost white powder/crystal[1][3]
Melting Point 178-190 °C (for the free base)
Storage Temperature Room Temperature, Store under inert gas[3][5]
Key Structural Features Phenyl ring, Dimethylamino group, Boronic acid group, Hydrochloride salt[2]

Note: The compound often contains varying amounts of its anhydride (boroxine), which can influence physical properties and solubility behavior.[2][3][6][7]

Fundamental Principles of Phenylboronic Acid Solubility

The solubility of arylboronic acids is a subject of considerable complexity. Unlike simple organic molecules, they can participate in multiple equilibria in solution, primarily the reversible dehydration to form a cyclic anhydride known as a boroxine.[6][7][8] This equilibrium is influenced by the solvent, concentration, and the electronic nature of substituents on the phenyl ring.[6]

Generally, the esterification of boronic acids enhances their solubility in organic solvents compared to the parent acids.[6][9] However, this compound possesses unique features:

  • The Dimethylamino Group: This electron-donating group increases the polarity of the molecule and provides a site for protonation.

  • The Boronic Acid Group: This moiety can act as a Lewis acid and can be deprotonated at higher pH.

  • The Hydrochloride Salt: This dramatically increases aqueous solubility, especially in acidic to neutral conditions, by ensuring the amino group is in its protonated, cationic form.

The interplay of these groups results in a solubility profile that is highly dependent on the properties of the solvent system, particularly its pH and polarity.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[10] It is a foundational technique for pre-formulation studies and lead optimization in drug development.[11][12]

Causality in Experimental Design

This protocol is designed as a self-validating system. The use of a solid excess ensures that equilibrium is reached from a state of supersaturation, while prolonged agitation and a defined settling period confirm that the measured concentration represents a true thermodynamic equilibrium, not a transient kinetic state. Verifying the pH at the beginning and end of the experiment is crucial to ensure the compound itself hasn't altered the properties of the medium.[10]

Step-by-Step Protocol
  • Preparation of Solvent Media: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO). For aqueous buffers, filter through a 0.45 µm membrane filter.[12]

  • Addition of Excess Solid: Into separate, sealed vials for each solvent system, add an excess amount of this compound. The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. However, avoid adding so much that it significantly alters the solvent's properties.[10]

  • Equilibration: Place the sealed vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[11] Shorter times may be used, but must be validated to show that equilibrium has been achieved.

  • Phase Separation: After agitation, allow the vials to stand undisturbed in the incubator for a settling period (e.g., 2-4 hours) to allow undissolved solids to sediment.[10]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial. It is imperative not to disturb the solid material at the bottom.

  • Removal of Solids: Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining microscopic particles.[11][12] This step is crucial to prevent artificially inflated solubility readings.

  • Dilution & Analysis: Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method. Proceed with quantification via HPLC or UV-Vis spectrophotometry.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis prep_solvent Prepare Solvent Media (Buffers, Organic Solvents) add_solid Add Excess Solid Compound to Vials prep_solvent->add_solid agitate Agitate at Constant Temp (24-48 hours) add_solid->agitate settle Allow Solids to Settle (2-4 hours) agitate->settle withdraw Withdraw Supernatant settle->withdraw separate Filter or Centrifuge (Remove Particulates) withdraw->separate analyze Dilute and Quantify (HPLC / UV-Vis) separate->analyze

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of Solute Concentration

Once a saturated solution is obtained, its concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the most common and reliable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity, making it ideal for analyzing complex mixtures or low-solubility compounds. Reverse-phase HPLC is typically suitable for phenylboronic acids.

Illustrative HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to an absorbance maximum of the compound (e.g., ~254 nm).

  • Quantification: A calibration curve is constructed by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve.

UV-Vis Spectrophotometry

This method is faster and simpler than HPLC but is less specific and potentially susceptible to interference from other UV-absorbing species. It is effective for pure, single-solute systems. The presence of the phenyl ring provides the necessary chromophore for UV absorbance.

Illustrative UV-Vis Method
  • Determine λmax: Scan a dilute solution of the compound across the UV spectrum (e.g., 190-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax and plot absorbance versus concentration. The resulting relationship should be linear (Beer's Law).

  • Measure Sample: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

G cluster_hplc HPLC Method cluster_uv UV-Vis Method start Saturated, Filtered Solution (from Shake-Flask) hplc_inject Inject into HPLC System start->hplc_inject High Specificity uv_measure Measure Absorbance at λmax start->uv_measure Rapid Analysis hplc_separate Separate on C18 Column hplc_inject->hplc_separate hplc_detect Detect by UV Absorbance hplc_separate->hplc_detect hplc_quant Quantify using Calibration Curve hplc_detect->hplc_quant uv_quant Quantify using Calibration Curve uv_measure->uv_quant

Caption: Analytical Workflows for Quantifying Solute Concentration.

Key Factors Influencing Solubility

Effect of pH

The pH of the aqueous medium is arguably the most critical factor governing the solubility of this compound. The molecule has two ionizable centers: the basic dimethylamino group and the weakly acidic boronic acid group. As a weak acid, the solubility of an API generally increases with pH.[14]

  • Low pH (pH < pKa of boronic acid): The dimethylamino group is fully protonated (cationic), and the boronic acid is in its neutral form. The hydrochloride salt form ensures high solubility in this range.

  • Intermediate pH: As the pH increases, the boronic acid group begins to deprotonate, forming the anionic boronate species [B(OH)₃]⁻. The molecule exists as a zwitterion.

  • High pH (pH > pKa of dimethylamino group): The dimethylamino group becomes deprotonated (neutral), while the boronic acid exists as the anionic boronate.

This pH-dependent ionization dramatically alters the molecule's polarity and its interaction with water, leading to a characteristic U-shaped or V-shaped pH-solubility profile. Minimum solubility is often observed near the isoelectric point.

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Mid pH (e.g., pH 7-8) cluster_high_ph High pH (e.g., pH 11) low_ph_species Cationic Form High Aqueous Solubility -N(CH₃)₂H⁺ -B(OH)₂ mid_ph_species Zwitterionic/Anionic Mix Solubility Minimum Possible -N(CH₃)₂H⁺ / -N(CH₃)₂ -B(OH)₃⁻ low_ph_species->mid_ph_species Increase pH high_ph_species Anionic Form Increased Solubility -N(CH₃)₂ -B(OH)₃⁻ mid_ph_species->high_ph_species Increase pH

Caption: Predominant Ionic Species as a Function of pH.

Effect of Temperature

For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[14] This relationship is crucial for applications such as crystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. The temperature dependence of solubility for this compound should be determined experimentally, as the magnitude of this effect can vary significantly.[15]

Effect of Solvent Polarity

Beyond aqueous systems, the solubility in organic solvents is dictated by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to the compound's ionic nature (hydrochloride salt) and its ability to form hydrogen bonds via the boronic acid and protonated amine groups.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is likely due to the polarity of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated, as the high polarity and ionic character of the compound are incompatible with non-polar media.

Conclusion

The solubility of this compound is a multi-faceted property governed by its inherent physicochemical characteristics and external environmental conditions. As a polar, ionizable molecule, its solubility is exquisitely sensitive to the pH of the medium, with temperature and solvent choice also playing significant roles. For professionals in research and drug development, a purely theoretical understanding is insufficient. The robust, self-validating experimental protocols detailed in this guide—namely the shake-flask method coupled with precise HPLC or UV-Vis quantification—provide a reliable framework for obtaining the accurate, reproducible solubility data essential for process optimization, formulation design, and successful application of this valuable chemical building block.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech.
  • Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. Albanian Journal of Medical and Health Sciences.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. ResearchGate.
  • 3-(Dimethylamino)phenylboronic Acid Hydrochloride. PubChem.
  • Determine Boron Content in Water with UV Vis Spectroscopy. Mettler Toledo.
  • UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. International Journal of Pharmaceutical Sciences and Research.
  • Solubility of investigated compounds in water. ResearchGate.
  • Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol... ResearchGate.
  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed Central.
  • Solubility of phenylboronic compounds in water. SciSpace.

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A Senior Application Scientist's Guide to the Storage and Handling of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a vital building block in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in constructing complex biaryl structures makes it indispensable in pharmaceutical research and the development of novel materials.[1] However, the inherent reactivity of the boronic acid functional group, which makes it so useful, also renders it susceptible to degradation if not stored and handled with meticulous care. The presence of the hydrochloride salt of the dimethylamino group adds another layer of consideration to its chemical behavior.

This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the "why" behind recommended protocols. As Senior Application Scientists, our experience has shown that a foundational understanding of a reagent's stability and reactivity is the most critical factor in achieving reproducible, high-yield experimental outcomes. This document is structured to provide that expertise, ensuring the integrity of your starting material and the success of your subsequent reactions.

Physicochemical Properties and Structural Integrity

A precise understanding of the compound's properties is the foundation of its proper management. The hydrochloride salt form is supplied to enhance stability, particularly of the nucleophilic amino group, but the boronic acid moiety remains the primary site of chemical vulnerability.

Key Compound Data

All quantitative data for this compound and its corresponding free base are summarized below for easy reference.

PropertyThis compound3-(N,N-Dimethylamino)phenylboronic acid (Free Base)
CAS Number 1256355-23-3178752-79-9[2]
Molecular Formula C₈H₁₃BClNO₂[3]C₈H₁₂BNO₂[2]
Molecular Weight 201.46 g/mol [3]165.00 g/mol [4]
Appearance White to off-white crystalline powderSolid[5]
Melting Point Not specified178-193 °C[4][5]
Common Synonyms 3-(Dimethylamino)benzeneboronic Acid Hydrochloride(3-(dimethylamino)phenyl)boronic acid[2]
The Boronic Acid ⇌ Boroxine Equilibrium

A crucial characteristic of many boronic acids is their tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This is a reversible equilibrium that can be influenced by temperature and the presence of moisture.[6] It is common for commercial batches of this reagent to contain varying amounts of the corresponding boroxine anhydride.[3]

Why this matters: The boroxine form is often less reactive in Suzuki-Miyaura couplings compared to the monomeric boronic acid.[8] Using a reagent with a high, unknown boroxine content can lead to inconsistent reaction rates, lower yields, and challenges in achieving stoichiometric precision. Proper storage is designed to keep the equilibrium shifted toward the active monomeric acid.

G cluster_0 Monomeric Acid (Active Form) cluster_1 Boroxine Trimer (Less Active) B1 3 x R-B(OH)₂ B2 Boroxine Anhydride (R-BO)₃ B1->B2 Dehydration (Heat, Dry Conditions) B2->B1 Hydration (Presence of Water)

Caption: Reversible equilibrium between the active boronic acid and its less reactive boroxine anhydride.

Chemical Stability and Key Degradation Pathways

The two most significant degradation pathways that compromise the integrity of 3-(N,N-Dimethylamino)phenylboronic acid are oxidation and protodeboronation. Understanding these processes is essential for interpreting unexpected experimental results and for implementing effective preventative measures.

  • Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as atmospheric oxygen or peroxides, to yield the corresponding phenol (3-(N,N-Dimethylamino)phenol).[9][10] This process can be accelerated at physiological pH.[10] The presence of this phenolic impurity can complicate purification and represents a loss of active reagent.

  • Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of N,N-dimethylaniline.[11] This reaction is often facilitated by moisture and can be accelerated under either acidic or basic conditions.[12] While the hydrochloride salt provides some stability, the boronic acid group itself remains vulnerable.

G Start 3-(N,N-Dimethylamino)phenylboronic acid HCl Oxidation Oxidation (O₂, Peroxides) Start->Oxidation Protodeboronation Protodeboronation (H₂O, Acid/Base) Start->Protodeboronation Phenol Byproduct: 3-(N,N-Dimethylamino)phenol Oxidation->Phenol C-B bond cleavage forms C-O bond Aniline Byproduct: N,N-dimethylaniline Protodeboronation->Aniline C-B bond cleavage forms C-H bond

Caption: Primary degradation pathways leading to inactive byproducts.

Recommended Storage Protocols

The primary goal of the storage protocol is to mitigate the degradation pathways discussed above. This is achieved by rigorously controlling the compound's environment to exclude moisture and oxygen.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2–8 °C[13]Slows the rate of all chemical degradation pathways and minimizes thermal dehydration to boroxine.
Atmosphere Inert Gas (Argon or Nitrogen)[13][14]Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis-driven protodeboronation.
Container Tightly sealed, opaque glass vialPrevents ingress of air and moisture. Opaque glass protects against potential photolytic degradation.
Location Dry, well-ventilated area away from heat sources and incompatible materials.[14][15]Ensures a stable external environment and prevents accidental reaction with other laboratory chemicals.
Step-by-Step Long-Term Storage Protocol

This protocol is a self-validating system designed to maximize the shelf-life and integrity of the reagent.

  • Procure and Inspect: Upon receipt, visually inspect the container for an intact seal. The material should be a free-flowing, white to off-white crystalline solid.

  • Prepare for Storage: If the original container is not designed for inert atmosphere storage, prepare to transfer the material inside a glove box or glove bag with a dry, inert atmosphere.

  • Inerting the Container: Place the vial of this compound inside the inert atmosphere chamber. Open the vial and place the cap nearby.

  • Backfill with Inert Gas: If using a Schlenk line, evacuate the headspace of the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure complete displacement of air.

  • Seal Securely: Tightly seal the vial cap. For added protection, wrap the cap and neck junction with Parafilm® to create a secondary barrier against moisture and air ingress.

  • Label Appropriately: Ensure the label is clear and includes the compound name, CAS number, date received, and storage conditions (e.g., "Store at 2-8°C under Argon").

  • Refrigerate: Place the sealed container in a refrigerator designated for chemical storage, maintaining a temperature between 2–8 °C.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires specific handling procedures to ensure personnel safety.[3][14]

  • H315: Causes skin irritation[14]

  • H319: Causes serious eye irritation[14]

  • H335: May cause respiratory irritation[3]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[14] This is critical as the compound is a serious eye irritant.[14]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears before use and wash hands thoroughly after handling.[14][16]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[16]

  • Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.[3][14]

Step-by-Step Weighing and Dispensing Protocol
  • Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean and uncluttered.

  • Equilibrate to Room Temperature: Before opening, allow the sealed container of the boronic acid to warm to room temperature for approximately 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.

  • Dispense in Hood: Place the container, a clean weigh boat or vial, and a spatula inside the fume hood.

  • Minimize Exposure: Briefly open the container, quickly dispense the desired amount of powder, and immediately and tightly reseal the main container.

  • Re-inert if Necessary: If the reagent is stored under an inert atmosphere, the container should be purged again with inert gas before returning to cold storage.

  • Clean Up: Carefully clean any residual powder from the spatula and balance using a dry wipe, followed by a wipe lightly dampened with isopropanol. Dispose of all contaminated materials as chemical waste.

Spill Response Workflow

Prompt and correct response to a spill is critical for safety.

G Spill Spill Detected Assess Assess Spill Size (Minor < 5g in hood?) Spill->Assess Minor Minor Spill Protocol Assess->Minor Yes Major Major Spill Protocol Assess->Major No PPE 1. Ensure Full PPE is Worn Minor->PPE Evacuate 1. Evacuate Area Alert Others Major->Evacuate Contain 2. Cover with Dry Sand or Vermiculite PPE->Contain Collect 3. Gently Sweep into Waste Container Contain->Collect Clean 4. Wipe Area with Damp Cloth (Water) Collect->Clean Dispose 5. Seal and Label Waste Clean->Dispose Contact 2. Contact EH&S/ Emergency Response Evacuate->Contact

Caption: Decision workflow for responding to a solid spill.

Implications for Experimental Success

The connection between meticulous storage and successful synthesis cannot be overstated. The failure to adhere to these protocols directly introduces impurities and reduces the concentration of the active reagent, leading to common experimental failures.

  • Inconsistent Yields in Suzuki Couplings: The presence of the less reactive boroxine trimer will result in reactions that do not go to completion or require longer reaction times, leading to variability between batches.[8]

  • Formation of Byproducts: The presence of degradation products like 3-(N,N-Dimethylamino)phenol or N,N-dimethylaniline introduces impurities that do not participate in the coupling reaction. These impurities can complicate the purification of the desired product, often requiring additional chromatographic steps and reducing the isolated yield.

  • Potential for Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic, while their corresponding deboronated arenes are not.[12] Therefore, controlling residual, unreacted boronic acid in active pharmaceutical ingredient (API) synthesis is a critical regulatory consideration.[12]

Protocol: Pre-Use Quality Assessment

Before committing a significant amount of material to a large-scale reaction, perform this quick check:

  • Visual Inspection: The material should be a white to off-white, free-flowing powder. Clumps or discoloration may indicate moisture absorption or degradation.

  • Solubility Check: A small sample should dissolve readily in solvents like methanol. Poor solubility could indicate the presence of polymeric impurities.

  • NMR Analysis (for critical applications): For demanding applications, acquiring a ¹H NMR spectrum in dry DMSO-d₆ can help assess the ratio of boronic acid to boroxine.[8] The B-OH protons of the acid typically appear as a broad singlet, which will be absent in the boroxine.

Conclusion

This compound is a powerful synthetic tool, but its utility is directly proportional to its purity and integrity. The protocols outlined in this guide—grounded in a mechanistic understanding of the compound's stability—are not merely suggestions but essential practices for ensuring safety, reproducibility, and success in research and development. By treating this reagent with the required care, scientists can eliminate a significant source of experimental variability and confidently build the complex molecules of the future.

References

  • Eawag. (2008, March 14).
  • Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2849-2856. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. PubChem.
  • Wang, Q., et al. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Pharmaceutical Research, 12(10), 1529-1534. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]
  • Lustig, A., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(28), 7226-7231. [Link]
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
  • del Pozo, C., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
  • Mondal, A., & See, D. S. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Tsuchikama, K. (2016, May 9). Protecting Groups for Boronic Acids.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • An, D., et al. (2014). Protecting groups for boronic acids. U.S. Patent No. 9,085,590 B2. Washington, DC: U.S.
  • SynArchive. (n.d.). Protecting Groups List.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Welch, C. J. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.). Protecting group.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Org. Synth. 2009, 86, 360-373. [Link]
  • Wikipedia. (n.d.). Boronic acid.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic acid. PubChem.

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Safety and hazards of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Introduction

This compound is an organoboron compound utilized primarily in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in medicinal chemistry and materials science for constructing complex molecular architectures. However, like all chemical reagents, its effective use is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive safety information grounded in authoritative data. The focus is not merely on procedural steps but on the underlying scientific principles that dictate safe handling, storage, and emergency response, ensuring a self-validating system of laboratory safety.

Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment. These characteristics determine its behavior under various laboratory conditions and inform handling and storage requirements.

PropertyValueSource
Molecular Formula C₈H₁₃BClNO₂[1]
Molecular Weight 201.46 g/mol [1]
Physical Form Solid[2]
CAS Number 1256355-23-3[1][3]
Storage Temperature Room temperature; recommended 2-8°C for long-term storage under inert gas.[2][4]
Stability Boronic acids can be susceptible to oxidative damage and may be hygroscopic.[5][6]

The hydrochloride salt form generally enhances stability and water solubility compared to the free boronic acid. However, the presence of the boronic acid moiety itself warrants specific attention. Boronic acids can be sensitive to air and moisture and are prone to oxidative deboronation, which can degrade the compound.[5] Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is a critical precautionary measure to maintain its integrity.[2][3]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance.

GHS ClassificationHazard CodeDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1][3]
Skin Corrosion/Irritation H315Causes skin irritation.[1][3]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[1]

Expert Interpretation of Hazards:

  • H315 (Skin Irritation): This classification implies that direct contact with the solid powder or solutions can cause local inflammation, redness, and discomfort.[1][3] The causality stems from the chemical's ability to disrupt the lipid barrier of the skin.

  • H319 (Serious Eye Irritation): The compound is a significant eye irritant.[1][3] Accidental contact can lead to pain, redness, and potentially reversible damage to the cornea. This necessitates stringent eye protection.

  • H335 (Respiratory Irritation): As a fine powder, the compound can be easily aerosolized.[1] Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[7] This hazard underpins the requirement for handling within a ventilated enclosure.

While this specific compound is not classified as a mutagen, it is noteworthy that some boronic acids and their derivatives have shown mutagenic potential in Ames assays.[8][9][10][11] This highlights the importance of minimizing exposure to all research chemicals, even in the absence of a specific GHS classification for mutagenicity.

Safe Handling and Exposure Control

A multi-layered approach, known as the "Hierarchy of Controls," is the authoritative standard for mitigating laboratory hazards. This framework prioritizes the most effective measures first.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Fig 1. Hierarchy of Controls for risk mitigation.
Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[3][12] This is non-negotiable. A fume hood contains the solid powder during weighing and manipulation, preventing the inhalation of dust and protecting the researcher from respiratory irritation.[12][13]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12] A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[3] Inspect gloves for any defects before use and remove them using the proper technique to avoid skin contamination. Contaminated gloves should be disposed of immediately.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.[14] Ensure that shoes fully cover the feet; open-toed shoes are prohibited in the laboratory.

General Hygiene and Handling Protocols

Protocol for Handling Solid Reagent:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • Weighing: Conduct all weighing operations within the fume hood. To minimize dust generation, handle the container gently and avoid rapid movements.[15]

  • Transfer: Use a spatula to carefully transfer the solid. If transferring to a reaction vessel, use a powder funnel.

  • Post-Handling: After handling, decontaminate the spatula and work surface. Tightly close the reagent container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[14][15] Do not eat, drink, or smoke in areas where chemicals are handled.[6]

Storage and Stability

Proper storage is essential for both safety and reagent integrity.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][12]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., Argon) to prevent degradation.[2][3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][12]

Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[3][7] If breathing is difficult or symptoms persist, seek medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3] If skin irritation occurs or persists, seek medical advice.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[3] Persistent irritation requires immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[12]

Accidental Release Measures (Spills)

For a small spill of solid material, follow this workflow. Large spills require specialized emergency response.

start Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. start->alert Step 1 ppe Ensure proper PPE is worn (Goggles, Gloves, Lab Coat) alert->ppe Step 2 contain Cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent dust generation. ppe->contain Step 3 collect Carefully sweep the material into a designated waste container. contain->collect Step 4 decontaminate Clean the spill area with a suitable solvent (e.g., soap and water), then wipe dry. collect->decontaminate Step 5 dispose Label the waste container and dispose of it as hazardous chemical waste. decontaminate->dispose Step 6 end Report Incident dispose->end

Fig 2. Workflow for responding to a minor solid chemical spill.

Do not create dust during cleanup.[12][15] If necessary, gently moisten the material with water to prevent it from becoming airborne, but avoid excessive water that could dissolve and spread the contaminant.[15]

Disposal Considerations

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.[7]

  • Place waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Never dispose of this chemical down the drain or in general trash.[7][14]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44754897, 3-(Dimethylamino)phenylboronic Acid Hydrochloride.
  • Lab Alley (n.d.). Boric Acid Safety & Hazards.
  • Noah Technologies Corporation (2021). Boric Acid - Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG (n.d.). Safety Data Sheet: Boric acid.
  • ACS Publications (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
  • Rowe Scientific (n.d.). Boric Acid (Solid) Safety Data Sheet.
  • Organic Process Research & Development (2015). Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity.
  • ResearchGate (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
  • Semantic Scholar (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • PNAS (2021). Boronic acid with high oxidative stability and utility in biological contexts.

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What is 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride used for

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the applications, synthesis, and handling of this compound. As a versatile building block in modern organic chemistry, this compound offers unique properties for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

Introduction: A Versatile Phenylboronic Acid Derivative

3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt are organoboron compounds that have gained significant traction as key intermediates in organic synthesis.[1][2] The presence of the boronic acid functional group allows for its participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The electron-donating N,N-dimethylamino group at the meta-position influences the electronic properties of the phenyl ring, modulating its reactivity and providing a potential site for further functionalization or interaction in biological systems. Its utility is underscored by its role as a reactant in the synthesis of diverse and complex molecular architectures, from pharmaceuticals to advanced materials.[3][4]

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
CAS Number 178752-79-91256355-23-3[3],
Molecular Formula C₈H₁₂BNO₂C₈H₁₃BClNO₂[3],[5]
Molecular Weight 165.00 g/mol 201.46 g/mol [3],[5]
Melting Point 178-190 °CNot specified[3]
Appearance Solid (Pale Green to Pale Grey)Solid[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for its remarkable efficiency in forming carbon-carbon (C-C) bonds, specifically for creating biaryl structures.[4][7] Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials like liquid crystals.[4][8]

Mechanistic Rationale

The Suzuki-Miyaura reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance to a wide variety of functional groups, and the general stability and low toxicity of boronic acid reagents.[7][9] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl group and the halide (or triflate) of the electrophilic coupling partner. This forms a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group (the 3-(N,N-dimethylamino)phenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst biaryl_product Ar-Ar' (Biaryl Product) reductive_elimination->biaryl_product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Biaryl Synthesis

This protocol provides a generalized yet robust methodology for the Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent is critical and often requires optimization based on the specific aryl halide substrate.[9][10][11]

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene, THF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup (The 'Why'): To a flame-dried Schlenk flask or round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0-3.0 eq), and palladium catalyst. Causality: Flame-drying removes adsorbed water, which can interfere with the catalytic cycle. Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide.

  • Inert Atmosphere (The 'Why'): Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon) three times. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Establishing an inert atmosphere is crucial for catalytic activity and reproducibility.[9]

  • Solvent Addition (The 'Why'): Add the degassed solvent via syringe. Causality: Solvents are degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, further protecting the catalyst.

  • Reaction Execution (The 'Why'): Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heating provides the necessary activation energy for the reaction. Stirring ensures homogeneity, which is critical for efficient catalysis.

  • Work-up (The 'Why'): Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel. Causality: This step quenches the reaction and begins the purification process by partitioning the components between organic and aqueous layers.

  • Extraction and Drying (The 'Why'): Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Causality: Multiple extractions ensure complete recovery of the product. The brine wash removes residual water, and the drying agent removes the last traces of water from the organic solvent.

  • Purification (The 'Why'): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Causality: This final step removes the catalyst, excess reagents, and any byproducts to yield the pure biaryl product.[7]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in medicinal chemistry for the synthesis of biologically active compounds.[1] Its structure can be found within molecules designed to modulate protein function.

  • Enzyme Inhibitors: It is a reactant used to synthesize aryl ethers that act as inhibitors of Bacillus anthracis enoyl-ACP reductase, a potential target for new antibiotics.[3][6]

  • Protein Modulators: The compound is involved in the synthesis of modulators for the survival motor neuron (SMN) protein, which is relevant to spinal muscular atrophy research.[3]

  • Metabolic Disease Targets: It is used in the creation of glucokinase activators, which are being investigated for the treatment of type 2 diabetes.[3][6]

  • Targeted Cancer Therapies: The ability to form stable complexes and its utility in C-C bond formation make it a key component in synthesizing compounds for targeted cancer therapies.[1]

Workflow: From Building Block to Bioactive Candidate

Caption: Drug discovery workflow utilizing the boronic acid building block.

Synthesis and Handling

General Synthetic Route

The parent free base, 3-(N,N-dimethylamino)phenylboronic acid, can be synthesized from 3-bromo-N,N-dimethylaniline. The hydrochloride salt is then prepared by treatment with HCl.

Caption: Synthesis of 3-(N,N-dimethylamino)phenylboronic acid.

A detailed procedure involves the dissolution of 3-bromo-N,N-dimethylaniline in THF, cooling to -78 °C, followed by the slow addition of n-butyllithium.[6] After a short period, trimethyl borate is added to trap the resulting aryllithium species. The reaction is then warmed and quenched with hydrochloric acid. Neutralization and extraction, followed by purification, yield the final product.[6]

Safety, Handling, and Storage

Hazard Profile:

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[3][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[12][13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality, as boronic acids can be susceptible to degradation.[6][14]

References

  • Pharmaffiliates. (n.d.). 3-(N,N-Dimethylamino)phenylboronic Acid.
  • PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride.
  • Valente, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3352.
  • ResearchGate. (n.d.). Examples of biaryl-containing drugs and agrochemicals.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. PubMed Central.
  • Tsukamoto, H. (n.d.). Catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids.
  • University of Illinois Urbana-Champaign. (2022). New set of chemical building blocks makes complex 3D molecules in a snap. News Bureau.
  • National Center for Biotechnology Information. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PubMed Central.
  • MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • Arctom Scientific. (n.d.). CAS NO. 178752-79-9 | 3-(N,N-Dimethylamino)phenylboronic acid.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Indian Academy of Sciences. (2018). Copper (cat) and phenylboronic acid mediated deformylative CN coupling of isoindolinone-3-ols with formamide. Journal of Chemical Sciences.
  • Journal of Chemical Education. (2007). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex.
  • PubChem. (n.d.). 3-Aminophenylboronic acid.
  • National Center for Biotechnology Information. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PubMed Central.
  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
  • ACS Applied Nano Materials. (2024). Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles.
  • ACS Omega. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity.
  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

Sources

The Enduring Versatility of Boronic Acids: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids and their derivatives have emerged from niche reagents to indispensable tools across the chemical sciences. Their unique electronic structure and reactivity profile have positioned them at the heart of modern synthetic organic chemistry, materials science, and drug discovery. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of boronic acid chemistry. We will delve into the fundamental structure and properties that govern their reactivity, explore their application in cornerstone cross-coupling reactions with field-proven insights, and illuminate their expanding role in diagnostics and therapeutics. This document is designed not as a rigid protocol book, but as a foundational resource to empower innovation and problem-solving in the laboratory.

The Boronic Acid Functional Group: Structure, Properties, and Handling

At its core, a boronic acid is an organoboron compound with the general formula R–B(OH)₂.[1] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of the molecule.[2] This electron deficiency imparts a Lewis acidic character, a defining feature that dictates much of its chemistry.[1]

Unlike their carboxylic acid analogs, boronic acids are not naturally occurring.[2] They are synthetically derived, most commonly from the corresponding organometallic reagents (e.g., Grignard or organolithium compounds) and trialkyl borates.

Physicochemical Properties
  • Acidity: Boronic acids are weak Lewis acids, with pKa values typically around 9.[1] However, upon complexation with diols, they form tetrahedral boronate complexes with a lower pKa of approximately 7.[1] This pH-dependent equilibrium is fundamental to their use as sensors.

  • Stability: Free boronic acids can be prone to dehydration, forming cyclic trimers known as boroxines.[1] They can also undergo protodeboronation, particularly under harsh acidic or basic conditions, where the C-B bond is cleaved and replaced by a C-H bond. While some boronic acids are reported to be unstable, studies have shown that many can be surprisingly stable, even in heated water, with significant degradation primarily observed in aqueous NaOH.[3] Oxidative instability is another consideration, as reactive oxygen species can lead to oxidative deboronation, converting the boronic acid to an alcohol and boric acid.[4][5]

  • Solubility: The solubility of boronic acids varies significantly with the nature of the organic substituent 'R'. Simple alkyl and aryl boronic acids have limited solubility in water but are generally soluble in organic solvents.

Boronic Acid Derivatives and Protecting Groups

To enhance stability, solubility, and modulate reactivity, boronic acids are frequently converted into boronate esters. These derivatives are formed by the reaction of a boronic acid with an alcohol or diol.

Derivative Type Common Reagent Key Features Deprotection
Pinacol Esters PinacolHighly stable, crystalline solids. Amenable to chromatographic purification.Can be challenging; often used directly in subsequent reactions.
MIDA Esters N-methyliminodiacetic acid (MIDA)Inert to cross-coupling conditions, allowing for iterative synthesis.Mild basic hydrolysis.
Trifluoroborates KHF₂Crystalline, air-stable salts.Can be interconverted to other boronic acid derivatives.

The use of protecting groups has revolutionized multi-step synthesis involving boronic acids, enabling their incorporation early in a synthetic sequence.

Synthesis and Purification

The synthesis of boronic acids often involves the reaction of an organometallic reagent with a trialkyl borate followed by acidic workup. For boronate esters, a common method is the Miyaura borylation, which utilizes a palladium catalyst to couple a diboron reagent with an organic halide or triflate.

Purification of boronic acids can be challenging due to their propensity to form boroxines and their amphiphilic nature. Common purification techniques include:

  • Recrystallization: Effective for crystalline boronic acids.

  • Acid-Base Extraction: Exploits the acidic nature of the boronic acid to separate it from neutral impurities.

  • Chromatography: Can be complicated by interactions with silica gel. Using silica gel impregnated with boric acid can suppress the loss of pinacol boronic esters during chromatography.

  • Derivatization: Conversion to a stable, crystalline derivative (e.g., a diethanolamine adduct) allows for purification by recrystallization, followed by regeneration of the free boronic acid.[6]

Safety and Handling

Boronic acids are generally considered to have low toxicity.[2] However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific compounds, it is crucial to consult the Safety Data Sheet (SDS). Boric acid, a potential decomposition product, is a non-flammable irritant and can pose health risks with prolonged or high-level exposure.[7]

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[8] Its significance was recognized with the 2010 Nobel Prize in Chemistry. The reaction is valued for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents.[9]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: The organic group from the boronic acid or ester (R²) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation (R²B(OH)₂, Base) PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination RedElim->Pd0 R¹-R² Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle CuII Cu(II)L₂ LigandExchange Ligand Exchange (R²-XH) CuII_X L-Cu(II)-XR² LigandExchange->CuII_X Transmetalation Transmetalation (R¹B(OH)₂) CuII_Aryl R¹-Cu(II)-XR² Transmetalation->CuII_Aryl RedElim Reductive Elimination CuI Cu(I)L RedElim->CuI R¹-XR² Reoxidation Reoxidation (O₂) Reoxidation->CuII Glucose_Sensing cluster_sensing Boronic Acid-Based Glucose Sensing BoronicAcid Fluorophore-B(OH)₂ (Low Fluorescence) BoronateEster Fluorophore-Boronate-Glucose Complex (High Fluorescence) BoronicAcid->BoronateEster + Glucose Glucose Glucose (Diol) BoronateEster->BoronicAcid - Glucose (Reversible)

Sources

Introduction: The Cornerstone of Modern Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, stands as a pillar of modern organic synthesis.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its profound impact on the synthesis of pharmaceuticals, agrochemicals, and functional materials was recognized with the 2010 Nobel Prize in Chemistry.[3][4] For professionals in drug discovery and development, this reaction is not merely a synthetic tool but a foundational strategy for the construction of complex molecular architectures, particularly the biaryl motifs prevalent in bioactive molecules.[1][5][6]

The immense utility of the Suzuki-Miyaura coupling stems from its mild reaction conditions, exceptional tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable, commercially available, and possess low toxicity.[1][2] This guide provides a detailed exploration of the reaction's core mechanism, a causal analysis of its key components, field-proven protocols, and its applications in the pharmaceutical landscape.

The Core Mechanism: A Self-Validating Catalytic Cycle

The universally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] This cycle is a self-validating system, where the active catalyst is regenerated after each productive coupling event. The process is elegantly broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalogen) bond of the electrophile (R¹-X). This step, which is often rate-determining, oxidizes the palladium from Pd(0) to a square-planar Pd(II) species.[1][2]

  • Transmetalation : This is the crucial bond-forming precursor step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic borate anion [R²-B(OH)₃]⁻, which then readily transfers its organic moiety to the palladium center, displacing the halide or other leaving group.[9][10][11]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) coupled to the palladium(II) center are eliminated to form the new carbon-carbon bond in the desired product (R¹-R²). This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[7][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OA_Intermediate R¹-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition TM_Intermediate R¹-Pd(II)L₂-R² OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) TM_Intermediate->Product Reactant1 Organic Halide (R¹-X) Reactant1->OA_Intermediate Reactant2 Organoboron Reagent (R²-B(OH)₂) Reactant2->TM_Intermediate Base Base (e.g., K₃PO₄) Base->TM_Intermediate Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Dissecting the Reaction Components: Causality Behind Experimental Choices

The success and efficiency of a Suzuki-Miyaura coupling are critically dependent on the judicious selection of its components. Understanding the role of each part allows for rational optimization and troubleshooting.

Palladium Catalyst: The Engine of the Reaction
Common Palladium Source Typical Form Notes
Palladium(II) AcetatePd(OAc)₂A common, versatile precatalyst used with a separate ligand.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄An air-sensitive but directly active Pd(0) catalyst.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust, air-stable Pd(II) precatalyst with an integrated ligand.[14]
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃A common Pd(0) source, often used with phosphine ligands.
Ligands: The Catalyst's Steering Wheel

Ligands are paramount to the success of the Suzuki-Miyaura coupling. They bind to the palladium center, stabilizing it, enhancing its solubility, and critically, modulating its reactivity.[13][15] The choice of ligand directly influences the rates of oxidative addition and reductive elimination. For challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential.[12][15] These properties promote the formation of the monoligated L₁Pd species believed to be highly active in the catalytic cycle and accelerate the key bond-forming steps.[12]

Ligand Class Example Ligand Key Characteristics & Applications
TriarylphosphinesTriphenylphosphine (PPh₃)The classical ligand; effective for simple couplings of aryl iodides and bromides.
Biaryl PhosphinesSPhos, XPhosBulky and electron-rich; highly versatile for a broad range of substrates, including challenging aryl chlorides and hindered systems.[15]
Ferrocenyl PhosphinesdppfRobust and effective for a variety of cross-couplings, often providing high stability to the catalyst.[14]
N-Heterocyclic Carbenes (NHCs)IPr, SImesStrong σ-donors that form very stable palladium complexes; an effective alternative to phosphines.[13]
The Coupling Partners: Nucleophile and Electrophile
  • Organoboron Reagent (Nucleophile): The most common form is the boronic acid (R-B(OH)₂), valued for its stability and commercial availability.[2][3] Boronic esters, especially pinacol esters, are also widely used and can offer enhanced stability for certain substrates.[3]

  • Organic Halide/Pseudohalide (Electrophile): The reactivity of the electrophile is a key factor. The typical reactivity trend for halides is I > Br > Cl.[4] Aryl and vinyl triflates (-OTf) are also excellent electrophiles and are often more reactive than the corresponding bromides.[3][4] Coupling less reactive but more cost-effective aryl chlorides generally requires more active catalytic systems with specialized ligands like SPhos or XPhos.[12][16]

Base and Solvent: The Reaction Environment
  • The Base: The base is not a mere spectator; it plays an indispensable role in the transmetalation step.[9] It activates the boronic acid by forming a more nucleophilic borate species, which is the competent partner for transmetalation.[10][11][17] The choice of base can significantly impact reaction yield and selectivity. Common choices include inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3][4]

  • The Solvent: The Suzuki-Miyaura reaction is tolerant of a wide range of solvents.[3] Ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF) are frequently used.[3][4] Notably, the reaction can often be run in biphasic systems with water, which not only helps to dissolve the inorganic base but also aligns with the principles of green chemistry.[4][18][19]

Application in Drug Discovery and Development

The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry and pharmaceutical process development.[20][21] Its reliability and broad functional group tolerance allow medicinal chemists to rapidly synthesize libraries of compounds to explore structure-activity relationships (SAR).[21] The reaction is instrumental in creating C-C bonds to form key structural motifs found in many approved drugs, such as the biphenyl unit in the antihypertensive drug Losartan.[22] The transition from small-scale discovery to large-scale manufacturing is often facilitated by the well-understood and robust nature of this coupling.[20]

Field-Proven Experimental Protocols

The following protocols provide a self-validating framework for conducting Suzuki-Miyaura coupling reactions. Adherence to inert atmosphere techniques is critical for reproducibility and success.

Protocol 1: General Coupling of an Aryl Bromide

This protocol provides a standard procedure for a typical coupling of an aryl bromide with an arylboronic acid using a Pd(II) precatalyst and a biaryl phosphine ligand.[13]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Degassed Water (0.5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuation/backfill cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Experimental_Workflow start Start setup 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Cooldown & Aqueous Work-up (Quench, Extract) react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Coupling of a Challenging Aryl Chloride

This protocol is adapted for less reactive aryl chlorides, requiring a more active catalyst system and slightly modified conditions.[1]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd/ˢSphos precatalyst (5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Degassed solvent system (e.g., water-acetonitrile 4:1, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl chloride, arylboronic acid, Pd/ˢSphos precatalyst, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add the degassed water-acetonitrile solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable and powerful transformation in the toolkit of the modern synthetic chemist.[1] Its operational simplicity, mild conditions, and broad substrate scope have cemented its role as a go-to method for constructing critical carbon-carbon bonds, especially in the complex and demanding field of drug discovery and development. A thorough, mechanistic understanding of the interplay between the catalyst, ligand, base, and substrates is the key to harnessing its full potential, enabling the efficient and reliable synthesis of novel molecular entities that drive scientific progress.

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  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
  • A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
  • (PDF) Suzuki Cross Coupling Reaction-A Review.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube.

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A Comprehensive Spectroscopic and Analytical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic and analytical data for 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS Number: 1256355-23-3). As a versatile building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the unambiguous structural confirmation and purity assessment of this reagent are paramount. This document serves as a core reference for researchers, quality control analysts, and drug development professionals. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound. The guide emphasizes not only the data itself but the scientific rationale behind the analytical methodology and the interpretation of the spectral features, ensuring a robust and reliable characterization workflow.

Introduction: The Molecular Profile and Analytical Imperative

This compound is a bifunctional organic compound featuring a phenyl ring substituted with a boronic acid group and a dimethylamino group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents. The boronic acid moiety is a cornerstone of the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The electron-donating N,N-dimethylamino group, positioned at the meta-position, modulates the electronic properties and reactivity of the molecule.

Chemical Structure:

Given its critical role as a synthetic precursor, rigorous analytical characterization is not merely a procedural step but a prerequisite for reproducible and successful downstream applications. A multi-technique approach provides orthogonal data points, leading to an unequivocal confirmation of identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Rationale: Experimental Protocol Design

A self-validating NMR protocol is designed to maximize data quality and ensure confidence in the results.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.7 mL of deuterium oxide (D₂O). The choice of D₂O as a solvent is critical. It readily solubilizes the hydrochloride salt and its labile deuterium atoms will exchange with the acidic protons of the boronic acid (B(OH)₂) and the ammonium proton (N-H⁺), causing them to become silent in the ¹H NMR spectrum. This simplifies the aromatic region and removes broad, overlapping signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time (e.g., >1024 scans) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio. Calibrate the chemical shift scale to the residual solvent signal.

¹H NMR Data Analysis & Interpretation

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule.

Table 1: Representative ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Assignment
7.62t, J = 7.8 Hz1HH-5This proton is coupled to two adjacent aromatic protons (H-4 and H-6), resulting in a triplet. It is downfield due to the anisotropic effect of the ring.
7.48d, J = 7.6 Hz1HH-6Coupled only to H-5, appearing as a doublet. Its position is influenced by being ortho to the electron-withdrawing boronic acid group.
7.41s1HH-2This proton is a singlet (or very narrow triplet) due to minimal coupling with meta protons. It is positioned between the two substituents.
7.35d, J = 8.0 Hz1HH-4Coupled only to H-5, appearing as a doublet. It is ortho to the electron-donating dimethylamino group, hence it is the most upfield of the aromatic protons.
3.05s6H-N(CH₃)₂The two methyl groups are chemically equivalent and appear as a sharp singlet. The integration value of 6H is a key validation point.
¹³C NMR Data Analysis & Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Data (101 MHz, D₂O)

Chemical Shift (δ) ppmAssignmentRationale for Assignment
156.5C-3This carbon is directly attached to the nitrogen atom of the powerful electron-donating dimethylamino group, causing a significant downfield shift.
135.0 (broad)C-1The carbon atom attached to the boron (C-ipso) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is deshielded.
130.1C-5A standard aromatic C-H carbon chemical shift.
125.8C-6This carbon is ortho to the boronic acid group and is shifted accordingly.
121.5C-2Shielded relative to other aromatic carbons due to its position between the two substituents.
118.2C-4This carbon is ortho to the electron-donating amino group and para to the boronic acid group, resulting in a significant upfield (shielded) shift.
40.1-N(CH₃)₂A typical chemical shift for methyl groups attached to a nitrogen atom on an aromatic ring.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (10-15 mg) B Dissolve in D₂O (0.7 mL) A->B C ¹H NMR Acquisition (16 Scans) B->C D ¹³C NMR Acquisition (>1024 Scans) E Fourier Transform D->E F Phase & Baseline Correction E->F G Calibrate to Solvent Signal F->G H Assign Signals (δ, J, Integration) G->H I Correlate with Structure H->I J Final Structure Confirmation I->J

Caption: Workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.

Expertise & Rationale: Experimental Protocol

Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory. ATR is the method of choice for solid samples as it requires no sample preparation (e.g., KBr pellets).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-600 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.

IR Data Analysis & Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule.

Table 3: Representative FT-IR Data (ATR, Solid)

Frequency (cm⁻¹)IntensityAssignmentRationale for Assignment
~3300 (very broad)StrongO-H StretchA very broad and intense band characteristic of the hydrogen-bonded O-H stretching vibrations of the boronic acid group, B(OH)₂.[1]
~2600-2400 (broad)MediumN-H⁺ StretchThis broad absorption is characteristic of the stretching vibration of the ammonium salt (R₃N-H⁺), a key indicator of the hydrochloride form.
~1600, ~1480MediumC=C StretchAromatic ring C=C stretching vibrations. The presence of two distinct bands is typical for substituted benzene rings.
~1350StrongB-O StretchA strong, characteristic absorption corresponding to the asymmetric stretching of the Boron-Oxygen single bond.[1]
~1200MediumC-N StretchAromatic amine C-N stretching vibration.
~800-700StrongC-H BendingOut-of-plane C-H bending vibrations for the 1,3-disubstituted (meta) aromatic ring pattern.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight and elemental composition.

Expertise & Rationale: Experimental Protocol

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules. In positive ion mode (+ESI), the acidic solution will promote the formation of a protonated molecular ion.

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is ideal as it provides high-resolution mass measurements, allowing for the determination of the elemental formula.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a range of m/z 50-500.

MS Data Analysis & Interpretation

The mass spectrum provides the molecular weight of the parent compound.

Table 4: Representative High-Resolution MS Data (+ESI-TOF)

Calculated m/zObserved m/zAssignmentRationale for Assignment
166.1034166.1031[M+H]⁺ (for free base C₈H₁₂BNO₂)In the ESI source, the hydrochloride salt dissociates, and the free base is protonated. This peak represents the exact mass of the free base plus a proton. The high-resolution measurement confirms the elemental formula C₈H₁₃BNO₂⁺. Boron has two main isotopes, ¹¹B (~80%) and ¹⁰B (~20%). This peak corresponds to the major ¹¹B isotope.
165.1001165.0998[M+H]⁺ (for free base with ¹⁰B)The A-1 peak, corresponding to the molecule containing the less abundant ¹⁰B isotope, is a definitive marker for a boron-containing compound. Its observed intensity should be approximately 25% of the [M+H]⁺ peak (20/80).
Visualization: Analytical Logic for Identification

Analytical_Logic Compound Test Compound 3-(N,N-DMA)PB-HCl NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Aromatic & Alkyl Signals Correct δ, J, Integration NMR->NMR_Data IR_Data Key Vibrations B-O, O-H, N-H⁺, C=C IR->IR_Data MS_Data Correct m/z [M+H]⁺ & Boron Isotope Pattern MS->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Orthogonal analytical approach for compound validation.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive structural map, IR spectroscopy offers rapid confirmation of essential functional groups, and high-resolution mass spectrometry validates the molecular formula and weight. The detailed protocols and interpretation frameworks presented in this guide constitute a robust system for the quality control and validation of this important synthetic reagent, empowering researchers to proceed with confidence in their synthetic endeavors.

References

  • PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride.
  • Michalczyk, R., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124507.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of a project's success. 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS No. 1256355-23-3) has emerged as a particularly valuable reagent. Its utility stems from the dual functionality of the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the dimethylamino group, which modulates electronic properties and provides a handle for further functionalization.

This guide provides an in-depth technical overview of this compound, moving beyond a simple catalog of suppliers to offer a practical framework for its procurement, quality assessment, and application. As a versatile building block, it is instrumental in the synthesis of biologically active molecules and is frequently employed in drug development programs, particularly for targeted cancer therapies.[1] Its unique capacity to form reversible covalent bonds with diols also makes it a key reagent in carbohydrate chemistry and bioconjugation processes, where it can be used to link drugs or imaging agents to proteins and antibodies.[1]

Core Chemical Properties and Specifications

Understanding the fundamental properties of this compound is the first step in its effective application. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free boronic acid.

PropertyValueSource(s)
CAS Number 1256355-23-3[1][2][3][4][5]
Molecular Formula C₈H₁₂BNO₂·HCl[1]
Molecular Weight 201.46 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1]
Typical Purity ≥95% - 98% (Assay by titration is common)[1]
Storage Conditions Store at 2 - 8 °C, often under an inert atmosphere[1]
Synonyms 3-(Dimethylamino)benzeneboronic acid hydrochloride[1][4]
Handling and Safety Considerations

As with all laboratory reagents, proper handling is paramount. Based on aggregated GHS data, this compound is an irritant.

  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures : Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used. Handling should occur in a well-ventilated area or chemical fume hood.

The Commercial Supplier Landscape: A Comparative Overview

A variety of chemical suppliers offer this compound, though catalog numbers, stated purities, and intended use may vary. The following table provides a snapshot of prominent suppliers for initial screening.

SupplierProduct NameCAS NumberTypical Purity/GradeNotes
Chem-Impex 3-(Dimethylamino)phenylboronic acid hydrochloride1256355-23-398 - 105% (Titration)Provides application context in drug development and bioconjugation.[1]
Parchem This compound1256355-23-3Not specifiedSpecialty chemical supplier with global distribution.[2][6]
Santa Cruz Biotechnology 3-(Dimethylamino)phenylboronic acid hydrochloride1256355-23-3Not specifiedLabeled "For Research Use Only".[4]
Echemi (3-(dimethylamino)phenyl)boronic acid hydrochloride1256355-23-3Pharma Grade, 99%A platform listing various traders and manufacturers, such as Hangzhou zhongqi chem co.,Ltd.[3]
TCI (via AMI Scientific) 3-(Dimethylamino)phenylboronic Acid Hydrochloride1256355-23-3Analytical ReagentOften contains varying amounts of the corresponding anhydride.[7]
BLDpharm 3-(N,N-Dimethylamino)phenylboronic acid178752-79-9 (free base)Not specifiedAlso lists the hydrochloride salt (1256355-23-3).[8]
Sigma-Aldrich 3-(N,N-Dimethylamino)phenylboronic acid178752-79-9 (free base)≥95%The free base is listed with extensive application data.

Key Applications in Scientific Research

The utility of this reagent is broad, but its primary applications are centered in carbon-carbon bond formation and bioconjugation.

Suzuki-Miyaura Cross-Coupling Reactions

This is arguably the most common application for arylboronic acids. The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The dimethylamino group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the boronic acid and the properties of the final product.

Suzuki_Coupling_Workflow A Aryl Halide (Ar-X) p1 A->p1 B Boronic Acid (R-B(OH)₂) B->p1 Cat Pd(0) Catalyst + Ligand p2 Cat->p2 Base Base (e.g., K₂CO₃) p3 Base->p3 Solvent Solvent (e.g., Toluene/H₂O) Heat Heat Solvent->Heat Heat->A Product (Ar-R) p1->p2 Oxidative Addition p2->p3 Transmetalation p3->Solvent Reductive Elimination QC_Workflow cluster_sourcing Sourcing & Selection cluster_validation In-House Validation cluster_management Inventory Management A Identify Potential Suppliers B Request Documentation (CoA, SDS) A->B C Compare Price, Purity & Lead Time B->C D Visual Inspection (Color, Form) C->D Place Order E Confirm Identity & Purity (e.g., NMR, LC-MS) D->E F Qualify Lot for Use E->F Meets Specs G Log Lot Number & CoA F->G H Monitor Lot-to-Lot Consistency G->H

A structured workflow for supplier selection and material validation.
Experimental Protocol: Certificate of Analysis (CoA) Interpretation

The CoA is the primary document for assessing material quality. A robust validation process involves critically reviewing the data provided.

Objective: To validate the identity, purity, and quality of a newly received lot of this compound.

Methodology:

  • Cross-Reference Identifying Information:

    • Confirm that the product name, CAS number (1256355-23-3), molecular formula, and lot number on the CoA match the container label. Discrepancies are a major red flag.

  • Evaluate the Purity Assay:

    • The most common method for boronic acids is an acid-base titration. A purity value of 98-105% by titration is often cited. [1]The range exceeding 100% can be due to the presence of the corresponding anhydride (boroxine), which has a lower molecular weight but reacts similarly.

    • If purity is determined by HPLC or GC, look for the area percentage of the main peak. A value of ≥98% is typically acceptable for synthesis.

  • Analyze Spectroscopic Data (if provided):

    • ¹H NMR: Check for the characteristic aromatic proton signals and the N-methyl protons. The integration should match the expected ratio. The absence of significant solvent or other organic impurities is crucial.

    • Mass Spectrometry (MS): The data should confirm the molecular weight of the parent compound.

  • Review Physical Properties:

    • Confirm that the described appearance ("White to off-white crystalline powder") matches the received material. [1] * Check the melting point range, if provided, against literature values.

  • Documentation and Archiving:

    • Digitally archive the CoA with the corresponding lot number. This is essential for batch records and troubleshooting future experiments.

Conclusion

This compound is more than just another reagent; it is a strategic component in the synthesis of novel chemical entities. Its value in constructing complex molecules for pharmaceuticals and advanced materials is well-established. For the researcher, success hinges not only on innovative synthetic design but also on the diligent selection and validation of these foundational building blocks. By engaging with reputable suppliers and implementing a rigorous internal quality control workflow, scientists can ensure the integrity and reproducibility of their results, accelerating the pace of discovery and development.

References

  • PubChem, National Center for Biotechnology Information.3-(Dimethylamino)phenylboronic Acid Hydrochloride.[Link]

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Methodological & Application

Mastering the Suzuki Coupling with 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Electron-Rich Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Within the vast arsenal of organoboron reagents, 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride presents a unique combination of features. The potent electron-donating nature of the dimethylamino group significantly influences its reactivity, while the hydrochloride salt form enhances its stability and shelf-life.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the theory and practice of utilizing this compound in Suzuki coupling protocols. We will move beyond simple step-by-step instructions to explore the mechanistic underpinnings, the rationale behind procedural choices, and strategies for overcoming common challenges, ensuring the reader can confidently and successfully implement this versatile reagent in their synthetic endeavors.

Mechanistic Insights: Harnessing the Reactivity of an Electron-Rich Coupling Partner

The efficacy of the Suzuki coupling hinges on a catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[2]

The presence of the electron-donating 3-(N,N-dimethylamino) group on the phenylboronic acid plays a crucial role, primarily by accelerating the transmetalation step. This is because the increased electron density on the aromatic ring enhances its nucleophilicity, facilitating the transfer of the aryl group from the activated boronate complex to the palladium center.

However, this enhanced reactivity is a double-edged sword. Electron-rich boronic acids are particularly susceptible to a common side reaction known as protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product.[3] This is a critical challenge that must be managed through careful optimization of the reaction conditions.

The Critical Role of the Hydrochloride Salt and Base Selection

3-(N,N-Dimethylamino)phenylboronic acid is often supplied as a hydrochloride salt to improve its stability and handling. The acidic nature of the salt necessitates neutralization for the Suzuki coupling to proceed. The base used in the reaction serves a dual purpose: it neutralizes the hydrochloride and, more fundamentally, it activates the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[4]

Therefore, when using the hydrochloride salt, it is imperative to use a sufficient excess of base to account for both the neutralization of the salt and the activation of the boronic acid. Typically, 3 to 4 equivalents of base are recommended to ensure the reaction proceeds efficiently.

The choice of base is also critical in mitigating protodeboronation. While strong bases can effectively activate the boronic acid, they can also accelerate the undesired protodeboronation. A careful balance must be struck. For electron-rich boronic acids, milder bases are often preferred:

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used base that provides a good balance of reactivity and suppression of side reactions.

  • Potassium Phosphate (K₃PO₄): A stronger base than carbonates, often effective for more challenging couplings, but should be used with caution to avoid excessive protodeboronation.

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings due to its high solubility in organic solvents.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OR)₃⁻ (from Boronic Acid + Base) Transmetalation->Pd0 Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) BoronicAcid 3-(N,N-Dimethylamino) phenylboronic acid HCl (Ar'-B(OH)₂·HCl) Base Base (e.g., K₂CO₃) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a range of aryl halides. It is designed to maximize yield while minimizing common side reactions.

Materials and Reagents
  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst)

  • Ligand (if not using a pre-ligated catalyst, e.g., triphenylphosphine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DMF/water)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow

Caption: Figure 2. Experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (3.0-4.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas by evacuating and backfilling with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Expected Yields with Various Coupling Partners

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (3)Toluene/H₂O9012~85-95
24-BromoanisolePd(dppf)Cl₂ (2)K₃PO₄ (3)1,4-Dioxane1008~90-98
34-ChlorobenzonitrilePd₂(dba)₃/SPhos (2)K₃PO₄ (3)Toluene11018~80-90
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃ (3)DMF/H₂O1006~85-95
52-BromopyridinePd(dppf)Cl₂ (3)K₂CO₃ (3)1,4-Dioxane10016~75-85
61-Bromo-2,4-difluorobenzenePd₂(dba)₃/XPhos (2)Cs₂CO₃ (3)Toluene10012~80-90

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification.

Troubleshooting and Advanced Considerations

Problem Potential Cause Solution
Low or No Yield Inactive catalyst, insufficient base, presence of oxygen.Use a fresh batch of catalyst, ensure at least 3 equivalents of base are used with the hydrochloride salt, and properly degas the reaction mixture.
Significant Protodeboronation Base is too strong, reaction temperature is too high, or excess water is present.Switch to a milder base (e.g., K₂CO₃ or CsF). Lower the reaction temperature. Use anhydrous solvents if possible.
Homocoupling of Boronic Acid Presence of oxygen, impurities in the palladium catalyst.Ensure thorough degassing of the reaction mixture. Use a high-purity palladium source.
Incomplete Reaction Sterically hindered substrate, insufficient catalyst loading.Increase the catalyst loading (up to 5 mol%). Use a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase the reaction temperature or time.

For particularly challenging couplings, especially with sterically hindered aryl chlorides, the use of advanced palladium precatalysts (e.g., G3 or G4 precatalysts) in combination with bulky biarylphosphine ligands can significantly improve reaction efficiency.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide array of biaryl compounds via the Suzuki-Miyaura coupling. By understanding the mechanistic nuances related to its electron-rich nature and the practical considerations of its hydrochloride form, researchers can effectively harness its potential. The key to success lies in the careful selection of the base, catalyst system, and reaction conditions to favor the desired cross-coupling pathway while mitigating side reactions such as protodeboronation. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this versatile reagent in discovery and development laboratories.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483. [Link]
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society2011, 133 (7), 2116–2119. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition2013, 52 (29), 7362–7370. [Link]
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007, 129 (11), 3358–3366. [Link]
  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society2010, 132 (50), 17701–17703. [Link]
  • Thomas, A. A.; Wang, H.; Zompa, M. A. Suzuki Coupling Reactions of Aryl Chlorides with Phenylboronic Acid. Organic Process Research & Development2006, 10 (4), 733–736. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Organic Synthesis

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride has emerged as a valuable and versatile reagent in the field of organic synthesis, particularly in the construction of complex molecular architectures.[1] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into its unique properties, provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, and offer insights into reaction optimization and troubleshooting. The presence of the electron-donating N,N-dimethylamino group and the hydrochloride salt form imparts specific characteristics to this reagent, which will be a central focus of this guide.

Physicochemical Properties and Handling

This compound is a solid material that is generally stable under ambient conditions, making it convenient to handle and store.[3] However, as with all boronic acids, care should be taken to protect it from excessive moisture and heat to prevent degradation.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1256355-23-3[4]
Molecular Formula C₈H₁₂BNO₂ · HCl
Molecular Weight 201.46 g/mol
Appearance Off-white to light yellow solid
Melting Point 185-195 °C
Solubility Soluble in water, methanol, and DMF

Note on the Hydrochloride Salt: The hydrochloride form of this reagent means that the N,N-dimethylamino group is protonated. This has important implications for its use in base-mediated reactions like the Suzuki-Miyaura coupling. An additional equivalent of base is required to neutralize the hydrochloride salt and deprotonate the amino group to its free base form, which is the active species in the reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals and functional materials. This compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a 3-(N,N-dimethylamino)phenyl group onto a variety of aromatic and heteroaromatic scaffolds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boronic Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₃⁻) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Enters Cycle caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The role of the base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[2]

The Influence of the N,N-Dimethylamino Group

The electron-donating nature of the N,N-dimethylamino group on the phenylboronic acid can influence the reaction in several ways:

  • Increased Nucleophilicity: The electron-donating group increases the electron density on the aromatic ring, which can enhance the rate of transmetalation.

  • Potential for Catalyst Inhibition: The Lewis basic nitrogen atom of the free amino group could potentially coordinate to the palladium center, which might inhibit the catalytic activity. The choice of a suitable ligand is therefore important to prevent catalyst deactivation.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

protocol_workflow start Start setup Reaction Setup (Flask, Stir Bar, Condenser) start->setup reagents Add Reagents - Aryl Bromide - Boronic Acid HCl - Base setup->reagents atmosphere Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere catalyst Add Catalyst & Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up - Cool to RT - Dilute & Wash monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Pure Biaryl Product) purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of various aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 242 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for 3.0 Equivalents of Base: One equivalent of K₂CO₃ is required to neutralize the hydrochloride salt of the boronic acid. The remaining two equivalents facilitate the catalytic cycle by forming the boronate species.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol, 151 mg), and cesium carbonate (1.75 mmol, 570 mg).

  • Add Pd(dppf)Cl₂ (0.015 mmol, 11 mg).

  • Add 3 mL of DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Applications

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 3-(N,N-Dimethylamino)phenylboronic acid (or its hydrochloride salt with appropriate base adjustment) with various aryl halides, demonstrating the versatility of this reagent.

Table 2: Examples of Suzuki-Miyaura Coupling with 3-(N,N-Dimethylamino)phenylboronic acid derivatives

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3.0)Dioxane/H₂O901285[General Protocol]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (3.5)DMF120 (MW)0.592[General Protocol]
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3.0)Toluene/H₂O100878[General Protocol]
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O1102465[General Protocol]

Troubleshooting and Field-Proven Insights

Low or No Conversion:

  • Insufficient Base: Ensure at least 3 equivalents of a suitable base are used to both neutralize the hydrochloride and facilitate the reaction. For less reactive aryl chlorides, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.

  • Catalyst Deactivation: The reaction should be performed under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst. Degassing the solvents is crucial. The N,N-dimethylamino group can potentially chelate with the palladium center; using bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this.

  • Poor Solubility: If the reagents are not fully dissolved, the reaction rate will be slow. Consider using a different solvent system or increasing the reaction temperature.

Protodeboronation (Cleavage of the C-B bond):

  • This is a common side reaction with electron-rich boronic acids. It can be minimized by using a less aqueous solvent system, a milder base (e.g., K₂CO₃ instead of NaOH), and shorter reaction times.

Homocoupling of the Boronic Acid:

  • This side reaction is often caused by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are key to preventing this.

Conclusion

This compound is a highly effective reagent for the synthesis of 3-(N,N-dimethylamino)biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the role of the hydrochloride salt and the electronic nature of the N,N-dimethylamino group, researchers can develop robust and high-yielding protocols. The detailed procedures and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this versatile building block in a wide range of synthetic applications, from academic research to industrial drug development.

References

  • Chem-Impex. 3-(Dimethylamino)phenylboronic acid hydrochloride. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Pharmaffiliates. 3-(N,N-Dimethylamino)phenylboronic Acid. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
  • RSC Publishing.
  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
  • ORBi. Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. [Link]
  • Pharmaffiliates. 178752-79-9 | Product Name : 3-(N,N-Dimethylamino)phenylboronic Acid. [Link]

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The Strategic Application of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is relentless. Within the synthetic chemist's toolkit, boronic acids have emerged as indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of commercially available boronic acids, 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride distinguishes itself as a particularly valuable building block. Its unique electronic properties and steric profile make it a strategic choice for the synthesis of a diverse range of bioactive molecules, from kinase inhibitors to modulators of protein-protein interactions.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the causality behind its utility, providing detailed, field-proven protocols for its application in key synthetic transformations and bioconjugation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile reagent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of 3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt are summarized below.

PropertyValueReference
Chemical Name This compoundTCI Chemicals
CAS Number 178751-63-4TCI Chemicals
Molecular Formula C₈H₁₃BClNO₂PubChem
Molecular Weight 201.46 g/mol PubChem
Appearance Off-white to light yellow solidVarious Suppliers
Solubility Soluble in water, methanol, and DMSOGeneral Knowledge

The hydrochloride salt form of this boronic acid offers distinct advantages over the free base. It enhances the stability and shelf-life of the compound by preventing self-condensation reactions, which are common for boronic acids. Furthermore, the salt form can improve solubility in aqueous and protic solvents, which can be beneficial for certain reaction conditions and for bioconjugation applications.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone application of this compound. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl, heteroaryl, or vinyl halide or triflate, enabling the construction of complex biaryl and heteroaryl scaffolds.[1][2]

The Rationale for Use: Electronic and Steric Influence

The choice of this compound is often dictated by the desired electronic and structural features of the target molecule.

  • Electronic Effects: The N,N-dimethylamino group is a strong electron-donating group. When incorporated into a drug candidate, this moiety can significantly influence the molecule's electronic distribution, impacting its binding affinity to the target protein. The meta-position of the dimethylamino group has a distinct electronic influence compared to the ortho or para positions, which can be crucial for fine-tuning the biological activity and pharmacokinetic properties of a lead compound.

  • Pharmacophoric Element: The 3-(N,N-dimethylamino)phenyl motif is a recognized pharmacophore in several classes of bioactive molecules, including kinase inhibitors. It can participate in key hydrogen bonding interactions or occupy specific hydrophobic pockets within a protein's active site.

  • Modulation of Physicochemical Properties: The tertiary amine functionality can be protonated at physiological pH, which can enhance the water solubility of the final compound, a critical parameter for drug development.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'-B(OH)2 (3-(N,N-Dimethylamino)phenylboronic acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X (Aryl/Heteroaryl Halide) Ar-X->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Scaffold

This protocol provides a general, yet robust, procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which deactivates it. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[1] The choice of base can influence the reaction rate and yield. For the hydrochloride salt of the boronic acid, an additional equivalent of base is required to neutralize the HCl.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is important to remove dissolved oxygen.

Application in the Synthesis of Bioactive Molecules: A Case Study of GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in a variety of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[3] The development of potent and selective GSK-3 inhibitors is an active area of research. Several classes of GSK-3 inhibitors incorporate the 3-(N,N-dimethylamino)phenyl moiety, highlighting the importance of this compound as a synthetic precursor.[4][5]

Workflow for the Synthesis of a GSK-3 Inhibitor Precursor

GSK3_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Boronic_Acid 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride Reaction_Conditions Pd Catalyst Base Solvent Heat Boronic_Acid->Reaction_Conditions Heteroaryl_Halide Heteroaryl Halide (e.g., bromopyrimidine) Heteroaryl_Halide->Reaction_Conditions GSK3_Precursor GSK-3 Inhibitor Precursor (Biaryl Scaffold) Reaction_Conditions->GSK3_Precursor

Caption: General workflow for synthesizing a GSK-3 inhibitor precursor.

The 3-(N,N-dimethylamino)phenyl group in these inhibitors often serves as a key pharmacophoric element, engaging in specific interactions with the enzyme's active site. The Suzuki-Miyaura reaction provides a convergent and efficient route to assemble the core biaryl or heteroaryl-aryl scaffold of these inhibitors.

Bioconjugation: Leveraging Boronic Acid-Diol Interactions

Beyond its role in carbon-carbon bond formation, this compound can be utilized in bioconjugation strategies. Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biomolecules, including glycoproteins, and ribonucleosides.[6] This interaction can be exploited for the labeling, immobilization, and targeting of proteins and other biological macromolecules.

Principle of Boronic Acid-Based Bioconjugation

The boron atom in a boronic acid is electron-deficient and can readily interact with the lone pairs of electrons on the oxygen atoms of a diol to form a cyclic boronate ester. This reaction is typically reversible and pH-dependent. The presence of the N,N-dimethylamino group can influence the pKa of the boronic acid and, consequently, the pH range at which stable boronate esters are formed.

Protocol: Immobilization of a Protein via a Phenylboronic Acid Linker

Materials:

  • Protein of interest (containing accessible carboxyl groups, e.g., on aspartic or glutamic acid residues)

  • 3-Aminophenylboronic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for two-step conjugation)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)

  • Desalting column

Procedure:

  • Protein Activation: Dissolve the protein in the Activation Buffer. Add EDC (and NHS, if used) to activate the carboxyl groups on the protein surface.

  • Conjugation: Add a solution of 3-aminophenylboronic acid to the activated protein solution. The amino group of the boronic acid will react with the activated carboxyl groups on the protein to form a stable amide bond.

  • Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column.

  • Characterization: The resulting protein-boronic acid conjugate can be characterized by techniques such as SDS-PAGE and mass spectrometry.

This boronic acid-functionalized protein can then be used for applications such as affinity purification of glycoproteins or as a component of a biosensor.

Conclusion: A Strategic Reagent for Advancing Medicinal Chemistry

This compound is a powerful and versatile reagent with significant applications in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds, particularly for the development of kinase inhibitors and other targeted therapeutics. Furthermore, its potential for use in bioconjugation strategies opens up avenues for the development of novel diagnostics and therapeutic delivery systems. A thorough understanding of its chemical properties and the rationale behind its application will empower researchers to fully exploit the potential of this valuable building block in the pursuit of new and improved medicines.

References

  • Pianowski, Z. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins.
  • Ho, S., & Tirrell, D. A. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 141(21), 8463–8468.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • ChemRxiv. (2023).
  • Royal Society of Chemistry. (2024). Boron enabled bioconjugation chemistries. Chemical Science, 15(1), 18-32.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Rippin, N., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(18), 6825.
  • MDPI. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 19(11), 18888-18929.
  • ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • MDPI. (2021). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 22(16), 8868.
  • ResearchGate. (2018). Competing experiments in the Suzuki–Miyaura cross coupling reaction.
  • PMC. (2020). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 12(1), 186.
  • Frontiers in Molecular Neuroscience. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.
  • Semantic Scholar. (2024).
  • bioRxiv. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors.
  • PubChem. (n.d.). 3-Aminophenylboronic acid.

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Synthesis of Biaryls Using 3-(N,N-Dimethylamino)phenylboronic acid HCl: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals.[1][2][3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C(sp²)–C(sp²) bonds.[1][3][4] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of biaryls utilizing 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride, a versatile and reactive coupling partner. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of Biaryls and the Suzuki-Miyaura Reaction

Biaryl motifs are prevalent in a vast array of biologically active molecules and functional materials. Their synthesis has been a long-standing focus of organic chemistry. The advent of transition-metal-catalyzed cross-coupling reactions revolutionized this field, and for their contributions, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[5]

The Suzuki-Miyaura coupling, in particular, has gained immense popularity due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[6][7] The reaction typically involves the coupling of an organoborane (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8][9]

Reagent Profile: this compound

Structure and Properties:

PropertyValueSource
Chemical Formula C₈H₁₃BClNO₂PubChem[10]
Molecular Weight 201.46 g/mol PubChem[10]
Appearance SolidChemicalBook[11]
Melting Point 178-190 °CSigma-Aldrich[12]
CAS Number 1256355-23-3PubChem[10]

This compound is a valuable building block in organic synthesis.[13][14] The electron-donating dimethylamino group at the meta-position can influence the electronic properties of the resulting biaryl, making it a useful synthon for tuning the characteristics of the final product. The hydrochloride salt form often enhances the stability and handling of the boronic acid.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][8][9]

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][15]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)-X      L₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'      L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination ArAr_label Ar-Ar' PdII_Diaryl->ArAr_label RedElim->Pd0 ArX_label Ar-X ArX_label->PdII_ArylHalide ArB_label Ar'-B(OH)₂ + Base ArB_label->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 3-(N,N-Dimethylamino)phenylboronic acid HCl. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
Aryl BromideVariesMajor chemical suppliers-
3-(N,N-Dimethylamino)phenylboronic acid HCl1256355-23-3TCI, Sigma-Aldrich, etc.Contains varying amounts of the anhydride
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Major chemical suppliersHandle in a fume hood
Potassium Carbonate (K₂CO₃)584-08-7Major chemical suppliersAnhydrous
1,4-Dioxane123-91-1Major chemical suppliersAnhydrous, degassed
Toluene108-88-3Major chemical suppliersAnhydrous, degassed
Ethyl Acetate141-78-6Major chemical suppliersFor work-up
Brine (saturated NaCl solution)-Prepare in-houseFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major chemical suppliersFor drying

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) equipment

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid HCl (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[17][18]

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Steric hindrance- Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a Buchwald-type catalyst).[19]- Ensure thorough degassing of the solvent.[19]- Use high-purity, anhydrous reagents.- For sterically hindered substrates, consider a more potent catalyst/ligand system and higher reaction temperatures.[19]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without a reductant- Rigorously exclude oxygen by maintaining a positive pressure of inert gas.[5][19]- If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).[5]
Deboronated Starting Material - Prolonged reaction times at high temperatures- Presence of excess water or protic solvents- Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and the minimum necessary amount of water.
Difficulty in Purification - Close Rf values of product and byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of biaryls. The use of 3-(N,N-Dimethylamino)phenylboronic acid HCl offers a reliable and efficient route to a variety of functionalized biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology to construct complex molecular architectures for a wide range of applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(34), 8850-8874. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 21919472. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie, 126(34), 8995-9019. [Link]
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • Shafi, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central, 12(1), 1-17. [Link]
  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818. [Link]
  • Mondal, P., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PubMed Central, 14(1), 1-10. [Link]
  • Hassan, Z., & Ward, T. R. (2013).
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Uozumi, Y., et al. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]
  • Vechorkin, O., & Hu, X. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Falivene, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2116-2126. [Link]
  • Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Zhang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central, 13(1), 1-10. [Link]
  • Das, S., et al. (2017). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. [Link]
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
  • ResearchGate. (2025, August 3).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • San Diego Mesa College.
  • Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]
  • ResearchGate. (2025, August 6).
  • PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). [Link]
  • SciSpace.
  • Pharmaffiliates. 3-(N,N-Dimethylamino)phenylboronic Acid. [Link]
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Application Notes & Protocols: The Strategic Utility of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a bifunctional synthetic building block of increasing importance in modern medicinal chemistry. Its structure, featuring a palladium-reactive boronic acid and an electronically-influential dimethylamino group, offers a unique combination of reactivity and molecular scaffolding capabilities. This guide provides an in-depth exploration of its applications, particularly in the construction of complex molecular architectures central to targeted therapeutics. We will detail not just the procedural steps for its use but also the underlying chemical principles that make it a valuable tool for researchers in drug discovery and development. The protocols herein are designed to be robust and reproducible, providing a solid foundation for laboratory application.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is typically supplied as a solid and may contain varying amounts of its anhydride.

PropertyValueSource
CAS Number 1256355-23-3
Molecular Formula C₈H₁₃BClNO₂
Molecular Weight 197.46 g/mol (as hydrochloride salt)
Appearance Off-white to light yellow solid[]
Melting Point 178-190 °C[2]
Primary Hazard Causes skin and serious eye irritation[3]

Storage & Handling Protocol:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] It is hygroscopic and should be protected from moisture. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4]

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[3] In case of accidental contact, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).[3][4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Applications in Drug Discovery & Medicinal Chemistry

The utility of this compound stems from the distinct and synergistic functionalities of its two key groups. The boronic acid is a cornerstone of palladium-catalyzed cross-coupling chemistry, while the meta-positioned dimethylamino group modulates the electronic properties of the phenyl ring and can serve as a hydrogen bond acceptor or a site for further functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds.[5] This reaction is one of the most powerful and widely used methods in medicinal chemistry for constructing biaryl and heteroaryl structures, which are privileged scaffolds in many therapeutic agents.[5][6] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[7]

The dimethylamino group makes this building block particularly useful for creating diarylamine substructures, which are common in many classes of kinase inhibitors.[8][9]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Setup 1. Reagent Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) Degas 2. Degas Mixture (Inert Atmosphere) Setup->Degas Ensure O2 free Heat 3. Heating & Stirring (e.g., 80-100 °C) Degas->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Periodic sampling Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Upon completion Purify 6. Chromatography (e.g., Silica Gel) Workup->Purify Isolate crude Final Final Purify->Final Pure Biaryl Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Kinase and PARP Inhibitors

Boronic acids are integral building blocks in the development of various enzyme inhibitors.[10][11] The 3-(N,N-Dimethylamino)phenyl moiety is a key structural component in numerous inhibitors targeting protein kinases and Poly(ADP-ribose) polymerase (PARP).

  • Kinase Inhibitors: Many kinase inhibitors rely on a diarylamine or related biaryl hinge-binding motif.[9] This reagent provides a direct route to introduce a substituted phenyl ring, which can be crucial for achieving potency and selectivity. The dimethylamino group can form key interactions within the ATP-binding pocket or be used to tune the physicochemical properties (e.g., solubility, pKa) of the final compound.[8]

  • PARP Inhibitors: The discovery of synthetic lethality between PARP inhibition and BRCA1/2 mutations has made PARP inhibitors a major class of cancer therapeutics.[12] The core scaffolds of many PARP inhibitors are built using cross-coupling methodologies where substituted phenylboronic acids are essential reagents for constructing the pharmacophore responsible for binding to the nicotinamide region of the NAD+ binding site.[12]

Drug_Synthesis Reagent 3-(N,N-Dimethylamino) phenylboronic acid HCl Core Diarylamine / Biaryl Core (Key Pharmacophore) Reagent->Core Suzuki-Miyaura Coupling Halide Heterocyclic Halide (e.g., Bromo-pyridine) Halide->Core Suzuki-Miyaura Coupling Drug Bioactive Molecule (e.g., Kinase Inhibitor) Core->Drug Further Synthetic Steps

Role as a building block in targeted therapy synthesis.
Bioconjugation and Diagnostics

The boronic acid functional group can form reversible covalent bonds with 1,2- or 1,3-diols, a feature characteristic of saccharides.[8][13] This property is exploited in:

  • Targeted Drug Delivery: Phenylboronic acid moieties can be used to target glycoproteins that are overexpressed on the surface of cancer cells, such as sialic acid.[13][14] This allows for the targeted delivery of cytotoxic agents or imaging probes.

  • Saccharide Sensing: This interaction forms the basis of sensors for detecting glucose and other carbohydrates, relevant in diagnostics and diabetes management.[8][14]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Reaction: Synthesis of 3-(N,N-Dimethylamino)-biphenyl derivative.

ReagentMolar Eq.MW ( g/mol )AmountMoles (mmol)
Aryl Bromide (Ar-Br)1.0--1.0
3-(N,N-Dimethylamino)phenylboronic acid HCl 1.2197.46237 mg1.2
Pd(PPh₃)₄ (Tetrakis)0.031155.5635 mg0.03
Sodium Carbonate (Na₂CO₃)2.5105.99265 mg2.5
1,4-Dioxane--8 mL-
Water--2 mL-

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (237 mg, 1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).

    • Scientist's Note: An excess of the boronic acid (1.1-1.5 eq.) is commonly used to drive the reaction to completion. The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.

    • Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity and reproducibility.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvents: 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture for 5-10 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mol%).

    • Scientist's Note: Solvents should be degassed beforehand by sparging with an inert gas or through freeze-pump-thaw cycles. The choice of catalyst and ligand can significantly impact reaction efficiency, and alternatives like PdCl₂(dppf) may be used.[7]

  • Reaction: Attach a reflux condenser to the flask (under inert gas flow). Heat the reaction mixture to 90-100 °C using an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized)- Insufficiently strong or soluble base- Low reaction temperature- Ensure proper degassing; use fresh catalyst.- Switch to a stronger base (e.g., K₃PO₄, CsF) or a different solvent system.- Increase temperature; consider microwave irradiation for difficult couplings.[6]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Improve degassing technique.- Use a lower catalyst loading or add phosphine ligands to stabilize the catalyst.
Protodeborylation - Presence of excess water or acid- Prolonged reaction time at high temp.- Use anhydrous solvents if possible (though some water is often beneficial).- Ensure base is sufficient to neutralize the HCl salt and drive the reaction.- Monitor reaction closely and stop once complete.

Conclusion

This compound is a strategic and versatile reagent for modern drug discovery. Its primary role in robust Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl scaffolds that are foundational to many targeted therapies, including kinase and PARP inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively integrate this valuable building block into their synthetic workflows, accelerating the discovery of novel therapeutic agents.

References

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  • Zheng, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2581–2591. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05586]
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  • Varghese, D. & Sabitha, M. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 1-11. [URL: https://japsonline.com/admin/php/uploads/4181_pdf.pdf]
  • Ge, C., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2195–2213. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8382101/]
  • Kříž, P., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7525f0f2721868843936a]
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Dimethylaminopropiophenone hydrochloride. [URL: https://www.fishersci.com/msds?productName=AC165990050]
  • Bethel, C. R., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(6), e00137-18. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5971574/]
  • Hsu, C., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11218536/]
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  • Hsu, C., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Diarylamines-via-Nitrosonium-Initiated-Hsu-Lin/6401666e13b8603612f00a4023793740a631c36b]
  • Miles, J. A., et al. (2012). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of the South Carolina Academy of Science, 10(1), 2. [URL: https://scholarcommons.sc.edu/jscas/vol10/iss1/2]
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN.aspx?casno=30418-59-0]
  • ResearchGate. (2022). Synthetic protocols toward the construction of N, N‐diarylamines. [URL: https://www.researchgate.net/publication/360775892_Synthetic_protocols_toward_the_construction_of_N_N-diarylamines]
  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 772. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273841/]
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  • Wang, C., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 826–840. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5903433/]
  • RSC Publishing. (2024). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00482b]
  • Hill, K. W. & Leadbeater, N. E. (2013). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [URL: http://cssp.cloud.science.ai/cssp/297]
  • Kumar, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11380–11401. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8366050/]
  • Andersson, A. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [URL: http://www.diva-portal.org/smash/get/diva2:786358/FULLTEXT01.pdf]

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Application Notes and Protocols for Boronic Acid-Based Sensors Utilizing 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boronic Acids in Molecular Recognition

Boronic acids have emerged as a cornerstone in the design of molecular sensors, particularly for the detection of biologically significant molecules.[1][2][3] Their utility stems from the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a structural motif prevalent in saccharides, glycoproteins, and catechols.[4][5][6][7][8] This interaction is highly specific and can be engineered to transduce a binding event into a measurable optical or electrochemical signal.[5][9] Among the diverse family of boronic acid-based probes, those featuring integrated fluorophores and intramolecular coordination capabilities offer superior sensitivity and selectivity.

This application note provides a comprehensive guide to the use of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride as a fluorescent sensor. This particular derivative incorporates a tertiary amine, which plays a crucial role in the signaling mechanism through Photoinduced Electron Transfer (PET). The hydrochloride salt form enhances its aqueous solubility, a critical attribute for applications in biological media. We will delve into the underlying sensing mechanism, provide detailed protocols for its application, and discuss key experimental considerations to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Principle of Detection: A pH-Dependent, Diol-Modulated "Off-On" Fluorescent System

The sensing mechanism of 3-(N,N-Dimethylamino)phenylboronic acid is a sophisticated interplay of Lewis acid-base chemistry and photophysics. The core principle revolves around the modulation of a PET process, which is contingent on the binding of a diol-containing analyte.

In the absence of a diol, the lone pair of electrons on the nitrogen atom of the dimethylamino group can quench the fluorescence of an adjacent fluorophore (in this conceptual framework, the phenyl ring itself can be considered a weak fluorophore, though in many practical sensor designs, a more efficient fluorophore would be integrated into the molecular structure). This quenching occurs through a PET process where, upon excitation, an electron is transferred from the nitrogen to the excited state of the fluorophore, leading to a non-radiative decay pathway and consequently, a low fluorescence state ("Off" state).

The binding of a diol, such as glucose or fructose, to the boronic acid moiety significantly alters this dynamic.[10] This interaction is most favorable at pH values above the pKa of the boronic acid, where it exists predominantly in the anionic, tetrahedral boronate form.[11] The formation of a cyclic boronate ester with the diol increases the acidity of the boron center, facilitating an intramolecular dative bond between the boron and the nitrogen of the dimethylamino group.[12] This intramolecular coordination engages the lone pair of electrons on the nitrogen, making them unavailable for the PET quenching process. As a result, upon excitation, the fluorophore returns to the ground state via radiative decay, leading to a significant enhancement in fluorescence intensity (the "On" state).

The overall process is reversible and the fluorescence enhancement is proportional to the concentration of the diol analyte, forming the basis for quantitative detection.

G cluster_0 Analyte-Free State ('Off') cluster_1 Analyte-Bound State ('On') Sensor_Off 3-(N,N-Dimethylamino)phenylboronic acid (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Quenching) Sensor_Off->PET N lone pair available Sensor_On Diol-Bound Sensor Complex (High Fluorescence) Sensor_Off->Sensor_On + Diol (pH > pKa) Excitation_Off Excitation (hν) Excitation_Off->Sensor_Off PET->Sensor_Off Non-radiative decay Sensor_On->Sensor_Off - Diol Fluorescence Fluorescence Emission Sensor_On->Fluorescence N lone pair engaged in B-N bond Excitation_On Excitation (hν) Excitation_On->Sensor_On Fluorescence->Sensor_On Radiative decay Diol Diol Analyte (e.g., Glucose)

Figure 1: Signaling pathway of the diol-induced fluorescence enhancement.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 1256355-23-3)[13][14]

  • Analyte of interest (e.g., D-glucose, D-fructose, dopamine)

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

Preparation of Stock Solutions
  • Sensor Stock Solution (10 mM): Accurately weigh 2.015 mg of this compound (MW: 201.46 g/mol ) and dissolve it in 1 mL of deionized water.[13] Store the stock solution at 2-8°C, protected from light. Note: The hydrochloride salt form is used to improve aqueous solubility.

  • Analyte Stock Solution (1 M): Prepare a 1 M stock solution of the analyte of interest (e.g., 180.16 mg of D-glucose in 1 mL of deionized water).

Protocol for Fluorescence Measurements

The following protocol outlines a general procedure for evaluating the sensor's response to a diol-containing analyte. Optimization of parameters such as sensor concentration, pH, and incubation time may be necessary for specific applications.

G cluster_workflow Experimental Workflow prep 1. Prepare Sensor Working Solution (e.g., 100 µM in PBS, pH 7.4) aliquot 2. Aliquot into Cuvette (e.g., 2 mL) prep->aliquot blank 3. Measure Blank Fluorescence (λex/λem determined by initial scan) aliquot->blank add_analyte 4. Add Analyte Stock Solution (Varying concentrations) blank->add_analyte incubate 5. Incubate (e.g., 15 min at RT) add_analyte->incubate measure 6. Measure Fluorescence Intensity incubate->measure analyze 7. Analyze Data (Plot Intensity vs. [Analyte]) measure->analyze

Figure 2: General experimental workflow for analyte detection.

Step-by-Step Procedure:

  • Prepare the Sensor Working Solution: Dilute the 10 mM sensor stock solution to the desired final concentration (e.g., 100 µM) in the chosen buffer (e.g., PBS, pH 7.4). Rationale: Physiological pH is often relevant for biological applications, and buffering is critical as the boronic acid-diol interaction is pH-dependent.[11]

  • Blank Measurement: Transfer 2 mL of the sensor working solution into a quartz cuvette. Place the cuvette in the spectrofluorometer and record the baseline fluorescence spectrum to determine the optimal excitation and emission wavelengths.

  • Analyte Addition: Add a small volume of the analyte stock solution to the cuvette to achieve the desired final concentration. Ensure the added volume is minimal to avoid significant dilution effects.

  • Incubation: Gently mix the solution and incubate at room temperature for a predetermined period (e.g., 15 minutes) to allow the binding equilibrium to be reached.

  • Fluorescence Measurement: Record the fluorescence spectrum under the same instrument settings as the blank measurement.

  • Titration: Repeat steps 3-5 with increasing concentrations of the analyte to generate a dose-response curve.

Data Analysis and Interpretation

The fluorescence enhancement can be quantified by plotting the change in fluorescence intensity (ΔF = F - F₀) or the relative fluorescence (F/F₀) as a function of the analyte concentration, where F is the fluorescence intensity in the presence of the analyte and F₀ is the baseline fluorescence. This allows for the determination of key performance metrics such as the limit of detection (LOD) and the binding constant (Ka).

ParameterTypical RangeSignificance
Excitation Wavelength (λex) ~280-320 nmDependent on the aromatic system; requires empirical determination.
Emission Wavelength (λem) ~340-380 nmCorresponds to the fluorescence emission maximum of the sensor.
Optimal pH 7.0 - 9.0Balances boronic acid reactivity with biological compatibility.[11]
Binding Constant (Ka) 10² - 10⁴ M⁻¹Indicates the affinity of the sensor for the analyte.[4]
Limit of Detection (LOD) µM to mM rangeThe lowest analyte concentration that can be reliably detected.

Table 1: Typical Performance Characteristics of Phenylboronic Acid-Based Sensors.

Key Considerations and Troubleshooting

  • pH Control: The boronic acid-diol interaction is highly pH-sensitive.[11][15] It is crucial to use a well-buffered system and to verify the pH of the final solution. The optimal pH is typically at or above the pKa of the boronic acid.

  • Interference: Other diol-containing molecules in the sample matrix can potentially interfere with the measurement. The selectivity of the sensor for the target analyte should be evaluated by testing against a panel of potential interferents.

  • Photostability: While generally stable, prolonged exposure to the excitation light may lead to photobleaching. It is advisable to minimize light exposure and to use the lowest effective excitation intensity.

  • Solvent Effects: The polarity of the solvent can influence the fluorescence properties of the sensor. Ensure consistency in the buffer composition throughout the experiments.

Conclusion

This compound is a promising candidate for the development of fluorescent sensors for diol-containing molecules. Its inherent PET-based signaling mechanism, coupled with its enhanced water solubility, makes it a valuable tool for researchers in various fields, including diagnostics and drug discovery. By following the protocols and considering the key parameters outlined in this application note, scientists can effectively harness the capabilities of this versatile sensing molecule.

References

  • Fang, G., Wang, H., Liu, Z., Li, C., Zhang, N., Wang, S., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29699–29715.
  • Li, S., & Li, M. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. RSC Advances, 3(34), 14217.
  • Wang, L., Qin, Y., & Fabre, B. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. International Journal of Electrochemical Science, 8, 11161–11174.
  • Fang, G., Wang, H., Liu, Z., Li, C., Zhang, N., Wang, S., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. Semantic Scholar.
  • Fang, G., Wang, H., Liu, Z., Li, C., Zhang, N., Wang, S., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Liu, L., Ma, X., Chang, Y., Guo, H., & Wang, W. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • Gabin, A. A. M., & Marken, F. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Electrochemistry Communications, 48, 123–127.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528.
  • Gabin, A. A. M., & Marken, F. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. ResearchGate.
  • Fang, G., Wang, H., Liu, Z., Li, C., Zhang, N., Wang, S., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate.
  • Foley, K. M., & Johnson, E. R. (2021). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. National Institutes of Health.
  • Liu, L., Ma, X., Chang, Y., Guo, H., & Wang, W. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PubMed.
  • Wang, D., Wang, C., Chen, Y., Zhang, H., & Jiang, Y. (2019). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed.
  • National Center for Biotechnology Information (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. PubChem.

Sources

Application Note & Protocol: Regioselective Iodination of 3-(Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iodinated arylboronic acids are invaluable building blocks in synthetic organic chemistry, particularly in cross-coupling reactions and the development of radiopharmaceuticals for medical imaging.[1][2] This document provides a comprehensive guide to the regioselective iodination of 3-(dimethylamino)phenylboronic acid. The protocol leverages the powerful directing effects of the dimethylamino group to achieve high regioselectivity in an electrophilic aromatic substitution reaction. We detail the underlying mechanistic principles that govern the reaction's outcome, provide a robust, step-by-step experimental protocol using N-Iodosuccinimide (NIS), and offer practical insights for troubleshooting and optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principles: Navigating Competing Directing Effects

The primary challenge in the functionalization of 3-(dimethylamino)phenylboronic acid is controlling the position of substitution due to the presence of two electronically distinct functional groups on the aromatic ring. The outcome of the electrophilic aromatic substitution (SEAr) is dictated by the interplay of their directing effects.

  • The Dimethylamino (-NMe₂) Group: This group is a powerful activating group. The nitrogen's lone pair of electrons can be donated into the aromatic π-system through resonance (+M effect).[3] This significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4] This strong activation directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to the -NMe₂ group.

  • The Boronic Acid [-B(OH)₂] Group: This group is deactivating due to the electron-withdrawing inductive effect (-I effect) of the boron atom. It directs incoming electrophiles to the meta (C2, C5) positions relative to itself.

In this specific substrate, the powerful activating and ortho, para-directing effect of the dimethylamino group overwhelmingly dominates the weaker, deactivating effect of the boronic acid group.[5] Therefore, electrophilic attack is predicted to occur almost exclusively at the positions activated by the -NMe₂ group: C2, C4, and C6. Among these, the C2 and C4 positions are ortho to the -NMe₂ group, while the C6 position is para. Steric hindrance from the adjacent boronic acid group at C3 may slightly disfavor substitution at the C2 position. Consequently, the primary products are expected to be 4-iodo- and 6-iodo-3-(dimethylamino)phenylboronic acid.

Caption: Directing influences on the aromatic ring.

Selection of Iodinating Reagent

While various reagents can achieve iodination, the choice depends critically on the substrate's reactivity.[6][7]

  • Molecular Iodine (I₂): Generally not electrophilic enough to react with many aromatic systems without an oxidizing agent (e.g., H₂O₂, CuCl₂).[8][9]

  • N-Iodosuccinimide (NIS): A mild and efficient electrophilic iodinating agent, particularly well-suited for activated aromatic rings.[10][11] Its use in the presence of an acid catalyst generates a highly electrophilic iodine species.[7] It is often preferred for its ease of handling and high selectivity, minimizing side reactions.[12]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly effective reagent that can iodinate even deactivated substrates, but may be too reactive for this system, potentially leading to over-iodination.[10][11]

For the highly activated 3-(dimethylamino)phenylboronic acid, N-Iodosuccinimide (NIS) is the recommended reagent. It provides a balance of reactivity and selectivity, allowing for controlled mono-iodination under mild conditions.

Detailed Experimental Protocol

This protocol describes the regioselective mono-iodination of 3-(dimethylamino)phenylboronic acid using N-Iodosuccinimide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-(Dimethylamino)phenylboronic acid>97%Sigma-AldrichStarting material.
N-Iodosuccinimide (NIS)>98%TCI ChemicalsIodinating agent. Protect from light.
Acetonitrile (MeCN)Anhydrous, >99.8%Acros OrganicsReaction solvent.
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction solvent.
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-Lab PreparedFor quenching excess iodine.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor washing.
Brine (Saturated aq. NaCl)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-VWR ChemicalsDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Septa and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 3-(dimethylamino)phenylboronic acid (1.0 eq., e.g., 165 mg, 1.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture under an inert atmosphere (Argon or Nitrogen) until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, weigh N-Iodosuccinimide (NIS) (1.05 eq., e.g., 236 mg, 1.05 mmol). Add the NIS to the reaction flask portion-wise over 5 minutes, ensuring the temperature remains below 5 °C. Note: Adding NIS in one portion can lead to a rapid exotherm and potential side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The starting material should be consumed within 1-3 hours.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (20 mL) to quench any unreacted NIS and iodine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a mixture of regioisomers. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired iodinated products.

Caption: A summary of the experimental procedure.

Expected Results & Characterization

ParameterValue / Observation
Reaction Time 1 - 3 hours
Yield 75-90% (combined isomers)
Regioselectivity Primarily a mixture of 4-iodo- and 6-iodo-3-(dimethylamino)phenylboronic acid.
Appearance Crude product is a pale yellow to brown solid. Purified product is typically an off-white or pale yellow solid.
Characterization ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and isomeric ratio.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction Inactive NIS (degraded by light/moisture). Insufficiently activating conditions.Use fresh, properly stored NIS. Consider adding a catalytic amount of a mild acid like trifluoroacetic acid (TFA) if the reaction is sluggish, but be cautious as this can affect selectivity.[11]
Formation of Multiple Products Reaction too vigorous (over-iodination). Side reactions.Maintain strict temperature control (0 °C) during NIS addition. Ensure slow, portion-wise addition of NIS. Reduce the equivalents of NIS to 1.0.
Ipso-substitution (Loss of -B(OH)₂) While less common under these conditions, it can occur with some iodinating agents.This protocol using NIS minimizes ipso-substitution. If observed, confirm product identity by MS. This side reaction is more prevalent with harsher reagents or metal catalysts.[11][13]
Difficult Purification Isomers have similar polarity.Use a high-resolution silica column and a shallow solvent gradient during chromatography. Multiple columns may be necessary for complete separation.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and highly regioselective protocol for the mono-iodination of 3-(dimethylamino)phenylboronic acid. By understanding the dominant ortho, para-directing influence of the dimethylamino group and employing the mild electrophilic reagent N-Iodosuccinimide, chemists can efficiently synthesize valuable iodinated intermediates. The detailed procedure and troubleshooting guide offer a practical framework for achieving high yields and purity, facilitating further applications in cross-coupling chemistry and the synthesis of advanced functional molecules.

References

  • Iodinating Reagents - ResearchG
  • Iodin
  • Application Notes and Protocols for the Iodination of Arom
  • A practical and general ipso iodination of arylboronic acids using N-iodomorpholinium iodide (NIMI) as a novel iodinating agent: mild and regioselective synthesis of aryliodides - RSC Advances (RSC Publishing)
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal
  • Electrophilic and Nucleophilic [211At]Astatination and [125I]Iodination of Aryl Boronic Acids and Boronic Acid Pinacol Esters | Journal of Nuclear Medicine
  • Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications | Organic Letters - ACS Public
  • Synthesis of radioiodinated aryl iodides via boron
  • Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast - RWTH Public
  • Copper-mediated radioiodination and radiobromination via aryl boronic precursor and its application to 125I/77Br–labeled prostate-specific membrane antigen imaging probes - ResearchG
  • Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceler
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques
  • Mild, efficient and regioselective synthesis of diiodophenylboronic acid derivatives via metal-iodine exchange of 5-substituted-1,2,3-triiodoarenes
  • Other Aromatic Substitutions - Chemistry LibreTexts
  • Process for purification of boronic acid and its derivatives - Google P
  • Effect of the electron-donating dimethylamino group on the HOMO and...
  • A Practical and General Ipso Iodination of Arylboronic Acids Using N–Iodomorpholinium Iodide (NIMI)
  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Deriv
  • Synthesis and evaluation of novel radioiodinated phenylbenzofuranone derivatives as α-synuclein imaging probes - PubMed
  • Regioselective C5-H direct iodin
  • TCI Practical Example: Regioselective Iodination Using Iodine and Silver Nitr
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI
  • Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed
  • Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds - RSC Publishing
  • Electrophilic arom
  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts
  • ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry
  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of Aminated Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is a cornerstone in the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals and functional materials.[4] The specific incorporation of an N,N-dimethylamino moiety, as offered by 3-(N,N-Dimethylamino)phenylboronic acid, introduces a key pharmacophore that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, field-proven protocol for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing this valuable building block, tailored for researchers, scientists, and drug development professionals.

Mechanism & Rationale: A Look Under the Hood

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][5]

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (or pseudohalide), forming a Pd(II) complex.[5][6] The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl.[3][4]

  • Transmetalation: This is a crucial and often rate-determining step. The base activates the organoboronic acid to form a more nucleophilic boronate species.[7][8][9][10] This boronate then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6]

The presence of the N,N-dimethylamino group on the boronic acid can influence the reaction through its electron-donating nature, which may affect the transmetalation step. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and purity.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials & Reagents:

  • 3-(N,N-Dimethylamino)phenylboronic acid (CAS: 178752-79-9)[11][12][13]

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[14]

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF)[14]

  • Degassed water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)[15][16][17]

  • Standard glassware for workup and purification

Safety Precautions:

  • 3-(N,N-Dimethylamino)phenylboronic acid may cause skin and eye irritation.[11][18][19]

  • Palladium catalysts are flammable and toxic.[20] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22][23]

  • Inert atmosphere techniques are crucial as many palladium catalysts are air-sensitive.[24][25]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

    • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).[17]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

    • Add the anhydrous solvent (e.g., 5-10 mL) via a syringe. If a biphasic system is desired, add degassed water at this stage.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[26]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. The basicity of the N,N-dimethylamino group may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking on the column. Alternatively, an acid-base extraction can be employed for purification.[27][28]

Key Reaction Parameters: A Comparative Overview

ParameterRecommended ConditionsRationale
Aryl Halide Aryl Iodide or BromideHigher reactivity in oxidative addition.[4]
Boronic Acid 1.2 - 1.5 equivalentsTo ensure complete consumption of the limiting aryl halide.
Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-3 mol%)Pd(PPh₃)₄ is a versatile catalyst. PdCl₂(dppf) is often effective for more challenging couplings.[3]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)Crucial for the formation of the reactive boronate species.[7][8][9] Cs₂CO₃ is often more effective for difficult couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFThe choice of solvent can significantly impact reaction rate and yield. A small amount of water is often beneficial.[1]
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Protects the air-sensitive palladium catalyst from deactivation.[24]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different catalyst/ligand system. Ensure a strictly inert atmosphere.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature.
Protodeborylation Presence of water and/or acidUse anhydrous solvents and ensure the base is added before heating.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas the solvents and maintain a positive pressure of inert gas.
Difficult Purification Basic nature of the productUse a modified silica gel column with a basic modifier (e.g., triethylamine) or perform an acid-base extraction.[28]

Conclusion: Empowering Synthesis

The Suzuki-Miyaura cross-coupling with 3-(N,N-Dimethylamino)phenylboronic acid is a powerful tool for the synthesis of valuable aminated biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently access these important molecular scaffolds. The insights and detailed protocols provided herein are designed to empower scientists in their pursuit of novel therapeutics and functional materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Alonso, F., & Beletskaya, I. P. (2004). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(33), 10238–10239. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7200-7210. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie, 126(28), 7332-7342. [Link]
  • Vyas, D. J., et al. (2015). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
  • Pérez-Temprano, M. H., et al. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Google Patents. (1984).
  • University of Wisconsin-Madison. (n.d.).
  • Google Patents. (1973).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • HTE. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]
  • Sarpong Group. (n.d.).
  • Arctom Scientific. CAS NO. 178752-79-9 | 3-(N,N-Dimethylamino)phenylboronic acid. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic Chemistry with Lluís Llorens Palomo. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. [Link]
  • Organic Chemistry with Lluís Llorens Palomo. (2022, February 1).
  • Chemistry LibreTexts. (2022). 1.
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • MDPI. (2021). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]
  • Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
  • Dr. ANJIR. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]
  • MDPI. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]
  • ResearchGate. (2006).

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Application Notes and Protocols: Synthesis and Use of Fluorescent Imaging Agents with 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Boronic Acids and Fluorescence Imaging

Fluorescent imaging has become an indispensable tool in modern biological research and drug development, offering unparalleled spatiotemporal resolution for visualizing complex cellular processes. The design of "smart" fluorescent probes—molecules that exhibit a change in their optical properties in response to a specific analyte or environmental change—is central to this field. Arylboronic acids have emerged as exceptionally versatile recognition motifs for these probes.[1] Their ability to engage in reversible covalent interactions with 1,2- and 1,3-diols, as well as their susceptibility to oxidation by reactive oxygen species (ROS), provides a powerful toolkit for selective molecular sensing.[2][3]

This guide focuses on the use of a specific, highly functional building block: 3-(N,N-Dimethylamino)phenylboronic acid . The strategic placement of the electron-donating N,N-dimethylamino group and the electrophilic boronic acid on the same aromatic ring creates a potent platform for developing fluorescent probes based on intramolecular charge transfer (ICT).[4] This document provides a detailed exploration of the synthesis, mechanisms, and application of fluorescent imaging agents derived from this versatile reagent.

Core Principle: Intramolecular Charge Transfer (ICT) as a Sensing Mechanism

The functionality of many probes derived from 3-(N,N-Dimethylamino)phenylboronic acid is rooted in the phenomenon of Intramolecular Charge Transfer (ICT). In these molecules, the N,N-dimethylamino group acts as a strong electron donor, while the boronic acid or the fluorophore core to which it is attached can act as an electron acceptor.

Upon photoexcitation, an electron is promoted from the donor to the acceptor moiety, creating a charge-separated excited state. The energy of this ICT state is highly sensitive to the electronic properties of both the donor and the acceptor, as well as the polarity of the surrounding environment.[5][6]

A chemical reaction at the boronic acid site—such as oxidation by peroxynitrite or hydrogen peroxide, or esterification upon binding to a diol—alters its electron-withdrawing character.[7][8] This perturbation of the ICT process leads to a significant change in the probe's fluorescence, often manifesting as a "turn-on" or ratiometric response, which can be readily quantified.[8][9]

cluster_0 Ground State (S0) cluster_1 Excited State (S1) GS Low Fluorescence (Quenched State) Reaction Reaction at Boronic Acid GS->Reaction Light_Absorption Light Absorption (Excitation) GS->Light_Absorption hv ICT_State Intramolecular Charge Transfer (ICT) (Non-Radiative Decay) ICT_State->GS Quenching Fluorescent_State Fluorescent Excited State (Radiative Decay) Fluorescence Fluorescence (Emission) Fluorescent_State->Fluorescence hv' Analyte Analyte (e.g., H₂O₂, ONOO⁻, diol) Analyte->Reaction Reaction->Fluorescent_State Electronic Perturbation Light_Absorption->ICT_State ICT Favored Light_Absorption->Fluorescent_State ICT Disrupted Fluorescence->GS caption ICT-based sensing mechanism.

Figure 1: ICT-based sensing mechanism.

Synthesis of Fluorescent Probes: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and the principal method for conjugating 3-(N,N-Dimethylamino)phenylboronic acid to a fluorophore scaffold.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide (or triflate) on the fluorophore core.[11] Its high functional group tolerance and mild reaction conditions make it ideal for complex molecule synthesis.

General Workflow for Suzuki-Miyaura Coupling

cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Prep B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reaction B->C D 4. Work-up C->D E 5. Purification D->E F 6. Characterization E->F caption General workflow for probe synthesis.

Figure 2: General workflow for probe synthesis.

Protocol 1: Synthesis of a Coumarin-Based Fluorescent Probe

This protocol describes a general method for the synthesis of a 3-arylcoumarin fluorescent probe via the Suzuki-Miyaura coupling of 3-(N,N-Dimethylamino)phenylboronic acid with a 7-substituted-3-bromocoumarin.

Materials:

  • 7-(Diethylamino)-3-bromocoumarin (or other halogenated coumarin)

  • 3-(N,N-Dimethylamino)phenylboronic acid (1.2 equivalents)[12][13]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 7-(Diethylamino)-3-bromocoumarin (1.0 equivalent), 3-(N,N-Dimethylamino)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%). Then, add the degassed 4:1 dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the bromocoumarin.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically over 8-24 hours. The disappearance of the starting bromocoumarin indicates reaction completion.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14][15] An elution gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is typically effective for separating the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Naphthalimide-Based Fluorescent Probe

This protocol details the synthesis of a 4-substituted-1,8-naphthalimide probe, a class of fluorophores known for their excellent photostability and sensitivity to the local environment.[16][17]

Materials:

  • 4-Bromo-N-alkyl-1,8-naphthalimide

  • 3-(N,N-Dimethylamino)phenylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Solvent: Toluene and Water (10:1 v/v), degassed

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: Combine 4-Bromo-N-alkyl-1,8-naphthalimide (1.0 equivalent), 3-(N,N-Dimethylamino)phenylboronic acid (1.5 equivalents), and K₃PO₄ (3.0 equivalents) in a round-bottom flask.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Catalyst and Solvent Addition: Under inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add the degassed 10:1 toluene/water solvent mixture.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1. Naphthalimide derivatives may require a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

  • Characterization: Analyze the purified product by appropriate spectroscopic methods.

Photophysical and Sensing Properties

The resulting fluorescent probes typically exhibit strong solvatochromism, a significant shift in emission wavelength with changing solvent polarity, which is characteristic of ICT fluorophores.[5] The "pro-fluorescent" boronic acid form is often weakly emissive. Upon reaction with an analyte, the resulting product (e.g., a phenol from oxidation) becomes highly fluorescent.

Probe Class Fluorophore Core Typical Excitation (nm) Typical Emission (nm) Quantum Yield (Φ) Change Target Analytes
Coumarin-Based Coumarin400 - 450460 - 550Low (<0.1) to High (>0.5)H₂O₂, ONOO⁻, Diols
Naphthalimide-Based 1,8-Naphthalimide420 - 480530 - 580Low (<0.05) to Moderate (>0.3)H₂O₂, pH, Polarity
Fluorescein-Based Fluorescein480 - 500510 - 530Very Low (<0.01) to High (>0.8)H₂O₂, ONOO⁻
Rhodamine-Based Rhodamine540 - 570560 - 620Very Low (<0.01) to High (>0.7)H₂O₂, ONOO⁻, Metal Ions

Note: Specific photophysical properties are highly dependent on the exact molecular structure and solvent environment. Data compiled from sources.[4][17][18][19]

Application in Cellular Imaging

These probes are powerful tools for real-time visualization of analytes within living cells. Their lipophilic nature often allows for passive diffusion across the cell membrane.

Protocol 3: Live-Cell Imaging of Hydrogen Peroxide (H₂O₂)

This protocol provides a general guideline for using a newly synthesized boronate-based probe for detecting H₂O₂ in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, RAW 264.7) on glass-bottom dishes

  • Synthesized fluorescent probe (e.g., from Protocol 1 or 2)

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Hydrogen peroxide (H₂O₂) solution (for positive control)

  • N-acetylcysteine (NAC) (for negative control)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Probe Preparation: Prepare a 1-5 mM stock solution of the fluorescent probe in DMSO.

  • Cell Staining: Wash the cells twice with warm PBS. Replace the PBS with pre-warmed cell culture medium containing the fluorescent probe at a final concentration of 1-10 µM. Incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with warm PBS to remove excess probe. Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells.

  • Imaging Baseline: Mount the dish on the microscope stage. Acquire baseline fluorescence images using the appropriate excitation and emission wavelengths for the probe's oxidized form (to detect any basal signal).

  • Stimulation (Positive Control): To induce H₂O₂ production, treat the cells with a stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for macrophages) or add exogenous H₂O₂ to a final concentration of 50-100 µM.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 1-5 minutes to monitor the increase in fluorescence intensity over time.

  • Inhibition (Negative Control): In a separate dish, pre-incubate cells with an antioxidant like NAC (1-5 mM) for 1 hour before and during probe loading and stimulation. This should attenuate or block the fluorescence increase, confirming the signal is specific to ROS.[2]

  • Image Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around individual cells or cell populations over time using appropriate software (e.g., ImageJ/Fiji).

Conclusion and Future Perspectives

The use of 3-(N,N-Dimethylamino)phenylboronic acid as a building block provides a rational and effective strategy for the design of sophisticated fluorescent probes. The inherent ICT characteristics of its derivatives, combined with the versatile reactivity of the boronic acid moiety, enables the creation of sensors for a wide array of biologically significant analytes. The synthetic accessibility via the Suzuki-Miyaura coupling reaction ensures that these powerful tools can be readily adapted and functionalized for specific applications, from basic cell biology to high-throughput drug screening. Future developments will likely focus on creating probes with longer excitation and emission wavelengths for deep-tissue imaging and refining their specificity for subcellular compartments.

References

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Organic Letters, 11(19), 4426-4429. [Link]
  • Configuration of white light emission by courmarin and naphthalimide. Dyes and Pigments, 134, 447-454. [Link]
  • Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, 526, 19-43. [Link]
  • Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). International Journal of Molecular Sciences, 24(16), 12821. [Link]
  • Synthesis of 4-phenyl-1,8-naphthalimide.
  • Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates.
  • El-Zeiny, M. B. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Journal of Chemistry, 2021, 1-13. [Link]
  • Kalyan, S., & Zielonka, J. (2018). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Molecular Biology, 1747, 19-33. [Link]
  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 19(11), 17799-17810. [Link]
  • Photophysical Properties of Some Naphthalimide Derivatives. International Journal of Molecular Sciences, 23(21), 13429. [Link]
  • Zielonka, J., et al. (2017). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 5, 85. [Link]
  • A Diazaborine-Based Fluorescent Probe Tracks Endogenously Produced Peroxynitrite in Live Cells. Journal of the American Chemical Society, 140(4), 1358-1361. [Link]
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 55(41), 5652-5655. [Link]
  • Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 26(6), 5035-5043. [Link]
  • Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide. ACS Bio & Med Chem Au, 2(4), 346-369. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2347. [Link]
  • Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)
  • Theranostics Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. Theranostics, 13(5), 1594-1623. [Link]
  • Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. Theranostics, 13(5), 1594-1623. [Link]
  • Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 26(6), 5035-5043. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society, 127(47), 16652-16659. [Link]
  • Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(49), 29488-29505. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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The Versatile Role of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Material Innovation

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a versatile organic compound that has garnered significant interest in the field of material science. Its unique molecular architecture, featuring a reactive boronic acid group and an electron-donating N,N-dimethylamino moiety, makes it a valuable building block for the synthesis of a wide array of functional materials. This guide provides an in-depth exploration of its applications, supported by detailed protocols for the synthesis of advanced materials, including conjugated polymers for organic electronics and fluorescent sensors. The strategic incorporation of the 3-(N,N-dimethylamino)phenyl group can significantly influence the photophysical and electronic properties of the resulting materials, opening avenues for the development of novel devices and sensors.

Core Properties and Safety Information

Before delving into synthetic applications, it is crucial to understand the fundamental properties and safety considerations associated with this compound.

PropertyValueReference
CAS Number 1256355-23-3[1]
Molecular Formula C₈H₁₃BClNO₂[2]
Molecular Weight 201.46 g/mol [2]
Appearance Solid[1]
Melting Point 178-190 °C[2]
Storage Store at room temperature[1]

Safety Precautions: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in Conjugated Polymers for Organic Electronics

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] this compound is an excellent coupling partner in these reactions for the synthesis of conjugated polymers, which are the active components in a variety of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

The electron-donating N,N-dimethylamino group plays a pivotal role in tuning the optoelectronic properties of the resulting polymers. It can increase the highest occupied molecular orbital (HOMO) energy level, thereby facilitating charge injection and transport in electronic devices. Furthermore, its presence can influence the polymer's solubility and film-forming characteristics, which are critical for device fabrication.

Logical Workflow for Suzuki Polymerization

The synthesis of a conjugated polymer using this compound via a Suzuki-Miyaura coupling reaction follows a well-defined workflow. This process involves the palladium-catalyzed reaction between the boronic acid and a dihaloaromatic comonomer.

Suzuki_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization Reaction cluster_workup Purification and Characterization Boronic_Acid 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride Reaction_Setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Degassed Solvents - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) Boronic_Acid->Reaction_Setup Dihaloarene Dihaloarene Monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) Dihaloarene->Reaction_Setup Polymerization Polymerization: - Heat to reflux - Monitor by GPC/TLC Reaction_Setup->Polymerization Workup Work-up: - Precipitation in Methanol - Filtration Polymerization->Workup Purification Purification: - Soxhlet Extraction Workup->Purification Characterization Characterization: - NMR, GPC, UV-Vis, - Fluorescence Spectroscopy Purification->Characterization

Caption: Workflow for the synthesis of a conjugated polymer via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Polyfluorene Copolymer

This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 3-(N,N-dimethylamino)phenylene, a material with potential applications in OLEDs. The procedure is adapted from established methods for Suzuki polycondensation of polyfluorenes.[5]

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon or Nitrogen gas

Equipment:

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a flame-dried three-neck round-bottom flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.00 eq), this compound (1.05 eq), and anhydrous potassium carbonate (4.00 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio of toluene to water) to the flask via cannula or syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol%).

  • Polymerization: Heat the reaction mixture to reflux (approximately 90-110 °C depending on the solvent system) and maintain vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • End-capping: After the desired molecular weight is achieved, the polymerization is terminated. This is typically done by adding a monofunctional boronic acid (e.g., phenylboronic acid) or a monofunctional aryl halide (e.g., bromobenzene) to cap the polymer chains.

  • Work-up: Cool the reaction mixture to room temperature. The polymer is precipitated by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Filtration: Collect the precipitated polymer by filtration, and wash it sequentially with water, methanol, and acetone to remove residual salts and oligomers.

  • Purification: The crude polymer is further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight fractions. The purified polymer is then extracted with a good solvent (e.g., chloroform or toluene) and re-precipitated into methanol.

  • Drying: The final polymer is dried under vacuum at 40-60 °C overnight.

Characterization: The synthesized polymer should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the polymer.

Application in Fluorescent Chemosensors

The unique electronic properties of 3-(N,N-dimethylamino)phenylboronic acid also make it a valuable component in the design of fluorescent chemosensors. The boronic acid moiety can act as a recognition site for analytes with diol functionalities, such as saccharides, or for anions like fluoride.[6][7] The N,N-dimethylamino group acts as an intramolecular fluorophore or can modulate the fluorescence of a larger chromophore through photoinduced electron transfer (PET).

Principle of a PET-Based Fluorescent Sensor

In a typical PET-based sensor, the nitrogen atom of the dimethylamino group can donate an electron to the excited state of the fluorophore, quenching its fluorescence. Upon binding of an analyte to the boronic acid, the electron density around the boron atom changes, which in turn affects the electron-donating ability of the amino group. This can inhibit the PET process, leading to a "turn-on" fluorescence response.

PET_Sensor_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Sensor_Off Sensor (Fluorophore-Linker-Receptor) PET Photoinduced Electron Transfer (PET) Sensor_Off->PET Excitation Sensor_On Sensor + Analyte Sensor_Off->Sensor_On + Analyte Quenching Fluorescence Quenching PET->Quenching No_PET PET Blocked Sensor_On->No_PET Excitation Emission Fluorescence Emission No_PET->Emission

Caption: Mechanism of a PET-based "turn-on" fluorescent sensor.

Detailed Protocol: Synthesis of a Naphthalimide-Based Fluorescent Sensor

This protocol outlines the synthesis of a fluorescent sensor for fluoride ions, adapting a known procedure for the functionalization of naphthalimides with boronic acids.[6]

Materials:

  • 4-Bromo-1,8-naphthalic anhydride

  • This compound

  • A suitable amine (e.g., ethylenediamine)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard reagents for work-up and purification (e.g., dichloromethane, ethyl acetate, hexane, silica gel)

Equipment:

  • Standard organic synthesis glassware

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Synthesis of the Naphthalimide Core:

    • React 4-bromo-1,8-naphthalic anhydride with an excess of the chosen amine in a high-boiling solvent like ethanol or acetic acid at reflux to form the corresponding 4-bromo-N-substituted-1,8-naphthalimide.

    • Purify the product by recrystallization or column chromatography.

  • Suzuki-Miyaura Coupling:

    • In a Schlenk flask, combine the 4-bromo-N-substituted-1,8-naphthalimide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, typically 2-5 mol%).

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final fluorescent sensor.

Characterization and Sensing Studies:

  • Structural Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Photophysical Properties: Record the UV-Vis absorption and fluorescence emission spectra of the sensor in a suitable solvent (e.g., acetonitrile or DMSO). Determine the fluorescence quantum yield.

  • Sensing Experiments:

    • Prepare a stock solution of the sensor.

    • Titrate the sensor solution with a standard solution of the target analyte (e.g., tetrabutylammonium fluoride for F⁻ ions).

    • Record the fluorescence spectra after each addition of the analyte.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the sensor's sensitivity and limit of detection.

    • Investigate the selectivity of the sensor by performing similar experiments with other potentially interfering ions.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in material science. Its unique combination of a reactive boronic acid and an electron-donating amino group allows for the rational design and synthesis of advanced materials with tailored electronic and photophysical properties. The protocols detailed in this guide for the synthesis of conjugated polymers and fluorescent sensors provide a solid foundation for researchers to explore the full potential of this compound. Future research will likely focus on the development of more complex and multifunctional materials derived from this building block for applications in flexible electronics, bio-imaging, and smart materials.

References

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • Synthesis and characterization of polyfluorene fluorinated for applic
  • Colorimetric and Fluorescent Determination of Fluoride Using a Novel Naphthalene Diimide Boronic Acid Deriv
  • Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives. ACS Green Chemistry & Engineering Conference, 2022. URL
  • Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Chemistry – A European Journal, 2021. URL
  • This compound. Sigma-Aldrich. URL
  • Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Polymers, 2021. URL
  • Structural formulas of copolymers of N,N- dimethylacrylamide (DMAA)...
  • Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. Chemical Science, 2017. URL
  • Polyfluorene – Knowledge and References. Taylor & Francis. URL
  • This compound. Sigma-Aldrich. URL
  • Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. American Chemical Society, 2022. URL
  • Research Progress on Naphthalimide Fluorescent Probes. Molecules, 2021. URL
  • A naphthalimide-based fluorescent sensor for halogenated solvents.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. URL
  • Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 2014. URL
  • Research Progress on Naphthalimide Fluorescent Probes.
  • 3-(N,N-Dimethylamino)phenylboronic Acid. LGC Standards. URL
  • Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. American Chemical Society, 2022. URL

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[4] A key advantage of the Suzuki-Miyaura coupling is the use of organoboron compounds, which are generally stable, have low toxicity, and their byproducts are easily removed.[2]

This application note provides a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with 3-(N,N-Dimethylamino)phenylboronic acid. The presence of the electron-donating N,N-dimethylamino group on the boronic acid partner introduces specific electronic and potential coordination effects that necessitate careful consideration of the reaction parameters for optimal outcomes. This guide will delve into the mechanistic underpinnings of the reaction, offer a systematic approach to selecting catalysts, bases, and solvents, and provide a detailed, field-proven experimental protocol.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is crucial for rational optimization of reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1][5]

Optimizing Reaction Conditions for 3-(N,N-Dimethylamino)phenylboronic Acid

The presence of the electron-donating N,N-dimethylamino group on the phenylboronic acid can influence the reaction in several ways. The increased electron density on the aromatic ring can affect the rate of transmetalation. Additionally, the nitrogen atom could potentially coordinate to the palladium catalyst, influencing its reactivity. Careful selection of the following parameters is therefore critical for a successful coupling.

Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is paramount for an efficient Suzuki-Miyaura coupling.

Catalyst/PrecatalystLigandKey Features & Applications
Pd(PPh₃)₄ TriphenylphosphineA common, air-stable catalyst. Effective for many standard couplings but may be less efficient for challenging substrates.
Pd(OAc)₂ / Pd₂(dba)₃ Requires external ligandVersatile Pd(II) and Pd(0) sources that allow for the use of a wide range of specialized phosphine ligands.
PdCl₂(dppf) dppfA robust catalyst, often used for a broad range of substrates, including some challenging couplings.
Buchwald Ligands e.g., XPhos, SPhosBulky, electron-rich biaryl phosphine ligands that are highly effective for coupling sterically hindered and electron-rich or -poor substrates, as well as aryl chlorides.
N-Heterocyclic Carbenes (NHCs) e.g., IPr, SIMesStrong σ-donating ligands that can be very effective for difficult couplings, including those involving aryl chlorides.

For the coupling of 3-(N,N-Dimethylamino)phenylboronic acid, which is electron-rich, with a variety of aryl halides, a versatile and highly active catalyst system is recommended. While Pd(PPh₃)₄ can be effective with reactive aryl iodides and bromides, more challenging couplings, such as those with aryl chlorides or sterically hindered partners, will likely benefit from the use of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos . These ligands are known to accelerate both the oxidative addition and reductive elimination steps.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation. The choice of base can also influence the lifetime of the catalyst and the extent of side reactions.

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateAqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O)A widely used, cost-effective base suitable for many standard couplings.
Cs₂CO₃ StrongAnhydrous THF, DioxaneOften more effective than K₂CO₃, particularly for less reactive substrates.
K₃PO₄ StrongAnhydrous Toluene, DioxaneA strong, non-nucleophilic base that is often the base of choice for challenging couplings, including those with sterically hindered substrates.
NaOH, KOH StrongAqueous mixturesStrong bases that can be effective but may promote side reactions with base-sensitive functional groups.
KF MildAnhydrous THF, DioxaneA mild base that can be advantageous when dealing with base-sensitive substrates.

For the coupling involving the basic 3-(N,N-Dimethylamino)phenylboronic acid, a moderately strong to strong base is generally required. K₂CO₃ in an aqueous solvent system is a good starting point for reactive aryl halides. For less reactive aryl bromides and chlorides, a stronger base like K₃PO₄ in an anhydrous solvent is often more effective.

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity.

Solvent SystemCharacteristicsTypical Applications
Toluene/H₂O Biphasic, good for a wide range of substrates.A common and effective system for many Suzuki couplings.
Dioxane/H₂O Biphasic, often provides good solubility.Another widely used system, though dioxane is a suspected carcinogen.
THF/H₂O Biphasic, lower boiling point.Suitable for reactions at moderate temperatures.
Anhydrous Toluene or Dioxane Anhydrous conditions.Often used with stronger bases like K₃PO₄ for challenging couplings.
DMF, DMAc Polar aprotic.Can be useful for dissolving polar substrates but can be difficult to remove.

A biphasic solvent system such as Toluene/H₂O or Dioxane/H₂O is a robust choice for many Suzuki-Miyaura reactions, as it facilitates the dissolution of both the organic substrates and the inorganic base. For reactions requiring anhydrous conditions with bases like K₃PO₄, anhydrous Toluene or Dioxane are excellent choices.

Detailed Experimental Protocol

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 3-(N,N-Dimethylamino)phenylboronic acid. This protocol should be seen as a starting point and may require optimization for specific substrates.

Experimental_Workflow cluster_1 Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Boronic Acid, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Pd Catalyst/Ligand Solvent->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-(N,N-Dimethylamino)phenylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 mmol) OR Palladium precursor (e.g., Pd(OAc)₂, 0.02 - 0.05 mmol) and Ligand (e.g., XPhos, 0.04 - 0.10 mmol)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 mmol or K₃PO₄, 2.0 - 3.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 10 mL or anhydrous Toluene, 10 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser (if heating)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-(N,N-Dimethylamino)phenylboronic acid (1.2 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the aqueous portion.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst or the palladium precursor and ligand.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.[2][6][7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality base; Low reaction temperature.Use a fresh batch of catalyst and base; Ensure thorough degassing of the solvent; Increase the reaction temperature.
Protodeboronation Presence of water (especially with sensitive boronic acids); Prolonged reaction times at high temperatures.Use anhydrous conditions with a base like K₃PO₄; Use a more stable boronic ester (e.g., pinacol ester); Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without a reducing agent.Ensure the reaction is performed under a strict inert atmosphere; Use a Pd(0) catalyst or ensure conditions for in situ reduction of Pd(II) are met.
Poor Solubility of Reagents Inappropriate solvent system.Experiment with different solvents or co-solvents (e.g., adding DMF or THF); Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

Conclusion

The Suzuki-Miyaura coupling of aryl halides with 3-(N,N-Dimethylamino)phenylboronic acid is a powerful method for the synthesis of functionalized biaryl compounds. Success in these reactions hinges on a rational approach to selecting the reaction conditions, with particular attention to the catalyst system, base, and solvent. The electron-donating nature of the dimethylamino group necessitates the use of robust and highly active catalyst systems, especially when coupling less reactive aryl chlorides. By understanding the underlying mechanism and systematically optimizing the reaction parameters as outlined in these notes, researchers can reliably achieve high yields of the desired products, paving the way for further discoveries in drug development and materials science.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • ORBi. Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • RSC Publishing.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides)
  • ResearchGate. Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [Link]
  • ResearchGate. Suzuki Coupling Reactions of Aryl Bromides with Phenylboronic Acid. [Link]
  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • New Journal of Chemistry. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
  • University of South Florida Scholar Commons.

Sources

Facilitating Glycosylation: A Practical Guide to the Application of 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that dictates a vast array of biological functions, from protein folding and stability to cellular recognition and signaling.[1] The chemical synthesis of specific glycosylated compounds is paramount for developing novel therapeutics, molecular probes, and tools for glycobiology research. This guide provides an in-depth exploration of 3-(N,N-Dimethylamino)phenylboronic acid as a catalyst and reagent in the preparation of glycosylated compounds. We will dissect the underlying chemical principles, provide detailed experimental protocols, and discuss the broader applications of this versatile molecule in modern drug discovery and development.

Introduction: The Role of Boronic Acids in Glycochemistry

The stereoselective formation of a glycosidic bond remains a formidable challenge in synthetic organic chemistry.[2] Traditional methods often require harsh conditions, stoichiometric activators, and complex protecting group strategies. Organoboron catalysts, particularly arylboronic acids, have emerged as powerful tools to overcome these hurdles.[3][4]

Boronic acids possess a unique ability to form reversible covalent complexes (boronate esters) with cis-1,2- and 1,3-diols, a structural motif abundant in carbohydrates.[5][6][7] This interaction is the cornerstone of their utility, enabling two primary applications in glycochemistry:

  • Catalysis of Glycosylation Reactions: Arylboronic acids can function as Lewis acid catalysts to activate both the glycosyl donor and the glycosyl acceptor simultaneously, facilitating the formation of the glycosidic linkage with high regio- and stereoselectivity.[3][8]

  • Affinity-Based Separation: Immobilized phenylboronic acids are widely used in boronate affinity chromatography (BAC) to selectively capture, enrich, and purify glycoproteins and other cis-diol-containing molecules from complex biological mixtures.[5][9]

Why 3-(N,N-Dimethylamino)phenylboronic Acid?

The substituent on the phenyl ring of the boronic acid modulates its electronic properties and, consequently, its reactivity. The 3-(N,N-Dimethylamino) group is a strong electron-donating group. This electronic feature influences the Lewis acidity of the boron atom, which can be fine-tuned to optimize catalytic activity for specific glycosyl donors and acceptors. Its utility has been demonstrated as a reactant in the synthesis of various biologically active molecules, including glucokinase activators and enzyme inhibitors.[10]

The Catalytic Mechanism: A Dual Activation Approach

The proposed mechanism for arylboronic acid-catalyzed glycosylation involves the simultaneous activation of both the glycosyl donor (e.g., a trichloroacetimidate) and the diol of the glycosyl acceptor.[3] This concerted process lowers the activation energy for glycosidic bond formation and provides excellent control over selectivity.

The catalytic cycle can be visualized as follows:

Glycosylation_Mechanism Proposed Catalytic Mechanism cluster_0 Catalyst Activation cluster_1 Donor Activation & Glycosylation cluster_2 Catalyst Regeneration Catalyst Ar-B(OH)₂ (Catalyst) Complex1 Boronate Ester Intermediate (Acceptor Activation) Catalyst->Complex1 Forms ester with diol Acceptor Glycosyl Acceptor (with cis-diol) Acceptor->Complex1 Complex2 Ternary Complex (Dual Activation) Complex1->Complex2 Donor Glycosyl Donor (e.g., Imidate) Donor->Complex2 B-acid activates leaving group Product Glycosylated Compound Complex2->Product Glycosidic bond formation Catalyst_Regen Ar-B(OH)₂ (Regenerated) Product->Catalyst_Regen Catalyst release

Figure 1: Proposed mechanism of boronic acid-catalyzed glycosylation.

Causality Behind the Mechanism:

  • Acceptor Activation: The boronic acid reversibly binds to the cis-diol of the glycosyl acceptor, forming a cyclic boronate ester. This interaction holds the acceptor in a specific conformation and increases the nucleophilicity of the target hydroxyl group.

  • Donor Activation: Concurrently, the Lewis acidic boron center coordinates with the leaving group of the glycosyl donor (e.g., the nitrogen of a trichloroacetimidate). This coordination weakens the anomeric C-O/N bond, making the donor more susceptible to nucleophilic attack.

  • Stereocontrol: By locking the conformation of the acceptor and activating the donor in a defined spatial arrangement, the catalyst directs the stereochemical outcome of the reaction, often favoring the formation of specific anomers (e.g., 1,2-trans-glycosides).[8][11]

Experimental Protocol: Synthesis of a Model Glycoside

This protocol describes a general procedure for the synthesis of a glycosylated compound using 3-(N,N-Dimethylamino)phenylboronic acid as a catalyst. The reaction uses a common glycosyl donor and a diol-containing acceptor.

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Materials and Reagents
ReagentM.W. ( g/mol )Example QuantityMoles (mmol)Notes
Glycosyl Donor (e.g., Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate)701.03350 mg0.50Must be dry. Prepare via standard methods.
Glycosyl Acceptor (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside)282.29141 mg0.50Must have a free cis-diol (C2-C3).
Catalyst: 3-(N,N-Dimethylamino)phenylboronic acid165.00[10]16.5 mg0.1020 mol % catalyst loading.
Molecular Sieves (4 Å)N/A~500 mgN/AActivated. Essential to maintain anhydrous conditions.
Solvent: Dichloromethane (DCM)84.935.0 mLN/AAnhydrous, reaction grade.
Reaction Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add Acceptor, Catalyst,  and Sieves to flask. - Add dry DCM. start->setup stir 2. Equilibration - Stir at room temp  for 30 min. setup->stir cool 3. Cooling - Cool reaction to 0°C. stir->cool add_donor 4. Donor Addition - Add Donor in dry DCM  dropwise. cool->add_donor react 5. Reaction - Stir at 0°C to RT. - Monitor by TLC. add_donor->react quench 6. Quenching - Add triethylamine. - Filter through Celite. react->quench workup 7. Work-up - Concentrate filtrate. - Aqueous wash. quench->workup purify 8. Purification - Flash column  chromatography. workup->purify analyze 9. Analysis - Characterize by NMR,  Mass Spec. purify->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the glycosylation reaction.

Step-by-Step Procedure
  • Preparation: Activate 4 Å molecular sieves by heating them in a vacuum oven overnight. Allow to cool in a desiccator before use. Ensure all glassware is oven-dried.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the glycosyl acceptor (141 mg, 0.50 mmol), 3-(N,N-Dimethylamino)phenylboronic acid (16.5 mg, 0.10 mmol), and activated 4 Å molecular sieves (~500 mg).

  • Solvent Addition: Add anhydrous dichloromethane (3.0 mL) via syringe.

  • Equilibration: Stir the mixture at room temperature for 30 minutes. This allows for the formation of the boronate ester intermediate with the acceptor diol.

  • Donor Addition: In a separate flask, dissolve the glycosyl donor (350 mg, 0.50 mmol) in anhydrous dichloromethane (2.0 mL). Cool the primary reaction flask to 0°C (ice bath) and add the donor solution dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (glycosyl donor) is consumed.

  • Quenching: Once the reaction is complete, quench by adding 2-3 drops of triethylamine.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with additional dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure glycosylated product.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Purification and Analysis Considerations

Boronate Affinity Chromatography (BAC):

While not used for the purification in the catalytic protocol above, the underlying principle of boronate ester formation is the basis for a powerful purification technique.[5] If the final glycosylated compound or subsequent products are to be isolated from complex mixtures (e.g., cell lysates), BAC can be employed.

  • Principle: A solid support is functionalized with a phenylboronic acid derivative. At a pH above the pKa of the boronic acid (typically pH > 8), the boron atom forms a tetrahedral boronate anion that readily binds to cis-diols.[6][7]

  • Elution: The bound glycoconjugates are released by lowering the pH to an acidic range, which dissociates the boronate ester complex.[5]

This technique is invaluable for the selective enrichment of glycoproteins or glycopeptides for downstream analysis.[12]

Applications in Drug Development

The ability to efficiently synthesize specific glycans and glycoconjugates is critical for advancing drug discovery.

  • Novel Antibiotics and Antivirals: Many pathogens rely on specific carbohydrate structures for host cell recognition. Synthetic glycans can act as decoys or inhibitors of these interactions.

  • Cancer Immunotherapy: Tumor cells often display aberrant glycosylation patterns.[1] Synthesizing these tumor-associated carbohydrate antigens (TACAs) is the first step in developing cancer vaccines and antibody-drug conjugates (ADCs).

  • Drug Delivery: Phenylboronic acid-functionalized nanomaterials are being developed as glucose-responsive drug delivery systems, particularly for insulin.[13][14][15] These smart materials can release their payload in response to changes in local glucose concentrations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Wet reagents or solvent.- Donor/Acceptor incompatibility.- Use fresh catalyst.- Ensure all reagents, solvents, and glassware are scrupulously dry. Use activated molecular sieves.- Screen different glycosyl donors or acceptors.
Low Yield - Incomplete reaction.- Degradation of starting material or product.- Loss during work-up or purification.- Increase reaction time or gently warm the reaction.- Ensure quenching is efficient. Check pH stability of the product.- Optimize purification protocol.
Poor Stereoselectivity - Catalyst loading is too low or too high.- Reaction temperature is not optimal.- Titrate catalyst loading (e.g., 10-30 mol %).- Run the reaction at a lower temperature (e.g., -20°C or -40°C) for a longer duration.

References

  • Title: Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues Source: Journal of the American Chemical Society URL
  • Title: Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing Source: PubMed Central URL
  • Title: 3-(N,N-Dimethylamino)
  • Title: Boronic Acid-Catalyzed Regioselective Koenigs-Knorr-Type Glycosylation Source: PubMed URL
  • Title: Proposed mechanism of boronic acid‐catalyzed 1,2‐cis glycosylation Source: ResearchG
  • Title: Development and application of boronic-acid-catalyzed regioselective and 1,2-cis-stereoselective glycosyl
  • Title: Boronic Acid-Catalyzed Regioselective Koenigs-Knorr-Type Glycosyl
  • Title: Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers Source: MDPI URL:[Link]
  • Title: 3-(N,N-Dimethylamino)
  • Title: Preparation and Use of a Boronic Acid Affinity Support for Separation and Quantitation of Glycosylated Hemoglobins Source: Semantic Scholar URL:[Link]
  • Title: A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide Source: PMC URL:[Link]
  • Title: Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery Source: NIH URL:[Link]
  • Title: Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity Source: Accounts of Chemical Research URL:[Link]
  • Title: Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application Source: link.springer.com URL:[Link]
  • Title: Development of phenylboronic acid-functionalized nanoparticles for emodin delivery Source: PMC URL:[Link]
  • Title: Glycosylation: mechanisms, biological functions and clinical implic

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Application Notes and Protocols for the Synthesis and Evaluation of Bacillus anthracis Enoyl-ACP Reductase (FabI) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Vulnerability in Bacillus anthracis

Bacillus anthracis, the etiological agent of anthrax, poses a significant threat to both public health and biosecurity.[1][2] The increasing concern over naturally occurring and potentially engineered antimicrobial resistance necessitates the development of novel therapeutics with unique mechanisms of action.[3] A highly promising and validated target for such therapeutics is the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and is distinct from the type I pathway found in mammals.[4][5]

Within the FAS-II pathway, the enoyl-acyl carrier protein (ACP) reductase, encoded by the fabI gene, catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[6][7] This NADH-dependent reduction of a trans-2-enoyl-ACP substrate is critical for the biosynthesis of fatty acids, which are indispensable components of bacterial cell membranes.[8][9] The essentiality of FabI in B. anthracis and other pathogenic bacteria makes it an attractive target for the development of new antibacterial agents.[4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and evaluation of novel inhibitors targeting Bacillus anthracis enoyl-ACP reductase (BaFabI). We will focus on a structure-guided approach, leveraging the well-established diaryl ether scaffold of triclosan, a known potent FabI inhibitor, as a starting point for chemical synthesis.[3][10] The subsequent protocols will detail the biochemical and microbiological validation of these synthesized compounds, providing a complete workflow from inhibitor design to preclinical assessment.

Section 1: Chemical Synthesis of a Novel Diaryl Ether-Based FabI Inhibitor

The synthesis of diaryl ether-based inhibitors, such as analogs of triclosan, is a cornerstone in the development of potent FabI inhibitors.[3][11] The Ullmann condensation is a classical and effective method for the formation of the diaryl ether bond, which constitutes the core structure of these inhibitors.[12][13] This section outlines a representative synthetic protocol.

Rationale for the Synthetic Approach

The chosen synthetic strategy focuses on the Ullmann condensation due to its reliability in forming the C-O bond between an aryl halide and a phenoxide. This reaction allows for the modular assembly of the diaryl ether scaffold, enabling the introduction of various substituents on either aromatic ring to optimize inhibitory activity and pharmacokinetic properties. The subsequent purification by column chromatography ensures the isolation of the final compound with high purity, which is crucial for accurate biological evaluation.[7][14]

Experimental Protocol: Synthesis of a Triclosan Analog

This protocol describes a two-step synthesis of a novel triclosan analog. The first step is the Ullmann condensation to form the diaryl ether core, followed by a subsequent functionalization step.

Step 1: Ullmann Condensation for Diaryl Ether Formation

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine an appropriately substituted phenol (1.0 eq), an aryl halide (1.1 eq), copper(I) bromide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dioxane.[13]

  • Reaction Execution: Heat the reaction mixture to a temperature between 160-200°C and maintain for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[15]

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

Step 2: Purification of the Diaryl Ether Intermediate

  • Chromatography Setup: Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.[7]

  • Sample Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the compound, collecting fractions and monitoring by TLC.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the purified diaryl ether by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Section 2: Biochemical Evaluation of FabI Inhibitory Activity

To ascertain the direct inhibitory effect of the synthesized compounds on BaFabI, a robust in vitro enzymatic assay is essential. This section provides a detailed protocol for a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Principle of the Assay

The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD⁺ during the reduction of a substrate analog, such as crotonyl-CoA.[5][6] The rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rate at various concentrations of the inhibitor, an IC₅₀ value can be determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[16]

Expression and Purification of Recombinant B. anthracis FabI

A prerequisite for the biochemical assay is the availability of pure, active BaFabI enzyme. This can be achieved by recombinant expression in Escherichia coli.

  • Gene Cloning and Expression Vector Construction: The fabI gene from B. anthracis can be amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which allows for the expression of an N-terminal hexahistidine-tagged protein.

  • Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) broth to an OD₆₀₀ of 0.6-0.8, and then induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation and lyse them by sonication. Purify the His-tagged FabI protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[17] Further purify the protein by size-exclusion chromatography to ensure high purity.

Spectrophotometric Assay Protocol for IC₅₀ Determination
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM NaCl.

    • BaFabI Enzyme: Prepare a working stock solution in assay buffer. The final concentration in the assay will need to be optimized for a linear reaction rate.

    • NADH: Prepare a 10 mM stock solution in assay buffer.

    • Crotonyl-CoA: Prepare a 20 mM stock solution in assay buffer.

    • Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add the following to each well:

      • Assay buffer to a final volume of 200 µL.

      • 20 µL of a 2 mM NADH solution (final concentration: 200 µM).

      • 2 µL of the test compound dilution in DMSO (final DMSO concentration should be ≤1%). Include a DMSO-only control.

      • Add the BaFabI enzyme and pre-incubate with the compound for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a 2 mM crotonyl-CoA solution (final concentration: 200 µM).

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader at 30°C.

  • Data Analysis and IC₅₀ Calculation:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[18][19]

Parameter Description Typical Value
IC₅₀ Concentration of inhibitor causing 50% inhibition of enzyme activity.Dependent on compound potency
Hill Slope Describes the steepness of the dose-response curve.~1 for non-cooperative binding
Goodness of fit of the curve to the data.>0.95
Table 1: Key Parameters from IC₅₀ Determination.

Section 3: Microbiological Evaluation of Antibacterial Activity

While in vitro enzyme inhibition is a crucial first step, it is equally important to assess the compound's ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is the gold standard for quantifying the antibacterial potency of a compound.[20]

Principle of the Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[21] It involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[8]

Protocol for MIC Determination against B. anthracis

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22][23] Note: All work with live B. anthracis must be conducted in a laboratory with the appropriate biosafety level (BSL) containment and by trained personnel.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of B. anthracis on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Preparation of Test Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate. The typical concentration range is 0.06 to 128 µg/mL.[20]

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions and the growth control well (broth with no compound) with the prepared bacterial suspension.

    • Include a sterility control well (broth only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]

  • MIC Determination and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

    • The results can be interpreted as susceptible, intermediate, or resistant based on established breakpoints, if available. For novel compounds, the MIC value itself is the primary measure of potency.

Strain Compound MIC (µg/mL)
B. anthracis (Sterne)Inhibitor X0.25
B. anthracis (Sterne)Ciprofloxacin0.03
Table 2: Hypothetical MIC Data for a Novel FabI Inhibitor.

Visualizations

FAS_Pathway Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->Ketoacyl_ACP FabH/FabF Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (NADPH) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA Acyl_ACP_n2 Acyl-ACP (n+2) Enoyl_ACP->Acyl_ACP_n2 FabI (NADH) FabI FabI (NADH) Inhibitor Novel Inhibitor Inhibitor->FabI

Caption: The bacterial FAS-II pathway, highlighting FabI as the target for inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochem Biochemical Evaluation cluster_microbio Microbiological Evaluation Ullmann Ullmann Condensation Purification Column Chromatography Ullmann->Purification Characterization Spectroscopic Analysis Purification->Characterization IC50_Assay Spectrophotometric IC50 Assay Characterization->IC50_Assay MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay FabI_Expression Recombinant FabI Expression & Purification FabI_Expression->IC50_Assay Data_Analysis_IC50 IC50 Calculation IC50_Assay->Data_Analysis_IC50 Inoculum_Prep B. anthracis Inoculum Preparation Inoculum_Prep->MIC_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination

Caption: Overall experimental workflow from inhibitor synthesis to biological evaluation.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis and evaluation of novel Bacillus anthracis FabI inhibitors. By following this integrated approach, researchers can efficiently move from chemical synthesis to biochemical and microbiological characterization. The identification of potent FabI inhibitors with significant antibacterial activity against B. anthracis is a critical step in the development of new countermeasures against this formidable pathogen. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of advancing promising candidates into preclinical and clinical development.

References

  • Wroblewski, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.
  • Freundlich, J. S., et al. (2009). Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase. PMC.
  • edX. (n.d.). IC50 Determination.
  • Turnbough, C. L., Jr., & shocking, A. B. (2002). Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods. PMC.
  • Maxson, T., et al. (2022). Systematic Review of In Vitro Antimicrobial Susceptibility Testing for Bacillus anthracis, 1947–2019. Oxford Academic.
  • Turnbull, P. C. B., et al. (2004). MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest. PMC.
  • Coker, P. R., et al. (2002). Antimicrobial Susceptibilities of Diverse Bacillus anthracis Isolates. ASM Journals.
  • Bower, W. A., et al. (2009). A Rapid Antimicrobial Susceptibility Test for Bacillus anthracis. ASM Journals.
  • K-Bio. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Singh, N., et al. (2020). FabI (enoyl acyl carrier protein reductase) - A potential broad spectrum therapeutic target and its inhibitors. PubMed.
  • Organic Syntheses. (n.d.). 2-methoxydiphenyl ether.
  • Slideshare. (n.d.). Ullmann reaction.
  • ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?.
  • ResearchGate. (2016). Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods.
  • ScienceDirect. (n.d.). Design, synthesis and evaluation of antitubercular activity of Triclosan analogues.
  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
  • Google Patents. (n.d.). CN102146024A - Method for preparing diphenyl ether.
  • Hergenrother, P. J., et al. (2022). An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections. PMC.
  • Levy, H., et al. (1999). Structural basis and mechanism of enoyl reductase inhibition by triclosan. PubMed.
  • ResearchGate. (n.d.). (A) Spectrophotometric assay of FabI showing the effects of triclosan ( ) and HCP (•).
  • PubMed. (n.d.). Production and purification of Bacillus anthracis protective antigen from Escherichia coli.
  • Google Patents. (n.d.). CN102146024B - Method for preparing diphenyl ether.
  • Chopra, S., et al. (2002). Expression and Purification of the Recombinant Lethal Factor of Bacillus anthracis. PMC.
  • Heath, R. J., et al. (2002). Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of triclosan analogues. PubMed.
  • Williamson, E. D., et al. (1995). Production and purification of recombinant protective antigen and protective efficacy against Bacillus anthracis. PubMed.
  • de Oliveira, V. M., et al. (2019). Ligand- and Structure-Based Approaches of Escherichia coli FabI Inhibition by Triclosan Derivatives: From Chemical Similarity to Protein Dynamics Influence. PubMed.
  • Google Patents. (n.d.). CN101006776A - A method for preparing broad spectrum antimicrobial triclosan.
  • ResearchGate. (2008). Simplified sample preparation method for triclosan and methyltriclosan determination in biota and foodstuff samples.
  • PubMed. (2008). Simplified Sample Preparation Method for Triclosan and Methyltriclosan Determination in Biota and Foodstuff Samples.
  • Arora, N., & Leppla, S. H. (2003). Expression and purification of the Bacillus anthracis protective antigen domain 4. PubMed.
  • Heath, R. J., & Rock, C. O. (1999). Mechanism of triclosan inhibition of bacterial fatty acid synthesis. PubMed.
  • ResearchGate. (n.d.). Spectrum of antibacterial activity for different classes of FabI inhibitors.
  • Flamm, R. K., et al. (2015). Initial Broth Microdilution Quality Control Guidelines for Debio 1452, a FabI Inhibitor Antimicrobial Agent. PMC.
  • Dhivya, S., et al. (2019). Triclosan: An Update on Biochemical and Molecular Mechanisms. PMC.
  • AOCS. (n.d.). Biosynthesis of Fatty Acids.
  • Microbe Notes. (2022). Bacillus anthracis- An Overview.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions that involve 3-(N,N-Dimethylamino)phenylboronic acid. As this substrate presents unique challenges due to its electron-rich nature, this center aims to provide actionable solutions grounded in mechanistic understanding.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and step-by-step protocols to enhance your reaction outcomes.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with 3-(N,N-Dimethylamino)phenylboronic acid and an aryl halide is resulting in low or no yield. What are the likely causes and how can I improve the outcome?

Answer:

Low conversion when using an electron-rich boronic acid like 3-(N,N-Dimethylamino)phenylboronic acid is a common challenge. The electron-donating dimethylamino group can influence several steps in the catalytic cycle. A systematic approach to troubleshooting should focus on the catalyst system, base, solvent, and potential side reactions.

Causality and Optimization Strategies:
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. The electron-rich nature of your boronic acid generally enhances the rate of transmetalation.[1] However, the challenge often lies in the oxidative addition step, especially if the aryl halide partner is also electron-rich.

    • Recommended Ligands: For these scenarios, bulky and electron-rich ligands are often necessary to promote the desired reaction. Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which have proven effective.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[2]

    • Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may be necessary to achieve a satisfactory conversion.[2]

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species. For better reproducibility, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern palladium precatalysts (e.g., XPhos Pd G3) that readily generate the active catalytic species.[3]

  • Base Selection: The base is crucial for activating the boronic acid to form the boronate, which then undergoes transmetalation.[4]

    • Recommended Bases: Stronger bases are often required. Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice.[3][5] Cesium carbonate (Cs₂CO₃) is another excellent option due to its high solubility in organic solvents, which can be particularly beneficial in challenging couplings.[4][5]

  • Solvent System: The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates in the catalytic cycle.[6][7]

    • Recommended Solvents: Aprotic polar solvents or ethereal solvents are often preferred. Mixtures of dioxane/water, THF/water, or DMF are commonly used.[5][7] The addition of water can be critical for dissolving the base and facilitating the formation of the active boronate species.[5]

  • Temperature: These reactions often require elevated temperatures to overcome activation barriers.[2] A typical range is 80-110 °C.[5]

Experimental Protocol: General Optimization
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid (1.2-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Significant Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of N,N-dimethylaniline as a byproduct, indicating protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom.[8] This is often exacerbated by harsh basic conditions and elevated temperatures.[5]

Causality and Mitigation Strategies:
  • Milder Base: If the coupling can proceed effectively, switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might reduce the rate of protodeboronation. However, this must be balanced with the need for a sufficiently strong base to promote the desired coupling.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester, can significantly suppress protodeboronation.[5][9] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[8]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water, especially in combination with a strong base and high temperature, can promote protodeboronation. Running the reaction under anhydrous conditions with a soluble base like Cs₂CO₃ or using a phase-transfer catalyst might be advantageous.

  • Faster Catalyst System: Employing a more active catalyst system that promotes a faster rate of cross-coupling can help the desired reaction outcompete the slower protodeboronation pathway.[10]

Experimental Workflow: Minimizing Protodeboronation

G start High Protodeboronation Observed q1 Is the base very strong (e.g., NaOH, KOtBu)? start->q1 a1 Switch to a milder base (K3PO4, Cs2CO3). q1->a1 Yes q2 Are you using the boronic acid directly? q1->q2 No a1->q2 a2 Convert to a more stable boronic ester (e.g., pinacol ester). q2->a2 Yes q3 Is the reaction sluggish? q2->q3 No a2->q3 a3 Use a more active catalyst/ligand system (e.g., Buchwald ligands). q3->a3 Yes end Optimized Reaction q3->end No a3->end

Caption: Troubleshooting workflow for high protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(N,N-Dimethylamino)phenylboronic acid considered a challenging substrate?

A1: The N,N-dimethylamino group is a strong electron-donating group. This electronic property increases the electron density on the aromatic ring, which can make the transmetalation step of the Suzuki catalytic cycle very efficient.[1] However, this high reactivity can also lead to an increased rate of undesired side reactions like protodeboronation, especially under strongly basic conditions.[8][11] Additionally, the basic nitrogen atom can potentially coordinate to the palladium center, which may inhibit the catalytic activity.[12]

Q2: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A2: The generally accepted mechanism involves three main steps with a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.[13]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, replacing the halide. This step requires a base to activate the boronic acid.[13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[13]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Ar'B(OH)2 + Base) PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: Can I use a boronic ester instead of the boronic acid? What are the advantages?

A3: Yes, using a boronic ester, such as the pinacol ester, is a highly recommended strategy, especially when dealing with unstable boronic acids.[5][9] The main advantages are:

  • Increased Stability: Boronic esters are generally more stable to storage and less prone to protodeboronation under basic reaction conditions compared to their corresponding boronic acids.[9][14]

  • "Slow-Release" Effect: They can act as a "slow-release" source of the boronic acid, maintaining a low concentration in the reaction mixture, which helps to suppress side reactions.[8]

  • Improved Solubility: In some cases, boronic esters may have better solubility in organic solvents.

Q4: My reaction is not going to completion, even after extended reaction times. What should I consider?

A4: If your reaction stalls, consider the following:

  • Catalyst Deactivation: The palladium catalyst may have deactivated over time. This can be due to oxidation if the reaction is not kept under a strictly inert atmosphere, or due to the formation of inactive palladium species.[5] Consider using a more robust precatalyst or increasing the catalyst loading.

  • Insufficient Base: The base may not be strong enough or may have been consumed. Ensure you are using a sufficient excess (typically 2-3 equivalents).

  • Poor Solubility: One of the reagents may not be fully soluble in the chosen solvent system. Try a different solvent or solvent mixture to improve solubility.[15]

  • Inhibitory Effect of the Amine: The dimethylamino group could potentially coordinate to the palladium, inhibiting catalysis.[12] Using a bulkier ligand can sometimes mitigate this by sterically disfavoring such coordination.

Quantitative Data Summary
ParameterRecommendation for 3-(N,N-Dimethylamino)phenylboronic acidRationale
Boron Source Boronic Acid or Pinacol EsterEster provides greater stability against protodeboronation.[5][9]
Equivalents 1.2 - 1.5To drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, XPhos Pd G3, SPhos Pd G2Bulky, electron-rich ligands are often required.[2]
Catalyst Loading 1 - 5 mol%Higher loading for less reactive partners.[2]
Base K₃PO₄, Cs₂CO₃Stronger bases are often needed for efficient transmetalation.[3][5]
Base Equivalents 2.0 - 3.0To ensure complete activation of the boronic acid.
Solvent Dioxane/H₂O, THF/H₂O, DMFGood solubility for reagents and intermediates.[5][7]
Temperature 80 - 110 °CTo overcome activation energy barriers.[5]

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 136(45), 16748–16751. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Effect of solvent on the Suzuki cross-coupling. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
  • Protodeboron
  • Nykaza, T. V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 488-495. [Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). ChemRxiv. [Link]
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021, November 8). HEIA-FR. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7).
  • Onnuch, K., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1019-1024. [Link]
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). Journal of the American Chemical Society. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Effect of solvent on the Suzuki reaction. (n.d.).
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). Accounts of Chemical Research. [Link]
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
  • Problems with Suzuki coupling. (2025, June 14). Reddit. [Link]
  • How can I solve my problem with Suzuki coupling? (2014, December 23).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. [Link]
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. [Link]
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki reactions in novel liquids. (n.d.). DiVA portal. [Link]

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Technical Support Center: 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride in coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to diagnose and resolve common side reactions and challenges encountered during your experiments.

Section 1: Understanding the Reagent and Common Challenges

Q1: What are the key characteristics of this compound, and how do they influence its reactivity in Suzuki-Miyaura couplings?

This compound is an electron-rich arylboronic acid. The dimethylamino group is a strong electron-donating group, which increases the electron density on the phenyl ring. This electronic property can present both advantages and challenges in Suzuki-Miyaura coupling reactions.

The hydrochloride salt form means the dimethylamino group is protonated. This can affect its solubility and requires careful consideration of the base used in the reaction. The base must be strong enough to neutralize the hydrochloride and deprotonate the boronic acid to form the active boronate species for transmetalation.[1][2][3]

The primary challenges associated with this reagent stem from its electron-rich nature, which can lead to several common side reactions that compete with the desired cross-coupling pathway. These include protodeboronation and homocoupling.

Section 2: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions and provides actionable troubleshooting strategies.

Q2: I am observing significant amounts of aniline (the protodeboronated product) in my reaction mixture. What is causing this, and how can I minimize it?

A2: The formation of aniline is due to protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is particularly prevalent with electron-rich boronic acids like 3-(N,N-Dimethylamino)phenylboronic acid.[4]

Root Causes and Mechanistic Insight:

  • Excess Water: Water can act as a proton source, facilitating the cleavage of the boronic acid. While a small amount of water can be beneficial for the Suzuki reaction, an excess can promote this side reaction.[4][5]

  • Strong Bases and High Temperatures: Strong bases, especially hydroxide bases, can accelerate the rate of protodeboronation.[4] Higher reaction temperatures also increase the rate of this undesired pathway.[4]

  • Prolonged Reaction Times: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of degradation through protodeboronation.[4]

Troubleshooting Protocol:

  • Optimize the Base:

    • Switch to a milder base. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[4]

    • Use anhydrous conditions with a non-aqueous base like cesium fluoride (CsF).[4]

  • Control Water Content:

    • Ensure all solvents are rigorously dried before use.

    • If a biphasic system is necessary, minimize the amount of the aqueous phase.

  • Temperature Management:

    • Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, typically in the range of 60-80 °C.[4]

  • Increase the Rate of the Desired Reaction:

    • Employ a more active catalyst system to ensure the cross-coupling reaction proceeds faster than the protodeboronation.[4] Consider using advanced phosphine ligands such as SPhos or XPhos.

Experimental Workflow for Minimizing Protodeboronation:

Caption: Troubleshooting workflow for protodeboronation.

Q3: My main byproduct is a biphenyl resulting from the homocoupling of 3-(N,N-Dimethylamino)phenylboronic acid. What causes this and how can I prevent it?

A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be a sign of issues with the catalyst's oxidative state.[5][6]

Root Causes and Mechanistic Insight:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[5][6]

  • Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.[6]

  • High Catalyst Loading: In some cases, excessively high concentrations of the palladium catalyst can increase the rate of homocoupling.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere:

    • Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Assemble the reaction under a positive pressure of an inert gas.

  • Catalyst Selection and Handling:

    • Use a fresh, high-quality palladium precatalyst. Consider air-stable Pd(II) precatalysts that are readily reduced.

    • If using a Pd(II) source, ensure the reaction conditions are suitable for its efficient reduction to Pd(0). This can sometimes be facilitated by the phosphine ligand itself or by the homocoupling of a small amount of the boronic acid at the start of the reaction.[6]

  • Optimize Reaction Parameters:

    • Screen different palladium sources and ligands.

    • Evaluate the effect of lowering the catalyst loading.

Data Summary: Impact of Reaction Conditions on Homocoupling

ParameterCondition Favoring HomocouplingRecommended Condition to Minimize Homocoupling
Atmosphere Presence of OxygenRigorously inert (Argon or Nitrogen)
Catalyst State Inefficient reduction of Pd(II)Use of fresh, active Pd(0) or efficient Pd(II) precatalyst
Solvent Not properly degassedThoroughly degassed solvents
Q4: The hydrochloride salt of my boronic acid seems to be causing issues with solubility and reactivity. How should I properly handle this in my reaction setup?

A4: The hydrochloride salt requires careful selection of the base to ensure both neutralization and activation of the boronic acid for the Suzuki-Miyaura coupling.

Root Causes and Mechanistic Insight:

The protonated dimethylamino group can impact the overall solubility of the reagent. More importantly, a sufficient amount of a suitable base is required to first neutralize the hydrochloride salt and then to form the catalytically active boronate species (R-B(OH)₃⁻), which is the active nucleophile in the transmetalation step.[1][7]

Troubleshooting Protocol:

  • Base Stoichiometry:

    • Use at least one equivalent of base to neutralize the hydrochloride salt, plus the standard amount required for the catalytic cycle (typically 2-3 equivalents).

  • Choice of Base:

    • Stronger inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[4]

    • The choice of base can also influence the reaction selectivity when competing boronic acids are present.[1][8]

  • Solvent System:

    • A polar aprotic solvent such as dioxane, THF, or DMF, often with a small amount of water, is commonly used to ensure all components remain in solution.[4]

Logical Relationship of Base Activation:

G A 3-(N,N-Dimethylamino)phenylboronic acid HCl C Neutralized Boronic Acid A->C + Base (1 eq) B Base (e.g., K₃PO₄) B->C D Activated Boronate Species [Ar-B(OH)₃]⁻ C->D + Base (excess) E Transmetalation with Pd(II) complex D->E

Caption: Role of the base in neutralizing and activating the boronic acid.

Section 3: General Experimental Best Practices

Q5: What is a reliable general protocol for a Suzuki-Miyaura coupling using this compound?

A5: The following is a robust starting protocol that can be optimized for specific substrates.

Step-by-Step Experimental Protocol:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0–4.0 equiv.).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. (n.d.). Benchchem.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

Sources

Technical Support Center: Purification of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the post-synthesis purification of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. Here, we address common challenges and provide field-proven, in-depth solutions to ensure you achieve the highest purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated this compound a pale pink or brown powder instead of white?

A1: Discoloration is typically due to the oxidation of the electron-rich N,N-dimethylamino group on the aromatic ring. Arylamines are susceptible to air oxidation, which can be accelerated by trace metal impurities or light. The resulting oxidized species are highly colored and can persist even at low concentrations.

Q2: My NMR spectrum looks complex, with multiple broad peaks in the aromatic region and a variable B-OH proton signal. What is happening?

A2: This is the classic sign of an equilibrium mixture of the boronic acid and its trimeric anhydride, the boroxine. Boronic acids reversibly dehydrate to form boroxines, a six-membered ring with alternating boron and oxygen atoms.[1][2] The presence of the electron-donating N,N-dimethylamino group can favor boroxine formation.[1][3] This equilibrium in solution leads to peak broadening and the appearance of multiple species by NMR. Chemical suppliers often note that the product may contain varying amounts of the anhydride.[4]

Q3: Why is this compound supplied as a hydrochloride salt? Can I use the freebase?

A3: The hydrochloride salt form offers several advantages. It protonates the basic N,N-dimethylamino group, which significantly increases the compound's stability towards oxidative degradation. Furthermore, the salt is generally more crystalline and less prone to boroxine formation compared to the freebase, making it easier to handle and purify by recrystallization.

Q4: What is the best general-purpose solvent for recrystallizing this compound?

A4: A mixed solvent system of an alcohol (like isopropanol or ethanol) and water is a very common and effective choice for recrystallizing aryl boronic acids and their salts.[5] The exact ratio will depend on the impurity profile of your crude material and may require some optimization.

Troubleshooting and In-Depth Purification Protocols

This section provides a structured approach to diagnosing and solving the most common purification challenges.

Logical Troubleshooting Workflow

The following workflow provides a systematic path to achieving high purity.

G cluster_start cluster_assess cluster_actions cluster_end start Crude Product Post-Synthesis assess_color Is the solid discolored? start->assess_color assess_purity Assess Purity (¹H NMR / HPLC) assess_color->assess_purity No action_decolorize Protocol 2: Activated Carbon Treatment assess_color->action_decolorize Yes action_recrystallize Protocol 1: Recrystallization assess_purity->action_recrystallize Other Impurities action_boroxine Protocol 3: Boroxine Hydrolysis & Recrystallization assess_purity->action_boroxine Boroxine Present end_ok Product >98% Pure (Dry and Store) assess_purity->end_ok Purity OK action_decolorize->assess_purity action_recrystallize->assess_purity end_retry Re-evaluate Impurity Profile action_recrystallize->end_retry action_boroxine->assess_purity action_boroxine->end_retry

Caption: A decision tree for purifying crude 3-(N,N-Dimethylamino)phenylboronic acid HCl.

Problem 1: High Levels of Boroxine Impurity Detected

Diagnosis: The primary impurity is the boroxine anhydride, confirmed by ¹H NMR or HPLC-MS.[6] This is not a failure of the synthesis but a natural property of boronic acids.[7]

Causality: Boroxine formation is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered ring, releasing three molecules of water.[7][8] The reaction is entropically driven.[1] Storing the crude product under vacuum or in a desiccator can push the equilibrium towards the boroxine.

G cluster_products Boroxine & Water R_BOH2_1 3 x R-B(OH)₂ Boroxine R₃B₃O₃ R_BOH2_1->Boroxine Dehydration (Anhydrous Conditions) Boroxine->R_BOH2_1 Hydrolysis (Aqueous/Acidic Conditions) Water 3 x H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine anhydride.

Solution: Protocol 3 - Boroxine Hydrolysis & Recrystallization

The key is to intentionally push the equilibrium back towards the desired monomeric boronic acid using water before inducing crystallization.

  • Dissolution: In a flask, add the crude boronic acid/boroxine mixture to a minimal amount of a suitable alcohol (e.g., isopropanol).

  • Hydrolysis: Add deionized water dropwise while stirring and gently warming (40-50 °C). The goal is not to fully dissolve the solid in water, but to provide enough water to hydrolyze the B-O-B bonds of the boroxine. The solution may become clearer as the more soluble monomer forms.

  • Acidification (Crucial): Add a few drops of concentrated HCl. This ensures the N,N-dimethylamino group remains protonated and helps catalyze the hydrolysis of the boroxine.

  • Recrystallization: Heat the mixture until a clear solution is obtained. If it does not fully dissolve, add a minimum amount of hot alcohol until it does.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether to aid in drying.

  • Drying: Dry the purified solid under a gentle stream of nitrogen or in a vacuum oven at low temperature (<40 °C). Avoid aggressive drying, which can reform the boroxine.

Problem 2: Persistent Color in the Final Product

Diagnosis: The product remains off-white, pink, or tan after initial crystallization attempts.

Causality: Highly colored oxidative byproducts have formed. These impurities are often present in small amounts but can be difficult to remove by crystallization alone as they may co-crystallize or adsorb to the crystal surface.

Solution: Protocol 2 - Activated Carbon Treatment

Activated carbon has a high surface area and can effectively adsorb colored impurities.

  • Dissolution: Dissolve the crude or discolored product in a suitable recrystallization solvent (see Table 1) by heating.

  • Carbon Addition: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling liquid due to the risk of violent bumping. Add a very small amount of activated carbon (e.g., 1-2% by weight of the solute) to the hot solution.

  • Heating & Stirring: Return the flask to the heat and stir for 5-10 minutes. Avoid prolonged heating, which can cause product degradation or excessive adsorption of the desired compound.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small pad of Celite® or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization & Isolation: Allow the clear, decolorized filtrate to cool and crystallize as described in Protocol 1 or 3.

Problem 3: Low Yield or Failure to Crystallize

Diagnosis: Either very little product is recovered after filtration, or the product remains an oil or in solution upon cooling.

Causality: This is almost always due to an inappropriate choice of solvent or using too much solvent. The compound is too soluble in the chosen system.

Solution: Solvent System Optimization

Refer to the table below to select or modify your recrystallization solvent system.

Table 1: Recrystallization Solvent Systems for 3-(N,N-Dimethylamino)phenylboronic Acid HCl

Solvent SystemTypical Ratio (v/v)ProsCons / Troubleshooting Tips
Isopropanol / Water5:1 to 10:1Good balance of solubility; water aids in boroxine hydrolysis.If it oils out, add more isopropanol. If no crystals form, slowly add a small amount of diethyl ether as an anti-solvent.
Ethanol / Water5:1 to 10:1Similar to isopropanol/water; ethanol is a stronger solvent.Higher solubility may lead to lower yields. Use minimal hot solvent.
AcetonitrileN/A (Single Solvent)Can provide very pure crystals.Lower solubility; may require larger volumes. Ensure material is fully hydrolyzed first.
Water / HClHigh ConcentrationExcellent for removing organic-soluble impurities.Product is highly soluble; crystallization may need to be induced by adding an organic anti-solvent like acetone or isopropanol.

General Recrystallization: Protocol 1

  • Add the crude solid to a flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • If using a mixed system, dissolve in the "good" solvent first, then add the "poor" solvent (anti-solvent) dropwise until turbidity persists, then re-heat to clarify.

  • Allow to cool slowly. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cool in an ice bath for 30 minutes before filtering.

Purity Assessment

  • ¹H NMR: In a suitable solvent (DMSO-d₆ or D₂O), the pure monomeric HCl salt should exhibit sharp, well-defined aromatic peaks with the correct integration, a singlet for the N(CH₃)₂ group, and a broad, exchangeable B(OH)₂ signal. The absence of multiple, overlapping aromatic signals indicates freedom from boroxine.

  • HPLC/UPLC-MS: A reversed-phase method using a C18 column with a mobile phase of acetonitrile and aqueous ammonium acetate or formic acid can effectively separate the boronic acid from its impurities.[6][9] The mass spectrometer will confirm the identity of the parent peak and can help identify impurities.

  • Melting Point: A sharp melting point (e.g., 191-193 °C for the freebase) is a good indicator of purity.[10] The HCl salt will have a different melting point. A broad melting range suggests the presence of impurities.

References

  • Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • RSC Publishing. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
  • RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • MDPI. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • RSC Publishing. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
  • Reddit. (2017). Purification of boronic acids? r/chemistry.

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions Involving 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with reactions involving 3-(N,N-Dimethylamino)phenylboronic acid. The inherent electronic properties of this reagent can present unique hurdles, leading to suboptimal reaction outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve common issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Low to No Product Yield

Low conversion of starting materials is a frequent and frustrating issue. The electron-donating nature of the dimethylamino group in 3-(N,N-Dimethylamino)phenylboronic acid can significantly influence the reactivity of the boronic acid and the stability of intermediates in the catalytic cycle. A systematic approach to troubleshooting is essential for identifying and resolving the root cause of low yield.

Q1: I am observing little to no formation of my desired product in a Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?

The primary factors to investigate when experiencing low to no product yield in a Suzuki-Miyaura coupling with 3-(N,N-Dimethylamino)phenylboronic acid are the catalyst system, the choice and quality of the base, solvent effects, and the integrity of the boronic acid itself.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality & Integrity (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents OptimizeCatalyst Optimize Catalyst System - Screen Ligands (e.g., XPhos, SPhos) - Use Pd(0) or efficient precatalyst CheckReagents->OptimizeCatalyst Reagents OK OptimizeBase Evaluate Base - Screen stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃) - Ensure fine powder and good solubility OptimizeCatalyst->OptimizeBase OptimizeSolvent Adjust Solvent System - Ensure solubility of all reactants - Trial different solvent/water mixtures (e.g., Dioxane/H₂O) OptimizeBase->OptimizeSolvent AdjustTemp Modify Reaction Temperature - Incrementally increase to overcome activation barriers - Monitor for decomposition OptimizeSolvent->AdjustTemp ImprovedYield Improved Yield AdjustTemp->ImprovedYield Optimization Successful

Caption: A systematic workflow for troubleshooting low yields.

Step-by-Step Troubleshooting:

  • Evaluate the Catalyst System (Palladium Precatalyst & Ligand): This is often the most critical factor. The electron-rich nature of 3-(N,N-Dimethylamino)phenylboronic acid can affect the electronic properties of the palladium center during the catalytic cycle.

    • Ligand Selection: Standard ligands like PPh₃ may be ineffective. Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition and reductive elimination.[1]

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species. For improved reproducibility, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern palladium precatalysts (e.g., XPhos Pd G3) that readily generate the active catalytic species.[1][3]

  • Re-evaluate the Base and Solvent Combination: The choice of base is critical for activating the boronic acid for transmetalation.[2][4][5]

    • Bases: A weak base may be insufficient to promote the formation of the reactive boronate species from the electron-rich 3-(N,N-Dimethylamino)phenylboronic acid. Stronger, non-nucleophilic bases are often required.[1]

    • Recommended Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, and cesium carbonate (Cs₂CO₃) are generally reliable choices.[1][6] The basicity of alkali carbonates can influence the reaction time and yield.[7]

    • Solvents: The solvent must be capable of dissolving all reaction components.[2] Common choices include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or toluene/water.[6][8][9] Ensure solvents are properly degassed to prevent catalyst deactivation.[1][2]

  • Ensure Anhydrous and Oxygen-Free Conditions: The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid.[1] It is imperative to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing significant formation of N,N-dimethylaniline, indicating protodeboronation of my starting material. How can I minimize this side reaction?

Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be particularly problematic with electron-rich arylboronic acids.[10][11] This process is often promoted by the presence of a base and a proton source (like water).[8]

Strategies to Minimize Protodeboronation:

StrategyRationaleRecommended Action
Use a Milder Base Harsher basic conditions can accelerate protodeboronation.[8]Switch to a milder base like potassium fluoride (KF) or cesium fluoride (CsF), which can still be effective for the coupling.[8][12]
Protect the Boronic Acid Converting the boronic acid to a more stable derivative can protect it from premature decomposition.Use a pinacol ester (BPin), MIDA ester, or trifluoroborate salt of the boronic acid. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[8][11]
Employ Anhydrous Conditions Water is a primary proton source for protodeboronation.For highly sensitive substrates, use strictly anhydrous conditions with a non-aqueous base like potassium trimethylsilanolate (K₃SiO(CH₃)₃).[8]
Lower the Reaction Temperature Higher temperatures can increase the rate of protodeboronation.[8]Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Experimental Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with argon for 15-30 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration relative to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at 80–100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][8][13]

Frequently Asked Questions (FAQs)

Q3: What is the recommended storage condition for 3-(N,N-Dimethylamino)phenylboronic acid?

3-(N,N-Dimethylamino)phenylboronic acid should be stored in a refrigerator at 2-8°C under an inert atmosphere.[14][15] It is sensitive to moisture and air, which can lead to decomposition and the formation of boroxines (anhydrides).[16] The hydrochloride salt form is also commercially available and may offer improved stability.[17][18]

Q4: Can this boronic acid be used in Buchwald-Hartwig amination reactions? What are the potential challenges?

Yes, 3-(N,N-Dimethylamino)phenylboronic acid can be used in Buchwald-Hartwig amination reactions, but challenges can arise. The dimethylamino group can potentially coordinate to the palladium center, affecting the catalytic activity. Additionally, the basicity of the dimethylamino group might interfere with the base used in the reaction.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice: Sterically demanding and electron-rich ligands are crucial for promoting the C-N bond-forming reductive elimination.[19]

  • Base Compatibility: The choice of base is critical and should be strong enough to deprotonate the amine nucleophile without causing significant side reactions with the boronic acid. Sodium tert-butoxide (NaOtBu) is a common choice, but milder organic bases like DBU may also be effective in some cases.[20]

  • Side Reactions: Be mindful of potential side reactions such as the homocoupling of the boronic acid or competitive C-B bond amination.

Buchwald-Hartwig Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - HX RedElim->Pd0 Ar-NR₂ (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q5: Are there any known incompatibilities of 3-(N,N-Dimethylamino)phenylboronic acid with common reagents or conditions?

Yes, there are several incompatibilities to be aware of:

  • Strong Oxidizing Agents: Avoid strong oxidizing agents as they can degrade the boronic acid and the dimethylamino group.[16]

  • Strong Acids: Strong acids can protonate the dimethylamino group, altering its electronic properties and potentially leading to undesired side reactions.[16]

  • High Temperatures: Prolonged exposure to high temperatures can promote decomposition and protodeboronation.[8]

By understanding the unique chemical properties of 3-(N,N-Dimethylamino)phenylboronic acid and systematically troubleshooting reaction parameters, researchers can overcome the challenges associated with its use and achieve high yields in their cross-coupling reactions.

References

  • Al-Masum, M., & Kumar, C. S. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1383-1391. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Pharmaffiliates. 3-(N,N-Dimethylamino)phenylboronic Acid. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(42), 18015-18020. [Link]
  • Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. (2018).
  • Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • The effect of various bases on the Suzuki coupling reaction. (n.d.).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022).
  • 3-(Dimethylamino)phenylboronic Acid Hydrochloride. (n.d.). PubChem. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Protodeboron
  • Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. (2018).
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022).
  • Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl. (n.d.).
  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.).
  • Protodeboronations. (n.d.). Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (2019).
  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2022). MDPI. [Link]
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025).
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
  • Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. (2017). Royal Society of Chemistry. [Link]
  • Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. (2015). PubMed. [Link]
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).

Sources

Effect of base and solvent on 3-(N,N-Dimethylamino)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(N,N-Dimethylamino)phenylboronic Acid

A Guide to Optimizing Reactions and Troubleshooting Common Issues

Welcome to the technical support guide for 3-(N,N-Dimethylamino)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances associated with this electron-rich organoboron reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.

The presence of the electron-donating N,N-dimethylamino group significantly influences the reactivity of the boronic acid, making it particularly susceptible to certain side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, with a core focus on the critical interplay between the base and solvent system.

Frequently Asked Questions (FAQs)

Section 1: General Reaction Failures & Initial Checks

Question: My Suzuki-Miyaura coupling reaction with 3-(N,N-Dimethylamino)phenylboronic acid has failed or is giving very low yields. Where do I start troubleshooting?

Answer: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most efficient approach. Before focusing on the specific base and solvent, ensure the following are not the root cause:

  • Catalyst Integrity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be effectively reduced in situ. Ensure your catalyst and ligands are from a reliable source and have not degraded. For difficult couplings, consider using more robust, air-stable precatalysts.[1][2]

  • Inert Atmosphere: Oxygen can lead to both the unwanted homocoupling of your boronic acid and the decomposition of the Pd(0) catalyst into inactive palladium black.[1] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction time.[2]

  • Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly if they are prone to side reactions like protodeboronation.[1]

If these factors are well-controlled, the issue almost certainly lies with the specific combination of base and solvent for this electron-rich substrate.

Section 2: The Critical Role of the Base

Question: I'm observing a significant amount of N,N-dimethylaniline as a byproduct. What is happening and how can I prevent it?

Answer: You are observing protodeboronation, the most common and problematic side reaction for this substrate.[3] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. Electron-rich arylboronic acids, like 3-(N,N-Dimethylamino)phenylboronic acid, are especially susceptible to this undesired pathway.[2]

The primary cause is often an overly aggressive base in the presence of a proton source (like water or alcohol).[1][4] Strong bases, such as sodium or potassium hydroxide, dramatically accelerate this side reaction.[2]

To minimize protodeboronation:

  • Switch to a Milder Base: Avoid strong hydroxides. Instead, use weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][5] In particularly sensitive cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) under anhydrous conditions can be effective.[1][2]

  • Use Anhydrous Conditions: Water can be the proton source for protodeboronation.[3] Ensure your solvent is dry and consider using a base that does not contain water of hydration. While some Suzuki reactions benefit from a small amount of water, it can be detrimental for this specific substrate.[2]

  • Consider Boronic Esters: If protodeboronation remains a major issue, converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) ester, is a highly effective strategy. These esters act as a "slow-release" form of the boronic acid under reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus suppressing the side reaction.[2]

Question: How does the base actually work in the catalytic cycle, and why does "weaker" not necessarily mean "worse"?

Answer: The base plays a crucial role in the transmetalation step, where the aryl group is transferred from boron to the palladium center. For a long time, it was thought that the base's only role was to activate the boronic acid by forming a more nucleophilic "ate" complex (a boronate).[6][7]

However, research has shown a second, often dominant, pathway, especially with weaker bases in aqueous media.[6][8][9] In this pathway, the base first reacts with the palladium(II) complex to form a palladium-hydroxo species. This palladium-hydroxo complex then undergoes a much faster reaction with the neutral boronic acid.[6][8][9]

  • Strong Bases (e.g., NaOH, KOH): Primarily drive the "boronate pathway." This can be very fast but also increases the concentration of the boronate, which is more susceptible to protodeboronation.

  • Weak Bases (e.g., K₂CO₃, K₃PO₄): Favor the "oxo-palladium pathway," especially in the presence of water. This pathway can be highly efficient and avoids the high concentration of the unstable boronate species, leading to cleaner reactions and higher yields for sensitive substrates.[6]

For 3-(N,N-Dimethylamino)phenylboronic acid, using a weaker base that promotes the oxo-palladium pathway is often the key to success.

Section 3: The Influence of the Solvent System

Question: What type of solvent should I use? Does polarity matter more than whether it's protic or aprotic?

Answer: Both polarity and the ability to donate protons (protic vs. aprotic) are critical. The solvent must dissolve the reagents but also plays a direct role in modulating catalyst activity and side reactions.[10]

  • Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can form hydrogen bonds.[11] While often used in biphasic systems (e.g., Toluene/Water) to dissolve the inorganic base, they are a direct source of protons and can significantly accelerate protodeboronation of your electron-rich boronic acid.[12] If using a protic solvent, it should be paired with a weak base to mitigate this risk.

  • Aprotic Solvents (e.g., Dioxane, THF, Toluene, DMF): These solvents lack acidic protons and cannot act as hydrogen-bond donors.[11][12] They are generally the preferred choice for sensitive substrates like 3-(N,N-Dimethylamino)phenylboronic acid as they inherently minimize the risk of protodeboronation.

  • Polarity: The polarity of the solvent can influence the stability of charged intermediates and the rate of key steps in the catalytic cycle.[10][13]

    • Non-polar aprotic (Toluene): Excellent for many Suzuki reactions, but may have limited ability to dissolve the base.

    • Polar aprotic (Dioxane, THF, DMF): Often provide a good balance of solubility for both organic substrates and the palladium complex. They are excellent starting points for this system.

Recommendation: For 3-(N,N-Dimethylamino)phenylboronic acid, begin with a polar aprotic solvent like 1,4-Dioxane or THF under anhydrous conditions. This provides the safest environment to avoid premature degradation of your starting material.

Troubleshooting Guides

This section provides logical workflows to diagnose and solve specific experimental issues.

Guide 1: Low to No Product Yield

Use the following decision tree to troubleshoot a failed reaction.

G start Low / No Yield check_reagents 1. Verify Reagents & Inertness - Fresh catalyst/ligand? - Fully degassed solvent? - Reagents pure? start->check_reagents side_product 2. Analyze Crude Mixture - What is the main species present? check_reagents->side_product If OK sm_only Starting Material Unchanged side_product->sm_only protodeboronation Protodeboronation Product (N,N-dimethylaniline) side_product->protodeboronation homocoupling Homocoupling / Decomposition side_product->homocoupling action_sm Issue: Low Reactivity - Increase Temperature - Switch to stronger base (e.g., K3PO4 -> Cs2CO3) - Use more active catalyst/ligand sm_only->action_sm action_proto Issue: Protodeboronation - Use weaker base (e.g., K2CO3, KF) - Switch to anhydrous polar aprotic solvent (Dioxane, THF) - Convert to boronate ester protodeboronation->action_proto action_homo Issue: O2 Contamination / Temp - Improve degassing protocol - Check for leaks in setup - Lower reaction temperature homocoupling->action_homo

Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.

Guide 2: Optimizing the Base-Solvent System

The relationship between base strength and solvent proticity is key. This diagram illustrates the recommended starting points to maximize yield and minimize side reactions.

G cluster_0 Solvent Type cluster_1 Base Strength protic Protic / Aqueous (e.g., Toluene/H2O, EtOH) aprotic Anhydrous Aprotic (e.g., Dioxane, THF, Toluene) strong Strong (NaOH, KOH) strong->protic High Risk of Protodeboronation strong->aprotic Moderate Risk weak Weak / Moderate (K2CO3, K3PO4, CsF) weak->protic Viable, but monitor for side reactions weak->aprotic RECOMMENDED STARTING POINT

Caption: Base and solvent selection guide for sensitive boronic acids.

Reference Data Tables

For quick reference, the following tables summarize key properties of common bases and solvents.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseFormulapKₐ of Conjugate AcidStrengthRecommended Use Case for 3-(N,N-Dimethylamino)phenylboronic Acid
Potassium HydroxideKOH15.7StrongNot Recommended; high risk of promoting rapid protodeboronation.[2]
Potassium PhosphateK₃PO₄12.3Moderate-StrongGood option, especially in anhydrous polar aprotic solvents.
Cesium CarbonateCs₂CO₃10.3ModerateExcellent choice; high solubility in organic solvents often improves results.[14]
Potassium CarbonateK₂CO₃10.3ModerateA reliable and cost-effective choice. Often the best starting point.[1][5]
Cesium FluorideCsF3.2WeakVery effective under anhydrous conditions, minimizes protodeboronation.[2]
Potassium FluorideKF3.2WeakA milder alternative to carbonates, useful when other bases fail.[1]

Table 2: Properties of Common Solvents

SolventDielectric Constant (ε)TypeSuitability for 3-(N,N-Dimethylamino)phenylboronic Acid
Water78.5Polar ProticUse with caution in biphasic systems; potential proton source.[15]
Dimethylformamide (DMF)38.0Polar AproticGood solvent, but higher boiling point can sometimes promote decomposition.[10][15]
Acetonitrile37.5Polar AproticEffective, but can sometimes influence catalyst selectivity unexpectedly.[10][13]
Tetrahydrofuran (THF)7.5Polar AproticExcellent Choice. Good solubility and generally inert.[15][16]
1,4-Dioxane2.3Non-polar AproticExcellent Choice. Very common and reliable for Suzuki reactions.[17]
Toluene2.3Non-polar AproticGood for anhydrous reactions; often used in biphasic systems with water.[18]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-(N,N-Dimethylamino)phenylboronic acid with a generic aryl bromide.

Reaction: 3-(N,N-Dimethylamino)phenylboronic acid + 4-Bromotoluene → 4'-Methyl-N,N-dimethyl-[1,1'-biphenyl]-3-amine

Materials:

  • 3-(N,N-Dimethylamino)phenylboronic acid (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv, limiting reagent)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 equiv)

  • 1,4-Dioxane, anhydrous (to achieve 0.1-0.2 M concentration)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-bromotoluene (1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.02 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-bromotoluene.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-18 hours. Look for the consumption of the limiting aryl bromide.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biphenyl product.[1]

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. The Hartwig Group.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health.
  • Protodeboronation. Wikipedia.
  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. UC Berkeley.
  • Otsuka, S., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Omega.
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
  • Effect of the solvent on the reaction progress of Suzuki-Miyaura... ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
  • Effects of catalysts and bases on the Suzuki-Miyaura coupling of... ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Effect of base on the Suzuki-Miyaura cross-coupling reac- tion a. ResearchGate.
  • Failed suzuki coupling, any suggenstions? r/Chempros - Reddit.
  • Molander, G. A., & Trice, S. L. J. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
  • Effect of solvent on the Suzuki reaction a. ResearchGate.
  • 3-(Dimethylamino)phenylboronic Acid Hydrochloride. PubChem.
  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • Protic vs Aprotic Solvents (with Examples). PSIBERG.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • What is the difference between polar aprotic solvent and polar protic solvents? Quora.
  • 3-(N,N-Dimethylamino)phenylboronic Acid. Pharmaffiliates.
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • 3-(N,N-Dimethylamino)phenylboronic acid, >=95%. SLS Ireland.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Effective Removal of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Despite their utility, a persistent challenge in their application is the removal of unreacted boronic acid, its boroxine anhydrides, or other boron-containing byproducts from the final reaction mixture. Effective purification is critical, not only for achieving high product purity but also for mitigating potential downstream issues. Recent studies have indicated that certain arylboronic acids may exhibit mutagenic properties, classifying them as potential genotoxic impurities (PGIs) and making their removal a regulatory and safety imperative in pharmaceutical development.[1][2][3]

This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of boronic acid byproducts. We will explore the chemical principles behind various purification strategies and provide detailed, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual boronic acids from a reaction mixture? A1: The primary methods for removing boronic acid impurities include:

  • Aqueous Extraction (Basic Wash): Exploits the acidic nature of boronic acids.[4][5]

  • Scavenger Resins: Utilizes solid-supported scavengers with functional groups that selectively bind to boronic acids.[4]

  • Chromatography: Employs modified conditions on silica gel or alumina for separation.[6][7]

  • Recrystallization: Effective for crystalline products where solubility differences can be exploited.[6][8]

  • Derivatization/Filtration: Converts the boronic acid into a readily separable adduct, often a crystalline solid.[4][9]

Q2: How does a basic aqueous wash facilitate the removal of boronic acids? A2: Boronic acids (R-B(OH)₂) are weak Lewis acids. In the presence of a sufficiently strong aqueous base (e.g., 1-2 M NaOH or KOH), they are deprotonated to form water-soluble boronate salts (R-B(OH)₃⁻).[5][10] This salt partitions into the aqueous phase during a liquid-liquid extraction, while a neutral, non-acidic organic product remains in the organic layer. Subsequent separation of the layers effectively removes the boronic acid impurity.[4]

Q3: Why is column chromatography on standard silica gel often problematic for boronic acids and their esters? A3: Standard silica gel is acidic and highly polar. Boronic acids and their esters can interact strongly with the silica surface, leading to significant peak tailing, streaking, or irreversible adsorption.[4][11] In some cases, sensitive boronic esters, such as pinacol esters (Bpin), can hydrolyze on the acidic silica surface, complicating the purification.[12]

Q4: What are scavenger resins, and how do they specifically target boronic acids? A4: Scavenger resins are functionalized solid supports designed to react with and bind specific molecules from a solution. For boronic acid removal, resins functionalized with diol or diethanolamine (DEAM) groups are highly effective.[4] The boronic acid reversibly forms a stable, five-membered cyclic boronate ester with the diol moiety on the resin, thus sequestering it from the reaction mixture.[13] The purified product is then recovered by simple filtration.

Q5: What is protodeboronation, and how can it complicate purification? A5: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid into a simple arene or alkane.[14] This reaction is often promoted by aqueous basic conditions or high temperatures, which are common during workup and purification.[1][15][16] This not only consumes the starting material but also introduces a new, often difficult-to-separate, non-boron impurity. Minimizing exposure to harsh basic conditions and prolonged heating can reduce its occurrence.

Section 2: Troubleshooting Guides & In-Depth Protocols

Decision-Making Workflow for Purification Strategy

Before selecting a protocol, use the following workflow to determine the most suitable method based on the properties of your desired product and the nature of the impurities.

Purification_Workflow start Crude Reaction Mixture product_type What is the nature of your desired product? start->product_type is_solid Is the product a crystalline solid? product_type->is_solid Solid is_oily Is the product an oil or amorphous solid? product_type->is_oily Oil / Amorphous is_acidic Is the product acidic or base-sensitive? is_solid->is_acidic No recrystallize Attempt Recrystallization (Protocol 4) is_solid->recrystallize Yes basic_wash Use Basic Aqueous Wash (Protocol 1) is_acidic->basic_wash No scavenger Use Scavenger Resin (Protocol 2) is_acidic->scavenger Yes is_oily->is_acidic recrystallize->is_acidic Fails end Pure Product recrystallize->end Successful chromatography Use Modified Chromatography (Protocol 3B) basic_wash->chromatography Fails basic_wash->end Successful scavenger->chromatography Fails scavenger->end Successful derivatize Use Derivatization/Filtration (Protocol 3A) chromatography->derivatize Co-elution chromatography->end derivatize->end

Sources

Technical Support Center: Reaction Monitoring for 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Introduction and Core Compound Considerations

This compound is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form critical C-C bonds.[1][2] Accurate reaction monitoring is essential to determine reaction completion, identify side products, and optimize reaction conditions.

However, the unique structure of this molecule—possessing a basic tertiary amine, an acidic boronic acid moiety, and supplied as a hydrochloride salt—presents specific analytical challenges.

  • Polarity and Basicity: The dimethylamino group imparts basicity and increases polarity. On standard silica gel (which is acidic), this can lead to strong interactions, causing significant streaking on TLC plates and peak tailing in normal-phase HPLC.[3]

  • Boronic Acid Reactivity: Boronic acids can interact with diols. While this is useful for selective visualization, they can also interact with residual silanol groups on silica-based stationary phases in HPLC, leading to poor peak shape.[4][5]

  • Stability: Phenylboronic acids can be susceptible to degradation, particularly protodeboronation under certain conditions or dehydration to form cyclic boroxine anhydrides.[6][7] While boroxine formation is reversible in the presence of water, it can complicate chromatographic analysis.

This guide provides robust starting protocols and addresses common issues in a direct question-and-answer format to help you achieve reliable and reproducible results.

Reaction Monitoring Workflow

The general workflow for monitoring a reaction is a straightforward decision-making process. At specified time points, a small aliquot of the reaction mixture is quenched, prepared, and analyzed by TLC or HPLC to assess the consumption of starting materials and the formation of the product.

Reaction_Monitoring_Workflow Start Reaction in Progress Sample Quench & Prepare Reaction Aliquot Start->Sample t = x hours Analysis TLC or HPLC Analysis Sample->Analysis Decision Assess Reaction Progress Analysis->Decision Continue Continue Reaction Decision->Continue Incomplete Workup Proceed to Work-up Decision->Workup Complete Stop Stop Reaction (Incomplete/Failed) Decision->Stop Problem Detected Continue->Start Monitor at t = y hours

Caption: General workflow for chromatographic reaction monitoring.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective technique ideal for qualitative reaction monitoring.[8] The goal is to find a solvent system that provides clear separation (different Rf values) between the starting boronic acid, the coupling partner, and the desired product.

Core Protocol: TLC Analysis
  • Sample Preparation: Withdraw a small aliquot (1-2 drops) from the reaction mixture with a capillary tube. Dilute it in a vial with a suitable solvent (e.g., ethyl acetate, dichloromethane). If your reaction solvent is high-boiling (like DMF or DMSO), this dilution is crucial to prevent streaking.

  • Spotting: Using a capillary spotter, apply a small spot of the diluted sample onto the baseline of a silica gel TLC plate (marked with a pencil ~1 cm from the bottom). It is highly recommended to also spot the starting boronic acid and the other reactant as references. A "co-spot" (spotting the reaction mixture on top of the starting material spot) is excellent for confirming identity.[9]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (eluent). Ensure the solvent level is below the baseline.[8] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry completely. Visualize the spots using the methods in the table below.

Method Procedure Notes
UV Light (254 nm) Illuminate the dried plate with a handheld UV lamp.Most aromatic compounds will appear as dark spots on a fluorescent green background. This is the primary, non-destructive method.[8]
Potassium Permanganate (KMnO₄) Stain Dip the plate in a KMnO₄ solution. Spots appear as yellow/brown on a purple background.General-purpose stain for compounds that can be oxidized. It is a destructive method.
Alizarin Stain Briefly dip the plate in a 1 mM solution of alizarin in acetone. Let it dry until pink, then observe under a 366 nm UV lamp.Highly Recommended. Alizarin forms a fluorescent complex specifically with boronic acids, which will appear as bright yellow-orange fluorescent spots.[10][11][12] This is excellent for selectively tracking the consumption of the boronic acid starting material.
TLC Troubleshooting and FAQs

TLC_Troubleshooting Problem What is the TLC issue? Streaking Spots are streaking or elongated. Problem->Streaking Streaking NoMove Spots remain on the baseline (Rf ≈ 0). Problem->NoMove Low Rf TooHigh Spots run with the solvent front (Rf ≈ 1). Problem->TooHigh High Rf NoSpots No spots are visible. Problem->NoSpots Invisible Sol_Streak Cause: Compound is basic (amine) and interacts strongly with acidic silica. Streaking->Sol_Streak Sol_NoMove Cause: Eluent is not polar enough. NoMove->Sol_NoMove Sol_TooHigh Cause: Eluent is too polar. TooHigh->Sol_TooHigh Sol_NoSpots Cause: Compound not UV-active or too dilute. NoSpots->Sol_NoSpots Fix_Streak Solution: Add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to the eluent. Sol_Streak->Fix_Streak Fix_NoMove Solution: Increase the proportion of the polar solvent (e.g., from 10% to 20% EtOAc in Hexanes). Sol_NoMove->Fix_NoMove Fix_TooHigh Solution: Decrease the proportion of the polar solvent (e.g., from 50% to 30% EtOAc in Hexanes). Sol_TooHigh->Fix_TooHigh Fix_NoSpots Solution: Concentrate the sample spot by re-spotting. Use a chemical stain (KMnO₄ or Alizarin). Sol_NoSpots->Fix_NoSpots

Caption: Decision tree for common TLC troubleshooting scenarios.

  • Q: My spot for 3-(N,N-Dimethylamino)phenylboronic acid is a long streak, not a tight spot. Why?

    • A: This is the most common issue. The basic dimethylamino group interacts strongly with the acidic silica gel stationary phase, causing it to "stick" and streak up the plate. To fix this, you need to neutralize the silica. Add a small amount of a basic modifier, like triethylamine (Et₃N) (0.5-2%), to your mobile phase.[3] For example, change your eluent from "20% Ethyl Acetate in Hexane" to "20% Ethyl Acetate / 1% Et₃N in Hexane".

  • Q: All my spots are stuck on the baseline (Rf = 0). What should I do?

    • A: Your mobile phase is not polar enough to move the compounds up the plate.[3] You need to increase its polarity. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that doesn't work, you may need a more polar solvent system altogether, such as dichloromethane/methanol.

  • Q: How can I be sure which spot is my starting material?

    • A: Use reference spots and a co-spot. On the same plate, spot your starting material in one lane, the reaction mixture in a second, and then spot the reaction mixture directly on top of a starting material spot in a third lane. If the spot in the reaction mixture is indeed the starting material, the co-spot will appear as a single, unified spot.[9] Additionally, using an Alizarin stain will cause only the boronic acid-containing spots to fluoresce, definitively identifying them.[10][11]

  • Q: I can't see the boronic acid spot under UV light, but I know it should be there. What's wrong?

    • A: While many aromatic compounds are UV-active, the concentration might be too low, or its absorbance at 254 nm might be weak. The definitive test is to use the Alizarin stain described above, which is highly sensitive and selective for boronic acids.[12]

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers a quantitative advantage over TLC, providing precise information on the relative amounts of reactants and products. For 3-(N,N-Dimethylamino)phenylboronic acid and its reaction products, a reverse-phase (RP-HPLC) method is typically most effective.

Core Protocol: RP-HPLC Method

This is a robust starting point for method development. Optimization will likely be required based on your specific reaction product.

Parameter Recommended Starting Condition
Column C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm). Consider columns with low silanol activity or end-capping to improve peak shape.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV/PDA Detector. Monitor at 254 nm and other relevant wavelengths (e.g., the λmax of your product).
Injection Volume 5-10 µL

Sample Preparation: Take an aliquot of the reaction mixture, quench it (if necessary), and dilute it significantly (e.g., 1000-fold) in the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

HPLC Troubleshooting and FAQs
  • Q: My boronic acid peak is tailing badly. What can I do?

    • A: Peak tailing for boronic acids (and the basic amine in your molecule) is often caused by secondary interactions with residual silanol groups on the silica packing material of the column.[4][5][13]

      • Lower the pH: Ensure your mobile phase is acidic (pH 2.5-3.5) by using an additive like formic acid or TFA. This protonates the silanol groups, reducing their ability to interact with your analyte.

      • Use a Modern Column: Employ a column with advanced end-capping or a hybrid stationary phase designed to shield silanol groups. Columns marketed as "low-bleed" or for "polar basics" are often suitable.

      • Check for Contamination: A contaminated guard column or column inlet frit can also cause tailing. Try replacing the guard column and flushing the analytical column.[14]

  • Q: My retention times are shifting between runs. What is the cause?

    • A: Retention time instability usually points to issues with the mobile phase, column equilibration, or the pump.[15]

      • Mobile Phase: Ensure your mobile phase is fresh, properly mixed, and degassed. Small changes in pH or solvent composition can cause significant shifts.[16]

      • Column Equilibration: Make sure the column is fully equilibrated at the initial gradient conditions before each injection. A 10-15 column volume flush is recommended.

      • Pump Performance: Check for pressure fluctuations, which may indicate a leak or air bubbles in the pump head.[15][17]

  • Q: I see a new peak appearing, but I'm not sure if it's my product or a degradation product. How can I check?

    • A: This requires further investigation. If your HPLC is connected to a mass spectrometer (LC-MS), you can get the mass of the new peak to confirm its identity. Without an MS, you can collect the fraction corresponding to the new peak, concentrate it, and analyze it by other means (e.g., NMR). You can also test the stability of your starting material under the reaction conditions (without the other reactant) to see if it degrades into the unknown peak.

  • Q: Can I differentiate the boronic acid from its boroxine anhydride by HPLC?

    • A: This is very difficult with standard reverse-phase HPLC.[18] The boroxine rapidly hydrolyzes back to the boronic acid in the aqueous mobile phase. For practical purposes of reaction monitoring, the measured peak will represent the total amount of the boronic acid species present.

References

  • University of Rochester, Department of Chemistry.
  • Duval, A., et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • University of Rochester, Department of Chemistry.
  • Duval, A., et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • Chemistry Hall. (2023). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Aronoff, M. R., VanVeller, B., & Raines, R. T. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence.
  • Amissah, F., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLOS Neglected Tropical Diseases, 17(7), e0011477. [Link]
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • Ma, W., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. International Journal of Molecular Sciences, 8(1), 10-21. [Link]
  • SCION Instruments. HPLC Troubleshooting Guide. [Link]
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Restek. (2014).[19] Troubleshooting HPLC- Tailing Peaks. Restek ChromaBLOGraphy. [Link]
  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]
  • Seaman, J. F., & Johnson, J. R. (1931). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 53(2), 711–723. [Link]
  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.
  • Yamamoto, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3418–3422. [Link]
  • Labcompare. (2024). Troubleshooting Common HPLC Issues. [Link]
  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods? [Link]
  • ResearchGate. The progress of the reaction was monitored by TLC. [Link]
  • Duval, A., et al. (2016). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(60), 38166-38177. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling with Amino-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving amino-substituted boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.

Introduction: The Challenge of Amino-Substituted Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1][2] However, the presence of an amino group on the boronic acid coupling partner can introduce significant challenges, often leading to low yields, incomplete reactions, and catalyst deactivation.[3] This guide will dissect the root causes of these issues and provide actionable solutions.

The primary challenges stem from two key properties of amino-substituted boronic acids:

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atom of the amino group can coordinate to the palladium catalyst, inhibiting its catalytic activity and, in some cases, leading to irreversible deactivation.[3][4]

  • Protodeboronation: This is a well-known undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid starting material.[5][6] This process is often accelerated under the basic conditions required for the Suzuki reaction.[7][8]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low to No Product Formation with Significant Starting Material Remaining

This is one of the most common issues and can be attributed to several factors. Let's break down the potential causes and solutions.

Possible Cause A: Catalyst Inhibition by the Amino Group

The lone pair of electrons on the amino group can chelate to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[3][4]

Solutions:

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.

  • Employ Robust Ligands: Sterically hindered and electron-rich phosphine ligands, such as SPhos, XPhos, or Buchwald's biarylphosphine ligands, can form more stable and active catalyst complexes that are less susceptible to inhibition by the amino group.[3][9]

  • Use a Pre-formed Catalyst: Using a well-defined palladium precatalyst can sometimes give more consistent results than generating the active catalyst in situ.

Possible Cause B: Protodeboronation of the Amino-Substituted Boronic Acid

The basic conditions of the Suzuki reaction can promote the undesired protodeboronation of your boronic acid, leading to the formation of the corresponding aniline derivative and a loss of your key starting material.[5][10]

Solutions:

  • Optimize the Base: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[11] Switching to a milder base, such as K₃PO₄ or K₂CO₃, can often suppress this side reaction.[11][12] In some cases, fluoride bases like KF can also be effective.[13]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[11] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C) can be beneficial.

  • Use Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, in cases of severe protodeboronation, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be advantageous.[4]

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Problem 2: Formation of Significant Byproducts

The appearance of unexpected signals in your analytical data (TLC, LC-MS, NMR) indicates the presence of side reactions. Identifying these byproducts is key to resolving the issue.

Common Byproduct A: Homocoupling of the Boronic Acid

This results in a biaryl product derived from the coupling of two molecules of your amino-substituted boronic acid.

Cause: The presence of oxygen or Pd(II) species can promote homocoupling.[3][14]

Solutions:

  • Thoroughly Degas Solvents: Ensure your reaction solvent is rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for an extended period.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, ensure your conditions are sufficient for its complete reduction to the active Pd(0) species.[14] Using a Pd(0) source directly, like Pd₂(dba)₃, can sometimes be beneficial.

Common Byproduct B: Dehalogenation of the Aryl Halide

This leads to the formation of the corresponding arene from your aryl halide starting material.

Cause: The palladium catalyst can react with hydride sources in the reaction mixture, such as certain solvents or amine bases.[3][14]

Solutions:

  • Choose a Suitable Solvent: Avoid solvents that can act as hydride donors.

  • Careful Base Selection: While less common with inorganic bases, some amine bases can contribute to dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why are amino-substituted boronic acids particularly prone to protodeboronation?

While protodeboronation can occur with many boronic acids, the electronic nature of the amino group can play a role. The reaction is highly dependent on pH, and the formation of boronate anions at higher pH makes the aryl group more susceptible to protonolysis.[7][8] For heteroaromatic systems containing a basic nitrogen, zwitterionic species can form under neutral pH, which can also lead to rapid protodeboronation.[5]

Q2: What is the "slow-release" strategy and how can it help?

The "slow-release" strategy involves using a protected form of the boronic acid, such as a boronate ester (e.g., pinacol or MIDA esters) or a trifluoroborate salt.[4][6] These protected forms are more stable to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid. This maintains a low steady-state concentration of the unstable boronic acid, minimizing its decomposition while still allowing for the desired transmetalation to occur.[6][10]

G

Q3: Can protecting the amino group be an effective strategy?

Yes, in some cases, protecting the amino group as a carbamate (e.g., Boc) or an amide can prevent it from coordinating to the palladium catalyst. This can be a viable strategy if other methods fail, but it does add extra steps to your synthetic sequence (protection and deprotection).

Q4: What is the optimal base for Suzuki reactions with amino-substituted boronic acids?

There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, a good starting point is to use milder inorganic bases.

BaseTypical ConditionsAdvantagesDisadvantages
K₃PO₄ Anhydrous or aqueous solventsOften effective at lower temperatures, good for sensitive substrates.Can have lower solubility in some organic solvents.
K₂CO₃ Aqueous solvent mixturesInexpensive and widely used.[12]Can be too basic for some sensitive boronic acids, leading to protodeboronation.[7]
KF Anhydrous or aqueous solventsCan suppress protodeboronation and activate the boronic acid.[13]Not universally effective.
Organic Bases (e.g., Et₃N) Anhydrous solventsSoluble in organic solvents.Can sometimes lead to dehalogenation and may not be basic enough for less reactive aryl chlorides.[12]

Table 1: Comparison of common bases for Suzuki-Miyaura coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Amino-Substituted Boronic Acid

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • Amino-substituted boronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, amino-substituted boronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

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References

  • Wikipedia.
  • Protodeboronation of (Hetero)
  • Noonan, G., & Leach, A. G. (2015).
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2018).
  • Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids. Benchchem.
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2021).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
  • Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • The effect of various bases on the Suzuki coupling reaction a.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
  • Amine might end palladium's reign over classic cross coupling reaction. (2021). Chemistry World.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Effect of different bases on the Suzuki-Miyaura coupling a.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. Cross-coupling reaction. [Link]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).

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Anhydride formation in 3-(N,N-Dimethylamino)phenylboronic acid and how to avoid it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(N,N-Dimethylamino)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address a common challenge encountered with this versatile reagent: the spontaneous formation of its boronic anhydride (a cyclic trimer also known as a boroxine). This phenomenon can significantly impact reaction stoichiometry, solubility, and reactivity, particularly in sensitive cross-coupling reactions. This document provides in-depth troubleshooting advice, preventative measures, and remediation protocols to ensure the integrity and consistent performance of your material.

Frequently Asked Questions (FAQs)

Q1: I suspect my 3-(N,N-Dimethylamino)phenylboronic acid has formed an anhydride. How can I confirm this?

A1: Anhydride formation is a common issue with many boronic acids, including 3-(N,N-Dimethylamino)phenylboronic acid, often occurring during storage or upon exposure to dehydrating conditions.[1][2] You may observe changes in the physical appearance of the solid, such as clumping or a change in texture. The melting point may also differ from that of the pure boronic acid.[1]

Spectroscopic methods are the most definitive way to identify anhydride formation. Infrared (IR) spectroscopy can be particularly informative, as the boronic acid and its corresponding boroxine anhydride have distinct vibrational bands.[3][4] Additionally, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) can be used to separate and identify the boronic acid and its anhydride.[5]

Q2: Why does 3-(N,N-Dimethylamino)phenylboronic acid form an anhydride?

A2: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[6] This is a dehydration reaction where three molecules of the boronic acid lose three molecules of water to form the six-membered boroxine ring. This process can be accelerated by heat and the absence of water. Conversely, the reaction is reversible, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water.[3]

Q3: Will the presence of the anhydride affect my Suzuki-Miyaura coupling reaction?

A3: Yes, the presence of the anhydride can significantly impact your Suzuki-Miyaura coupling. The stoichiometry of the reaction will be altered because three moles of the boronic acid are consumed to form one mole of the boroxine. This can lead to lower than expected yields if the calculation of equivalents is based on the mass of the boronic acid assuming it is pure. While boroxines can sometimes participate directly in the catalytic cycle, their reactivity can differ from the free boronic acid, potentially leading to inconsistent results.[6] For the Suzuki-Miyaura reaction, the boronic acid typically needs to be activated by a base to facilitate transmetallation to the palladium catalyst.[7] The presence of the anhydride may affect this activation step.

Q4: How should I properly store 3-(N,N-Dimethylamino)phenylboronic acid to prevent anhydride formation?

A4: Proper storage is crucial. The material should be stored in a tightly sealed container in a cool, dry place.[8] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture, which can either promote hydrolysis of any existing anhydride or, paradoxically, contribute to dehydration-hydration cycles that may degrade the material over time. For long-term storage, keeping it at -20°C is recommended.[9]

Troubleshooting Guide: Anhydride Formation

Issue: Inconsistent Yields in Suzuki-Miyaura Coupling

If you are experiencing variable or lower-than-expected yields, anhydride formation is a likely culprit. The altered stoichiometry and potentially different reactivity of the boroxine can disrupt the catalytic cycle.

Root Cause Analysis:

  • Incorrect Stoichiometry: The molecular weight of the boroxine is different from three times the molecular weight of the boronic acid due to the loss of three water molecules. Using the mass of the potentially partially dehydrated solid to calculate molar equivalents of the boronic acid will be inaccurate.

  • Reactivity Differences: The rate of transmetallation for the boroxine may differ from that of the boronic acid, affecting the overall reaction kinetics.[6]

Solutions & Preventative Measures

1. Reversion of Anhydride to Boronic Acid

If you suspect anhydride formation, you can often revert the boroxine back to the free boronic acid.

Protocol: Aqueous Recrystallization/Treatment

  • Dissolve the 3-(N,N-Dimethylamino)phenylboronic acid (containing the anhydride) in a minimal amount of a suitable hot organic solvent that is miscible with water (e.g., acetone, acetonitrile).

  • Add hot water to the solution until it becomes slightly cloudy.

  • If necessary, add a few drops of the organic solvent back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the pure boronic acid.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum at a low temperature.

Rationale: This procedure leverages the reversibility of the anhydride formation. The presence of water drives the equilibrium back towards the boronic acid.[1]

2. In-Situ Generation or Use of Protecting Groups

For highly sensitive reactions or to ensure maximum consistency, consider protecting the boronic acid functionality.

Protocol: Conversion to a Pinacol Ester

Pinacol esters are significantly more stable towards dehydration than the free boronic acids and are generally stable enough for chromatographic purification.[10][11]

  • To a stirred suspension of 3-(N,N-Dimethylamino)phenylboronic acid and pinacol (1.1 equivalents) in a suitable solvent (e.g., toluene or THF), add a catalytic amount of a Lewis acid or a dehydrating agent (e.g., MgSO₄).

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, the reaction mixture can be filtered, and the solvent removed under reduced pressure. The resulting pinacol ester can often be used directly or purified by column chromatography.

Rationale: The formation of the boronate ester protects the diol functionality of the boronic acid, preventing intermolecular dehydration to the boroxine.[12]

3. Proper Handling and Storage

Proactive measures are key to preventing anhydride formation.

ParameterRecommendationRationale
Storage Container Tightly sealed amber glass bottle.Prevents exposure to moisture and light.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes contact with atmospheric moisture.[8]
Temperature -20°C for long-term storage.Reduces the rate of potential degradation pathways.[9]
Handling Use in a well-ventilated area, preferably a fume hood. Avoid creating dust.[8]Ensures user safety and minimizes contamination.

Visualizing the Problem and Solution

Anhydride Formation Mechanism

The following diagram illustrates the equilibrium between 3-(N,N-Dimethylamino)phenylboronic acid and its corresponding trimeric anhydride (boroxine).

Remediation_Workflow Start Suspected Anhydride Formation Analysis Analytical Confirmation (e.g., IR, HPLC, mp) Start->Analysis Decision Anhydride Present? Analysis->Decision Use_As_Is Use As Is (Adjust Stoichiometry) Decision->Use_As_Is No Remediate Remediation Decision->Remediate Yes Recrystallize Aqueous Recrystallization Remediate->Recrystallize Protect Convert to Pinacol Ester Remediate->Protect End_Use Use Purified Reagent in Reaction Recrystallize->End_Use Protect->End_Use

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. This document is designed for researchers, chemists, and process development professionals who are looking to not only synthesize this valuable reagent but also troubleshoot the common challenges encountered during scale-up. As a key building block in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, a robust and scalable synthesis is paramount for advancing drug discovery and materials science projects.[1][2][3]

This guide moves beyond simple step-by-step instructions, delving into the chemical principles behind the procedural choices to empower you with the knowledge needed for successful and efficient synthesis.

Core Synthesis Protocol: Lithiation-Borylation Route

The most common and atom-efficient pathway to arylboronic acids is through the formation of an organometallic intermediate followed by quenching with a boron electrophile.[4] The lithiation-borylation of 3-bromo-N,N-dimethylaniline is a well-established method.[5][6]

Experimental Protocol: Lab-Scale Synthesis

This protocol is adapted from established laboratory procedures.[6]

Materials:

  • 3-Bromo-N,N-dimethylaniline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-bromo-N,N-dimethylaniline (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (typically 1.1-1.5 eq.) dropwise, ensuring the internal temperature does not rise significantly. A color change is typically observed. Stir for 5-15 minutes at -78 °C after the addition is complete to ensure full metal-halogen exchange.

  • Borylation: To the freshly prepared aryllithium species, add the trialkyl borate (typically 3-4 eq.) dropwise at -78 °C. The large excess of the borate ester is crucial to minimize the formation of over-addition byproducts like borinic acids.[7] After addition, stir the mixture at -78 °C for 1-2 hours.

  • Quench & Hydrolysis: While still cold, slowly add 2 M HCl to quench the reaction and hydrolyze the boronate ester. Allow the mixture to warm to room temperature.

  • Workup: If necessary, neutralize the mixture with a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 3-(N,N-Dimethylamino)phenylboronic acid.[5][6] To obtain the hydrochloride salt, the purified free boronic acid can be dissolved in an appropriate solvent and treated with HCl.

Visualization of the Synthetic Workflow

G cluster_prep Inert Atmosphere Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification start Start setup Dissolve Starting Material in Anhydrous THF start->setup lithiation Lithiation: Add n-BuLi at -78 °C setup->lithiation borylation Borylation: Add Trialkyl Borate at -78 °C lithiation->borylation quench Quench & Hydrolyze with Aqueous HCl borylation->quench extraction Liquid-Liquid Extraction quench->extraction purify Purify Crude Product (Chromatography/Recrystallization) extraction->purify end_node Final Product purify->end_node

Caption: General workflow for the lithiation-borylation synthesis.

Troubleshooting and Scale-Up Guide

Transitioning from lab-scale to pilot or production scale introduces significant challenges. This section addresses common problems in a question-and-answer format.

Q1: My reaction yield is significantly lower upon scale-up. What are the most probable causes?

A1: Low yield on a larger scale often points to issues with mass and heat transfer. Here are the primary suspects:

  • Inefficient Lithiation: On a larger scale, localized "hot spots" can form during the dropwise addition of n-BuLi, which is highly exothermic. These hot spots can decompose the temperature-sensitive aryllithium intermediate.[4]

    • Solution: Ensure robust overhead stirring and use a jacketed reactor with a powerful cooling system. Slow down the addition rate of the n-BuLi significantly. For multi-kilogram scale, consider investing in flow chemistry, which offers superior temperature control and has been successfully used to scale up challenging lithiation-borylation reactions.[4]

  • Reagent Stoichiometry: Ensure all reagents are scaled proportionally. It's critical to accurately determine the concentration of the n-BuLi solution before use, as it can degrade over time.

  • Moisture Contamination: Water will rapidly quench the aryllithium intermediate. Ensure all glassware is rigorously dried and solvents are truly anhydrous. The larger the scale, the more critical this becomes.

Q2: My final product is contaminated with a significant amount of N,N-dimethylaniline (the deboronated starting material). How do I prevent this?

A2: This issue is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. It's a common problem for boronic acids, especially under certain workup conditions.[8]

  • Workup Conditions: The primary cause is often an overly harsh or prolonged acidic workup. While acid is necessary for hydrolysis, excessive amounts or high temperatures can promote protodeboronation.

    • Solution: Perform the acidic quench at a low temperature (0 °C or below) and for the minimum time necessary for hydrolysis. Neutralize the reaction mixture promptly after the hydrolysis step. Avoid strong mineral acids where possible.

  • Moisture: The presence of water during the reaction (before the quench) can lead to protonolysis of the aryllithium intermediate, regenerating the starting material before it has a chance to react with the borate.

Q3: I'm having difficulty purifying the product. The crude material is an oily or waxy solid. What are my options?

A3: Boronic acids are known for being challenging to purify. They can form boroxines (cyclic anhydrides) and are often hygroscopic.

  • Boroxine Formation: 3-(N,N-Dimethylamino)phenylboronic acid can readily dehydrate to form a trimeric cyclic anhydride called a boroxine. This is often unavoidable and many commercial suppliers sell the material as a mixture containing the anhydride.[9] This can complicate crystallization.

  • Purification via Salt Formation: A robust method for purification involves converting the crude boronic acid into its salt, purifying the salt, and then regenerating the pure boronic acid.[10]

    • Treat the crude product with an aqueous base (e.g., NaOH) to form the water-soluble sodium boronate salt.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to extract non-acidic organic impurities.

    • Carefully re-acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can then be isolated by filtration.

Q4: During the lithiation, the reaction mixture became a thick, unmanageable slurry, causing stirring to fail. What happened?

A4: This phenomenon, sometimes described as "gumming," can occur with organometallic reactions in certain solvent systems.[4] It is often due to the precipitation of intermediates or byproducts.

  • Solvent Choice & Concentration: The solubility of the aryllithium species or its aggregates may be limited in the reaction solvent, especially at high concentrations.

    • Solution: Increase the solvent volume to run the reaction at a lower concentration. While THF is standard, exploring a co-solvent system (e.g., with toluene, carefully considering safety at low temperatures) might improve solubility, though this requires careful process development.

  • Temperature: Ensure the mixture is maintained at -78 °C. Premature warming can lead to side reactions and changes in solubility.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield start->low_yield impure Impure Product start->impure physical Physical Issues (Slurry/Gum) start->physical cause_temp Cause: Temp Control? (Exotherm) low_yield->cause_temp cause_moisture Cause: Moisture? low_yield->cause_moisture cause_proto Cause: Protodeboronation? impure->cause_proto cause_overadd Cause: Over-addition? impure->cause_overadd cause_conc Cause: Too Concentrated? physical->cause_conc sol_temp Solution: Improve Cooling, Slow Addition, Consider Flow Chem cause_temp->sol_temp sol_moisture Solution: Use Anhydrous Solvents, Dry Glassware cause_moisture->sol_moisture sol_proto Solution: Mild/Cold Workup, Prompt Neutralization cause_proto->sol_proto sol_overadd Solution: Use Large Excess of Borate Ester cause_overadd->sol_overadd sol_conc Solution: Increase Solvent Volume cause_conc->sol_conc

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Why is the hydrochloride salt often used?

    • A: The hydrochloride salt form can offer improved stability and handling characteristics compared to the free boronic acid. The salt is generally less prone to dehydration (boroxine formation) and may have a longer shelf life, making it more convenient for storage and use as a reagent in subsequent reactions like Suzuki couplings.

  • Q: What are the recommended storage conditions?

    • A: 3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt should be stored under an inert gas (nitrogen or argon) in a tightly sealed container, protected from moisture and light. Refrigeration (2-8°C) is often recommended to maximize shelf life.[5]

  • Q: My characterization data (NMR, MS) looks complex. Could this be due to boroxine formation?

    • A: Yes, this is highly likely. The presence of the boronic acid in equilibrium with its cyclic anhydride (boroxine) can lead to complex NMR spectra and mass spec data showing peaks for both species. This is a well-known characteristic of many boronic acids and does not necessarily indicate the presence of other impurities.

  • Q: What are the critical safety precautions for this synthesis?

    • A: The primary hazards involve the reagents. n-Butyllithium is pyrophoric and will ignite on contact with air or moisture; it must be handled by trained personnel under an inert atmosphere. The reaction quench with acid can be vigorous. The final product is classified as a skin and eye irritant.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, and work in a well-ventilated fume hood.

Summary of Key Synthesis Parameters
ParameterRecommendationRationale
Reaction Temperature -78 °C for lithiation and borylationPrevents decomposition of the unstable aryllithium intermediate.[4]
n-BuLi Stoichiometry 1.1 - 1.5 equivalentsEnsures complete metal-halogen exchange without excessive side reactions.
Trialkyl Borate Stoichiometry 3 - 4 equivalentsA large excess minimizes the formation of diarylborinic acid byproducts.[7][12]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the organolithium intermediate by atmospheric oxygen or moisture.
Workup Acidity Mild, controlled addition of HClHydrolyzes the boronate ester while minimizing protodeboronation of the product.[8]
References
  • American Chemical Society. (2017, April 5). Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material.
  • PubMed. (2014, October 21). Lithiation-borylation methodology and its application in synthesis.
  • Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • eScholarship.org.
  • MDPI.
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information. (2023, March 15).
  • ChemicalBook. 3-Dimethylaminophenylboronic acid | 178752-79-9.
  • University of Bristol.
  • ChemicalBook. 3-Dimethylaminophenylboronic acid synthesis.
  • Wiley-VCH. (2010, June 1).
  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich. 3-(N,N-Dimethylamino)phenylboronic acid = 95 178752-79-9.
  • TCI Chemicals. 3-(Dimethylamino)phenylboronic Acid Hydrochloride 1256355-23-3.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. This compound | 1256355-23-3.
  • PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897.
  • Benchchem.
  • AMI Scientific. 3-(Dimethylamino)Phenylboronic Acid Hydrochloride (Contains Varying Amounts Of Anhydride) TCI Analytical reagent.
  • Google Patents.

Sources

Technical Support Center: Improving Reaction Times for 3-(N,N-Dimethylamino)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Unique Challenges of 3-(N,N-Dimethylamino)phenylboronic Acid

3-(N,N-Dimethylamino)phenylboronic acid is a valuable building block in pharmaceutical and materials science, prized for the introduction of a basic, electron-rich aniline moiety. However, its very nature presents specific challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The potent electron-donating effect of the dimethylamino group enriches the phenyl ring, which can significantly slow down the key transmetalation step of the catalytic cycle. Furthermore, the nitrogen atom itself can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalysis.

This guide provides a structured approach to troubleshooting and optimizing these couplings. It moves beyond generic advice to address the specific mechanistic hurdles posed by this substrate, empowering researchers to achieve faster reaction times, higher yields, and greater reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 3-(N,N-Dimethylamino)phenylboronic acid is extremely slow or has stalled completely. What's the most likely cause?

A1: The primary culprit is the electron-rich nature of the boronic acid. This property can impede the transmetalation step, which is often a rate-limiting part of the Suzuki-Miyaura cycle.[1] Additionally, inefficient activation of the boronic acid by the base or deactivation of the palladium catalyst are common issues. Start by re-evaluating your choice of ligand and base, as standard conditions (e.g., using PPh₃) are often suboptimal for this class of substrate.[2]

Q2: I am observing significant formation of N,N-dimethylaniline. What is this side product and how can I prevent it?

A2: This is the product of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] This side reaction is often promoted by excessive water, high temperatures, or non-optimal pH conditions in the reaction mixture, leading to a loss of your nucleophile.[4] To mitigate this, consider using anhydrous solvents with a suitable base like potassium phosphate (K₃PO₄) or minimizing reaction time and temperature if aqueous conditions are required.

Q3: What is the best practice for storing and handling 3-(N,N-Dimethylamino)phenylboronic acid?

A3: Like many boronic acids, this reagent is sensitive to air and moisture, which can lead to degradation and the formation of boroxines (anhydrides).[5] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[6][7] When weighing and adding the reagent to your reaction, do so as quickly as possible to minimize exposure to the atmosphere.

Q4: Can the dimethylamino group interfere with the catalyst?

A4: Yes, this is a distinct possibility. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center. This potential chelation can sometimes stabilize a catalytic intermediate, but it can also sequester the catalyst in an off-cycle, inactive state, thereby slowing or halting the reaction.[8][9] The choice of a bulky ligand can often create sufficient steric hindrance around the metal center to disfavor this unwanted interaction.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Scenario 1: Low to No Product Conversion (<10%)

Question: I have set up my reaction with 3-(N,N-Dimethylamino)phenylboronic acid, an aryl bromide, Pd(PPh₃)₄, and Na₂CO₃ in a toluene/ethanol/water mixture. After several hours at 90°C, TLC/LC-MS analysis shows only starting materials. What should I do?

Answer: This failure points to a fundamental issue with reaction initiation, likely related to catalyst activity or the conditions required for this specific substrate.

  • Step 1: Verify Reagent and System Integrity. Before altering the core chemistry, ensure the fundamentals are correct.

    • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[10][11] Ensure your solvents were properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of nitrogen or argon.

    • Catalyst Activity: Pd(PPh₃)₄ can degrade upon prolonged exposure to air. Use a freshly opened bottle or a reliable, air-stable precatalyst. A simple test reaction with a less challenging substrate, like phenylboronic acid, can confirm if your catalyst batch is active.[12]

  • Step 2: Change the Ligand and Palladium Source. Triphenylphosphine (PPh₃) is often not electron-rich or bulky enough for challenging couplings.

    • Rationale: Oxidative addition of the aryl halide to the Pd(0) center is a critical step.[13] For this to be efficient and to facilitate the subsequent steps with an electron-rich boronic acid, a more robust ligand is required. Bulky, electron-rich phosphine ligands accelerate both oxidative addition and the final reductive elimination step.[2][12]

    • Recommendation: Switch to a Buchwald-type ligand such as XPhos or SPhos . These are designed to promote challenging couplings. Pair it with an air-stable precatalyst like XPhos Pd G3 . This eliminates the need for in-situ reduction of a Pd(II) source and provides a more active and reproducible catalytic system.[10]

  • Step 3: Re-evaluate the Base and Solvent System. The base is not just a stoichiometric reagent; it is critical for activating the boronic acid for transmetalation.[1]

    • Rationale: For electron-rich boronic acids, a stronger base is often needed to form the more nucleophilic boronate species [R-B(OH)₃]⁻ required for efficient transmetalation. Aqueous Na₂CO₃ may not be sufficient.

    • Recommendation: Switch to an anhydrous solvent system like dioxane or THF with a stronger, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[14] This combination is highly effective for difficult couplings and minimizes the risk of protodeboronation.

Scenario 2: Reaction Stalls at Intermediate Conversion (e.g., 40-60%)

Question: My reaction proceeds initially but then stops, leaving significant amounts of starting material even after extended heating. Why is this happening and how can I push it to completion?

Answer: A stalling reaction typically indicates catalyst deactivation or the establishment of an unproductive equilibrium.

  • Step 1: Increase Catalyst Loading.

    • Rationale: The catalyst may be slowly decomposing over the course of the reaction. While higher loadings are less economical, they can often compensate for a limited catalyst lifetime.

    • Recommendation: Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol% . If this pushes the reaction to completion, it strongly suggests catalyst stability is the issue.

  • Step 2: Analyze for Catalyst Inhibition.

    • Rationale: As previously mentioned, the dimethylamino group could be reversibly coordinating to the palladium, creating an inactive species. The choice of ligand is key to preventing this.

    • Recommendation: Ensure you are using a ligand with significant steric bulk around the palladium center. tBuXPhos or RuPhos are excellent candidates that can create a coordinative pocket that favors the productive catalytic cycle over substrate inhibition.

  • Step 3: Consider a Different Solvent.

    • Rationale: The solvent can influence the solubility of all components, including the base and catalytic intermediates. Poor solubility of the base (e.g., K₃PO₄ in pure toluene) can lead to slow and incomplete reactions.

    • Recommendation: If using an anhydrous system, switch to a more polar aprotic solvent like dioxane or 2-methyl-THF , which often provide better solubility for the inorganic base and intermediates. A small amount of water (e.g., a 10:1 dioxane:water ratio) can sometimes be beneficial, but must be balanced against the risk of protodeboronation.[10]

Key Parameter Optimization

For a systematic approach, consider optimizing the following parameters. The table below provides a starting point for screening conditions tailored to 3-(N,N-Dimethylamino)phenylboronic acid.

ParameterStandard Conditions (Often Slow)Optimized Conditions (Recommended)Rationale & Causality
Pd Source Pd(PPh₃)₄, Pd(OAc)₂XPhos Pd G3, SPhos Pd G4, Pd₂(dba)₃Air-stable precatalysts provide a reliable source of active Pd(0) and improve reproducibility.[10][11]
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, tBuXPhosBulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[1][12]
Base Na₂CO₃, K₂CO₃ (aqueous)K₃PO₄, Cs₂CO₃, CsF (anhydrous)Stronger bases more effectively generate the active boronate species required for transmetalation with an electron-rich partner.[13][14]
Solvent Toluene/H₂O, EtOH/H₂ODioxane, 2-MeTHF, Toluene (anhydrous)Anhydrous conditions with appropriate bases often give faster, cleaner reactions and prevent protodeboronation.[3]
Temperature 80 - 90 °C90 - 110 °CHigher temperatures increase reaction rates, but must be balanced against potential reagent/catalyst decomposition.
Concentration 0.1 - 0.2 M0.2 - 0.5 MHigher concentrations can favor the bimolecular steps of the catalytic cycle, improving overall reaction time.

Experimental Protocols

Protocol 1: Standard (Baseline) Suzuki-Miyaura Coupling

This protocol may be slow for the title compound but serves as a common starting point.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Add degassed toluene (8 mL) and degassed ethanol (2 mL) via syringe.

  • Finally, add a degassed 2M aqueous solution of Na₂CO₃ (2.0 mL, 4.0 mmol) via syringe.

  • Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[15]

Protocol 2: Optimized Protocol for Rapid Coupling

This protocol is designed for challenging, electron-rich boronic acids.

  • To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the vial with a screw cap containing a septum. Evacuate and backfill the vial with argon three times.

  • Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) via syringe.

  • Place the vial in a preheated heating block or oil bath at 100°C and stir vigorously for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Workup and purification are performed as described in Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction. For 3-(N,N-Dimethylamino)phenylboronic acid, the electron-donating group (EDG) can slow down Step 2 (Transmetalation), necessitating the use of optimized conditions (stronger base, better ligand) to facilitate this transfer.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)(X)L₂ OxAdd->ArPdXL2 Step 1 (Often Rate-Limiting) Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)(Ar')L₂ Transmetal->ArPdArL2 Step 2 (Slowed by Electron-Rich Ar') RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Step 3 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

If your reaction fails, follow this logical progression to identify and solve the problem.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Slow Rate) check_basics Verify Basics: 1. Inert Atmosphere? 2. Reagent Purity? 3. Catalyst Active? start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Action: Remake reaction with fresh reagents and rigorous degassing. basics_ok->fix_basics No change_ligand Problem likely kinetic. Switch to bulky, electron-rich ligand (e.g., XPhos) and air-stable precatalyst (e.g., G3). basics_ok->change_ligand Yes ligand_ok Improvement? change_ligand->ligand_ok change_base Problem likely activation. Switch to anhydrous solvent (Dioxane) and stronger base (K₃PO₄). ligand_ok->change_base No success Reaction Optimized ligand_ok->success Yes base_ok Improvement? change_base->base_ok increase_temp Increase Temperature (e.g., to 110°C) and/or Catalyst Loading (to 3-5%). base_ok->increase_temp No base_ok->success Yes increase_temp->success

Caption: A logical workflow for troubleshooting difficult couplings.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Pharmaffiliates. (n.d.). 3-(N,N-Dimethylamino)phenylboronic Acid.
  • Dounay, A. B., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 68(26), 10088–10095. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2025, June 14). Problems with Suzuki coupling.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Frost, C. G., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6436-6450. [Link]
  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2239–2248. [Link]
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
  • Scott, J. S., & Dennis, J. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1335–1349. [Link]

Sources

Technical Support Center: Microwave-Assisted Suzuki Coupling with 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing 3-(N,N-Dimethylamino)phenylboronic acid. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield

Question: My microwave-assisted Suzuki coupling with 3-(N,N-Dimethylamino)phenylboronic acid is resulting in very low or no yield of the desired biaryl product. What are the primary factors to investigate?

Answer: Low or no yield in a Suzuki coupling is a common but multifaceted problem. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity or Deactivation: The active Pd(0) species is susceptible to oxidation.[1][2] If using a Pd(II) precatalyst, it must be effectively reduced in situ.[2][3]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1] Use freshly degassed solvents. Consider using a more robust, air-stable precatalyst, such as a palladacycle or a modern Buchwald-type precatalyst, which can rapidly generate the active Pd(0) species.[4][5]

  • Ineffective Base: The base is critical for activating the boronic acid to facilitate transmetalation.[6][7] Its strength, solubility, and compatibility with other reagents are key.

    • Solution: For electron-rich boronic acids like 3-(N,N-Dimethylamino)phenylboronic acid, a moderately strong base is often sufficient. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[8][9] Ensure the base is finely powdered and dry for anhydrous reactions to maximize its surface area and reactivity.[1]

  • Suboptimal Solvent Choice: The solvent system must dissolve the reactants and be compatible with microwave heating.

    • Solution: A mixture of a high-boiling point organic solvent and water (e.g., 1,4-dioxane/water, DMF/water, or EtOH/water) is common for microwave Suzuki reactions.[10][11] The aqueous portion aids in dissolving the base and activating the boronic acid.

  • Poor Microwave Coupling: The reaction mixture may not be efficiently absorbing microwave energy, leading to insufficient heating.

    • Solution: Ensure your reaction vessel contains a sufficient volume of a polar solvent or an ionic species to effectively absorb microwaves. Adding a stir bar is also crucial for even heat distribution.

Issue 2: Significant Protodeboronation of 3-(N,N-Dimethylamino)phenylboronic Acid

Question: I am observing a significant amount of N,N-dimethylaniline as a byproduct, indicating protodeboronation of my starting material. How can this be minimized?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction, particularly with electron-rich boronic acids.[12][13]

Potential Causes & Solutions:

  • Excessive Temperature or Reaction Time: Prolonged exposure to high temperatures, even in a microwave, can promote this undesired pathway.[14]

    • Solution: Optimize the microwave parameters. Aim for the lowest possible temperature and shortest reaction time that still affords a good yield of the desired product. Microwave synthesis allows for rapid optimization of these parameters.[10][15]

  • Presence of Protic Sources: Water is the primary proton source for this side reaction.[1]

    • Solution: While some water is often necessary, an excessive amount can be detrimental. Try reducing the water content in your solvent system. Alternatively, for highly sensitive substrates, anhydrous conditions with a base like KF might be beneficial.[2]

  • Boronic Acid Instability: Boronic acids can degrade upon storage, especially when exposed to air and moisture.[1][16]

    • Solution: Use fresh or properly stored 3-(N,N-Dimethylamino)phenylboronic acid. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can be used directly in the coupling reaction.[1][13][17] These esters often exhibit increased stability towards protodeboronation.[18]

Issue 3: Formation of Homocoupled Byproducts

Question: My reaction mixture contains a significant amount of 3,3'-bis(N,N-dimethylamino)biphenyl, a homocoupling product of my boronic acid. What is causing this?

Answer: Homocoupling of boronic acids is another common side reaction in Suzuki couplings.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and also lead to the deactivation of the Pd(0) catalyst.[2][19]

    • Solution: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas throughout the reaction is critical to minimize oxygen contamination.[1]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the competing homocoupling pathway can become more prominent.

    • Solution: Ensure your aryl halide is sufficiently reactive. If using a less reactive aryl chloride, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be required to accelerate oxidative addition.[4][20]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave heating for this Suzuki coupling reaction?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating:

  • Rapid Reaction Times: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes.[10][21]

  • Improved Yields: The rapid heating can minimize the formation of byproducts from side reactions, often resulting in cleaner reaction profiles and higher isolated yields.[10][21]

  • Enhanced Reproducibility: Microwave reactors provide precise control over temperature and time, leading to more reproducible results.[10]

Q2: How does the electron-donating N,N-dimethylamino group on the boronic acid affect the reaction?

A2: The N,N-dimethylamino group is a strong electron-donating group. This electronic property can have several effects:

  • It increases the nucleophilicity of the aryl ring, which can facilitate the transmetalation step.

  • However, it also makes the boronic acid more susceptible to protodeboronation, as discussed in the troubleshooting section.[12] Careful optimization of reaction conditions is therefore essential.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A simple, fast, and cost-effective method for qualitatively assessing the consumption of starting materials and the formation of the product.[22]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide quantitative data on the conversion of reactants and the formation of products and byproducts.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction directly from the crude reaction mixture, providing quantitative information about the relative amounts of starting materials and products.[24]

Q4: Can I use an aryl chloride as a coupling partner with 3-(N,N-Dimethylamino)phenylboronic acid under microwave conditions?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[25] To achieve a successful coupling with an aryl chloride, you will likely need a more specialized and highly active catalyst system. Modern catalyst systems based on bulky, electron-rich phosphine ligands (like Buchwald's biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands are often effective for these more challenging substrates.[4][20][26]

Data & Protocols

Table 1: Recommended Starting Conditions for Microwave-Assisted Suzuki Coupling
ParameterRecommended ConditionRationale
Aryl Halide 1.0 equivLimiting reagent
3-(N,N-Dimethylamino)phenylboronic acid 1.2 - 1.5 equivSlight excess to drive reaction to completion
Palladium Precatalyst 1-2 mol% (e.g., Pd(PPh₃)₄, XPhos Pd G3)Lower catalyst loading is often possible with microwaves
Base 2.0 - 3.0 equiv (e.g., K₂CO₃, K₃PO₄)Ensures efficient activation of the boronic acid
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)Polar mixture for effective microwave heating and solubility
Microwave Temperature 100 - 140 °COptimize for substrate reactivity and stability
Microwave Time 5 - 30 minMonitor by TLC or LC-MS to avoid decomposition
Experimental Protocol: General Procedure

This protocol provides a starting point for the microwave-assisted Suzuki coupling of an aryl bromide with 3-(N,N-Dimethylamino)phenylboronic acid.

  • Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Setup: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes, with stirring.

  • Workup: After the reaction, cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.[27]

Visualized Workflows and Mechanisms

Suzuki_Catalytic_Cycle

Troubleshooting_Workflow

References

  • BenchChem. (2025). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Wikipedia. (n.d.). Protodeboronation.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • BenchChem. (2025). A Comparative Analysis of Microwave-Assisted and Conventional Heating in Reactions of 1,3-Dibromo-5-nitrobenzene.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ResearchGate. (2025).
  • University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.).
  • Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0)
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Royal Society of Chemistry. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
  • Synlett. (2009).
  • BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Semantic Scholar. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride.
  • Pharmaffiliates. (n.d.). 178752-79-9 | Product Name : 3-(N,N-Dimethylamino)phenylboronic Acid.
  • Chemistry Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions.
  • sls. (n.d.). 3-(N,N-Dimethylamino)phenylboronic acid, >=95%.

Sources

Air and moisture sensitivity of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals using 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. Here, we address common challenges related to its air and moisture sensitivity, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Instability of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, their utility can be compromised by inherent instabilities. This compound, while a valuable building block, is susceptible to degradation, primarily through protodeboronation and oxidation, especially in the presence of moisture and air. The hydrochloride salt form is intended to improve stability and handling compared to the free base, but careful handling is still paramount.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding the stability and handling of this reagent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • LC-MS or TLC analysis shows unreacted starting materials.

  • The desired product is formed in trace amounts or not at all.

  • A significant amount of N,N-dimethylaniline is detected as a byproduct.

Primary Cause: Degradation of the boronic acid via protodeboronation is a likely culprit. This is a hydrolysis reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom, yielding N,N-dimethylaniline.[2]

Troubleshooting Workflow:

Degradation_Pathway cluster_reactants Reactants cluster_products Degradation Products BoronicAcid This compound Aniline N,N-Dimethylaniline BoronicAcid->Aniline Protodeboronation BoricAcid Boric Acid BoronicAcid->BoricAcid Protodeboronation H2O H₂O (Moisture) H2O->Aniline H2O->BoricAcid

Caption: Simplified protodeboronation pathway of this compound.

Q2: How should I properly store this reagent?

A2: Proper storage is crucial to maintain the reagent's integrity. The following table summarizes the recommended storage conditions.

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions. [2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. [2]
Container Tightly SealedPrevents ingress of atmospheric moisture. [2]
Location Dry, Well-ventilatedAvoids areas with high humidity.

Q3: Is the hydrochloride salt more stable than the free base?

A3: Generally, the hydrochloride salt of an aminophenylboronic acid is expected to be more stable than the corresponding free amine. The protonation of the basic nitrogen atom of the dimethylamino group reduces its electron-donating capacity, which can decrease the susceptibility of the C-B bond to electrophilic cleavage (protodeboronation). However, it is still sensitive to moisture and should be handled with care.

Q4: Can I prepare a stock solution of this reagent?

A4: It is strongly recommended to prepare solutions of this compound fresh for immediate use. [2]Storing it in solution, especially in protic or aqueous solvents, will lead to significant degradation over a short period. If a stock solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere at low temperature for the shortest possible time.

Q5: How can I assess the stability of this compound under my specific experimental conditions?

A5: A forced degradation study is the most systematic way to understand the stability of the compound in your specific reaction matrix. [2]This involves intentionally subjecting the compound to various stress conditions.

General Protocol for a Forced Degradation Study:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to different stress conditions. Maintain an unstressed sample at low temperature in the dark as a control.

    • Acid Hydrolysis: Add HCl (e.g., to a final concentration of 0.1 N).

    • Base Hydrolysis: Add NaOH (e.g., to a final concentration of 0.1 N).

    • Oxidation: Add H₂O₂ (e.g., to a final concentration of 3%).

    • Thermal Stress: Heat the solution (e.g., at 60°C).

  • Analysis: At various time points, take an aliquot from each vial, quench the reaction if necessary, and analyze the sample by a suitable analytical method (e.g., HPLC or LC-MS) to quantify the amount of remaining parent compound and identify any major degradation products.

References

  • Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.
  • Journal of the American Chemical Society. (2022). A Water-Stable Boronate Ester Cage.
  • Wikipedia. (n.d.). Boronic acid.
  • Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

Sources

Technical Support Center: Optimizing Ligand Choice for 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and in-depth insights into the effective use of this versatile reagent in cross-coupling reactions.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its utility is prominent in the synthesis of a variety of biologically active molecules, including modulators of survival motor neuron protein and glucokinase activators.[1][2] The presence of the electron-donating N,N-dimethylamino group and the hydrochloride salt form presents unique challenges and opportunities in reaction optimization. This guide will focus on troubleshooting and optimizing ligand choice for two major classes of reactions: Suzuki-Miyaura and Chan-Lam couplings.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the hydrochloride salt in this boronic acid?

A1: The hydrochloride salt enhances the stability and shelf-life of the boronic acid. The basic dimethylamino group can potentially interact with the Lewis acidic boronic acid moiety, leading to decomposition or oligomerization. Protonation of the amine with HCl prevents this intramolecular interaction, ensuring the reagent's integrity. However, this means an additional equivalent of base is required in the reaction to neutralize the hydrochloride before the catalytic cycle can proceed efficiently.

Q2: How does the N,N-dimethylamino group affect the reactivity of the boronic acid?

A2: The N,N-dimethylamino group is a strong electron-donating group. This increases the electron density on the aromatic ring, which can influence the transmetalation step in cross-coupling reactions. While often beneficial, this electronic property can also lead to side reactions like protodeboronation, especially under harsh basic conditions.[3] The dimethylamino group is also a versatile directing group in various aromatic functionalization reactions.[4][5]

Q3: What are the common side reactions to watch out for?

A3: The most common side reactions include:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is often promoted by strong bases and high temperatures.[3]

  • Homocoupling: The coupling of two boronic acid molecules. This can be exacerbated by the presence of oxygen or certain palladium(II) species.[6]

  • Oxidation: Conversion of the boronic acid to the corresponding phenol.

Careful control of reaction conditions, particularly the choice of base and rigorous exclusion of oxygen, can minimize these side reactions.[7]

I. Optimizing Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[8] The choice of ligand is critical for a successful outcome, especially with a functionally rich substrate like this compound.[9]

Troubleshooting Guide: Low to No Yield

Issue: My Suzuki-Miyaura reaction with this compound is giving low or no yield of the desired biaryl product.

Root Causes & Solutions:

  • Inadequate Base: The hydrochloride salt consumes one equivalent of the base before it can participate in the catalytic cycle.

    • Solution: Ensure at least 2.5-3 equivalents of base are used. For this specific substrate, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7][10]

  • Suboptimal Ligand Choice: The electron-rich nature of the boronic acid and the potential for the dimethylamino group to coordinate with the palladium center necessitate a carefully selected ligand.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the active Pd(0) species, promote oxidative addition, and facilitate the crucial reductive elimination step.[9][10][11]

Ligand TypeRecommended LigandsRationale
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosExcellent for electron-rich and sterically hindered substrates. Their bulk accelerates reductive elimination.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes, often effective for challenging couplings.[10]
P,O-Chelating Ligands e.g., 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolaneCan offer enhanced stability and efficiency in certain systems.[12]
  • Catalyst Deactivation: The presence of oxygen can lead to the formation of inactive palladium black and promote homocoupling of the boronic acid.[7][11]

    • Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[7][10]

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for systematically optimizing the ligand for your specific aryl halide.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%). Alternatively, use a pre-formed palladium-ligand complex (e.g., XPhos Pd G3, 1-2 mol%).[10]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a dioxane/water mixture) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[10][11]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for 12-24 hours.[10][11]

  • Analysis: After cooling, analyze the reaction mixture by TLC, GC-MS, or LC-MS to determine conversion and identify major byproducts.

Visualization: Ligand Selection Workflow

Suzuki_Ligand_Selection start Low Yield in Suzuki Coupling check_base Is Base sufficient? (>2.5 eq, e.g., K3PO4) start->check_base adjust_base Increase Base Equivalents & Strength check_base->adjust_base No check_inert Is Atmosphere Inert? check_base->check_inert Yes adjust_base->check_inert degas Degas Solvents & Maintain Inert Atmosphere check_inert->degas No ligand_issue Ligand Optimization Needed check_inert->ligand_issue Yes degas->ligand_issue buchwald Try Buchwald Ligands (XPhos, SPhos) ligand_issue->buchwald nhc Try NHC Ligands (IPr, SIMes) ligand_issue->nhc success Successful Coupling buchwald->success nhc->success

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

II. Optimizing Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling a boronic acid with an amine or alcohol, respectively.[13][14][15] This reaction is often performed under milder conditions, sometimes even at room temperature and open to the air.[14][15]

Troubleshooting Guide: Inefficient C-N Bond Formation

Issue: The Chan-Lam amination with this compound and my amine/amide substrate is sluggish or incomplete.

Root Causes & Solutions:

  • Copper Source and Loading: The choice of copper catalyst is crucial. Copper(II) acetate (Cu(OAc)₂) is the most common, but other sources may be more effective for specific substrates.[15]

    • Solution: While catalytic copper is often sufficient, some challenging couplings may require stoichiometric amounts of the copper reagent.[13] Start with 10-20 mol% of Cu(OAc)₂ and increase if necessary.

  • Ligand/Additive Effects: While often referred to as "ligandless," the Chan-Lam reaction can be significantly influenced by additives that act as ligands, such as pyridine or other nitrogen-containing bases.[14][16]

    • Solution: The addition of a mild base like pyridine or 2,6-lutidine can accelerate the reaction.[13] These not only act as a base but can also coordinate to the copper center, facilitating the catalytic cycle. Myristic acid has also been reported as a beneficial additive in some cases.[13]

  • Solvent Choice: The polarity and coordinating ability of the solvent can impact the solubility of reagents and the stability of copper intermediates.

    • Solution: Dichloromethane (DCM) is a common solvent. However, for less soluble substrates, polar aprotic solvents like acetonitrile or DMF might be beneficial.[15]

  • Oxidant: The Chan-Lam coupling is an oxidative cross-coupling. Air (oxygen) is typically the terminal oxidant that regenerates the active copper(II) or copper(III) species.[13][15]

    • Solution: Ensure the reaction is open to the air or sparge the reaction mixture with air or oxygen if the reaction is sluggish.

Experimental Protocol: General Procedure for Chan-Lam Amination
  • Reaction Setup: To a flask, add the amine or amide (1.0 eq), this compound (1.5-2.0 eq), Cu(OAc)₂ (0.1-1.0 eq), and a suitable base (e.g., pyridine or triethylamine, 2.0-3.0 eq).

  • Solvent Addition: Add the solvent (e.g., DCM) to achieve a concentration of 0.1-0.5 M.

  • Reaction Conditions: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours. Gentle heating (40-60 °C) can be applied to accelerate slow reactions.[15]

  • Workup and Analysis: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent, wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Chan-Lam Catalytic Cycle

Chan_Lam_Cycle cluster_cycle Catalytic Cycle CuII_A Cu(II) CuII_Ar Ar-Cu(II) CuII_A->CuII_Ar Transmetalation + ArB(OH)2 CuIII Ar-Cu(III)-Nu CuII_Ar->CuIII Coordination & Oxidation + R2NH, [O] CuI Cu(I) CuIII->CuI Reductive Elimination Product Product Ar-NR2 CuIII->Product CuI->CuII_A Oxidation (e.g., O2)

Caption: Simplified catalytic cycle for the Chan-Lam coupling.

Conclusion

Optimizing reactions with this compound requires a systematic approach that accounts for its unique electronic properties and the presence of the hydrochloride salt. For Suzuki-Miyaura couplings, the judicious selection of bulky, electron-rich phosphine ligands and an adequate amount of a suitable base are paramount. For Chan-Lam aminations, careful consideration of the copper source, additives, and reaction atmosphere is key to success. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations in your synthetic endeavors.

References

  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 5(5), 3144-3155.
  • Organic Chemistry Portal. Chan-Lam Coupling.
  • Wikipedia. Chan–Lam coupling.
  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples.
  • Lendrum, C., et al. (2023). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. ChemRxiv.
  • ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride.
  • Lendrum, C., et al. (2023). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv.
  • Li, G. Y. (2001). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 66(26), 8677-8681.
  • NCERT. THE p-BLOCK ELEMENTS.
  • Wexler, R. P., et al. (2019). Merging Photoredox and Copper Catalysis: Extending the Chan–Lam Coupling Reaction Scope. Organic Letters, 21(12), 4540-4543.
  • Wikipedia. Boronic acid.
  • Pissinate, K., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3085.
  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Zhang, H., et al. (2015). Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation. Chemistry – A European Journal, 21(47), 16796-16800.
  • Semantic Scholar. Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation.
  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Wikipedia. Borax.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Wikipedia. 1,8-Bis(dimethylamino)naphthalene.
  • Pi, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10146-10152.
  • ResearchGate. Reactivity of chloride 1i to the boronic acids depicted in Figure 4.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Kumar, A., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(44), 26369-26378.
  • D’Souza, A., & D’Souza, M. J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 196, 112311.
  • Pharmaffiliates. 3-(N,N-Dimethylamino)phenylboronic Acid.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison and experimental protocol for the ¹H NMR analysis of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Analytical Imperative

This compound is a versatile building block in synthetic chemistry, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates rigorous analytical characterization.[1] Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the primary method for unambiguous structure elucidation and purity assessment.

This guide will dissect the ¹H NMR analysis of this specific molecule, offering a robust protocol, detailed spectral interpretation, and a comparative analysis against alternative methods. The hydrochloride salt form presents unique considerations, such as the protonation of the dimethylamino group, which significantly influences the electronic environment and, consequently, the ¹H NMR spectrum.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation of spectral interpretation. The hydrochloride salt of 3-(N,N-Dimethylamino)phenylboronic acid possesses several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

The key proton environments are:

  • Aromatic Protons (H-2, H-4, H-5, H-6): These four protons are situated on the phenyl ring. Their chemical shifts are influenced by the electronic effects of both the boronic acid and the protonated dimethylamino group.

  • N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N bonds, resulting in a single, intense signal.

  • Boronic Acid Protons (-B(OH)₂): These two protons are acidic and can undergo rapid exchange with residual water or other exchangeable protons in the solvent. This typically results in a broad singlet, the integration of which may not be reliable.

  • Ammonium Proton (-N⁺H-): The proton associated with the hydrochloride salt on the nitrogen atom is also exchangeable and often appears as a broad signal.

Below is a visual representation of the molecule with the non-equivalent aromatic protons labeled.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating System

The quality of ¹H NMR data is fundamentally dependent on a meticulously executed experimental protocol. The following steps are designed to yield a high-resolution spectrum suitable for detailed analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Solvent Selection Rationale (Expertise & Experience):

    • DMSO-d₆: This is the solvent of choice for several reasons. Its high polarity readily dissolves the hydrochloride salt.[2] The residual proton signal of DMSO-d₆ appears at ~2.50 ppm, which typically does not overlap with the analyte's aromatic or dimethyl signals.[3] Crucially, the acidic B(OH)₂ and N⁺H protons can exchange with residual water in the DMSO-d₆, allowing for their observation, often as broad peaks.

    • Alternative Solvents:

      • D₂O: While it can dissolve the salt, all exchangeable protons (B(OH)₂, N⁺H) will be replaced by deuterium and become invisible in the ¹H NMR spectrum. This can simplify the spectrum but results in the loss of information.

      • CDCl₃: Generally not suitable due to the poor solubility of the hydrochloride salt.

      • Methanol-d₄: Can be used, but the solvent's residual proton signals (CHD₂OD at ~3.31 ppm and OH at ~4.87 ppm) may overlap with analyte signals.[4]

  • Instrumentation and Acquisition Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially in the aromatic region.

    • Acquisition Parameters:

      • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

      • Pulse Angle: A 30-45 degree pulse angle can be used to shorten the experiment time without significantly compromising signal intensity for quantitative purposes.

    • Shimming: Careful shimming of the magnetic field is critical to obtain sharp lines and good resolution, which is essential for accurate interpretation of coupling patterns.

Spectral Interpretation: Decoding the Data

The resulting ¹H NMR spectrum provides a wealth of structural information. The following table outlines the expected chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Data in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Aromatic (H-2, H-4, H-5, H-6)7.20 - 7.80Multiplet (m)4HThe aromatic region is complex due to the combined electronic effects. The protonated amino group (-N⁺H(CH₃)₂) acts as an electron-withdrawing group, deshielding the aromatic protons and shifting them downfield compared to the free base.[5]
N,N-Dimethyl (-N(CH₃)₂)~3.10Singlet (s)6HThese protons are adjacent to the electron-withdrawing N⁺, causing a downfield shift. The signal is a sharp singlet as all six protons are equivalent.
B(OH)₂8.0 - 8.5Broad Singlet (br s)2HThe chemical shift of boronic acid protons is variable and concentration-dependent. The signal is typically broad due to quadrupole broadening from the boron nucleus and chemical exchange.[6]
N⁺H9.5 - 11.0Broad Singlet (br s)1HThe ammonium proton is acidic and its signal is very broad due to chemical exchange. Its position can be highly variable.

Note: Chemical shifts are predictions and can vary based on concentration, temperature, and instrument calibration.

Comparative Analysis: Contextualizing Performance

To fully appreciate the utility of ¹H NMR, it is essential to compare it with alternative analytical techniques and related chemical structures.

Comparison with the Free Base and Isomers
  • 3-(N,N-Dimethylamino)phenylboronic acid (Free Base): The most significant difference is the effect of the amino group. In the free base, the -N(CH₃)₂ group is strongly electron-donating, shielding the aromatic protons and shifting them upfield (to lower ppm values) compared to the hydrochloride salt. The ¹H NMR spectrum of the free base would show aromatic signals in the approximate range of 6.8-7.5 ppm.[5]

  • 4-(N,N-Dimethylamino)phenylboronic acid hydrochloride: This isomer would exhibit a simpler aromatic splitting pattern. Due to the para-substitution, the aromatic region would show two distinct doublets, corresponding to the two sets of equivalent protons (H-2/H-6 and H-3/H-5), a classic AA'BB' system. This is in stark contrast to the more complex multiplet expected for the meta-substituted compound.[7]

Comparison with Other Analytical Techniques

While ¹H NMR is unparalleled for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization, especially in a drug development setting.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this AnalyteDisadvantages/Limitations
¹H NMR Detailed structural information, proton environments, coupling, relative quantitation of protons.Unambiguous structure confirmation; can identify and quantify impurities with proton signals.Lower sensitivity than MS; may not detect non-proton-containing impurities.
¹³C NMR Information on the carbon skeleton of the molecule.Confirms the number of unique carbon environments.Lower sensitivity than ¹H NMR, requires longer acquisition times or higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula. Analysis can be challenging due to the unpredictable nature of boronic acid ionization.[8]Does not distinguish between isomers; provides limited structural information on its own.
HPLC/UPLC Purity assessment, separation of impurities, and quantitation.Excellent for determining purity and separating closely related substances. A staple in QA/QC.[9][10]Requires a reference standard for identification and quantitation; provides no structural information.
GC-MS Analysis of volatile and thermally stable compounds.Can be used to detect volatile impurities.[11]Not suitable for the direct analysis of the non-volatile hydrochloride salt; derivatization would be required.
ICP-MS Elemental analysis, specifically for boron content.Highly sensitive for quantifying total boron content, which can be critical for controlling potentially mutagenic boron-containing impurities.[11]Cannot differentiate between boron in the API and boron-containing impurities.[11]

The logical workflow for analysis is often synergistic.

cluster_workflow Analytical Workflow A Synthesis Product B ¹H NMR A->B Primary Structure Check C HPLC/UPLC A->C Purity & Impurity Profile E Structure Confirmed? B->E D Mass Spectrometry C->D Identify Impurity Masses F Purity Assessed? C->F G Final Characterization Report D->G E->A No, Re-evaluate Synthesis E->C Yes F->C No, Optimize Separation F->D Yes

Caption: A typical analytical workflow for compound characterization.

Troubleshooting Common Issues

  • Broad Aromatic Signals: This can result from sample aggregation at high concentrations. Diluting the sample may improve resolution. Poor shimming is another common cause.

  • Variable B(OH)₂ and N⁺H Signals: The position and intensity of these peaks are highly sensitive to the concentration of water in the DMSO-d₆ and the sample's temperature. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube) can confirm their assignment, as these signals will disappear.

  • Anhydride Impurities: Boronic acids can reversibly form cyclic trimeric anhydrides known as boroxines. The formation of boroxines will result in a different set of aromatic signals, slightly shifted from the parent boronic acid. Maintaining a low water environment can favor boroxine formation.

  • Residual Solvent Impurities: Signals from common synthesis and purification solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present. Their characteristic chemical shifts are well-documented and can be used for identification.[3][12]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the analysis of this compound. It provides a detailed and definitive fingerprint of the molecule's structure. By understanding the nuances of the hydrochloride salt's spectral features and employing a robust experimental protocol, researchers can confidently verify the identity, structure, and purity of this critical chemical intermediate. When integrated with complementary techniques like HPLC and Mass Spectrometry, a complete and reliable analytical characterization is achieved, ensuring the quality and integrity of materials used in research and development.

References

  • Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672.
  • Graham, T. H., & Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
  • TCI Chemicals. (n.d.). 4-(Dimethylamino)phenylboronic Acid ¹H-NMR.
  • PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. National Center for Biotechnology Information.
  • Kubiak, R., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information.
  • Plescia, J., et al. (2022). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 27(15), 4983.
  • Tähtinen, P., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research, 344(18), 2549-2557.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Pandiyan, V. D., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3235-3241.
  • Griffiths, K., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
  • Ashenafi, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Gable, K. (n.d.). ¹H NMR Chemical Shift. Oregon State University.
  • San Diego State University Chemistry. (n.d.). ¹¹B NMR Chemical Shifts.
  • SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Chemical Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1947-1953.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

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A Comparative Guide to the Reactivity of 3- vs. 4-Substituted Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Yet Significant Impact of Isomerism

Aminophenylboronic acids (APBs) are indispensable building blocks in modern organic synthesis and sensor technology. Their utility stems from the dual functionality of the electron-donating amino group and the versatile boronic acid moiety, which is central to cornerstone reactions like the Suzuki-Miyaura coupling and enables reversible binding with cis-diols.[1][2] This latter property has made them paramount in the development of sensors for saccharides and glycoproteins.[1][2]

However, the reactivity and binding affinity of APBs are not monolithic. A subtle change in the substitution pattern—moving the amino group from the para (4) to the meta (3) position—profoundly alters the electronic properties of the molecule. This guide provides an in-depth comparison of 3-aminophenylboronic acid (3-APB) and 4-aminophenylboronic acid (4-APB), offering theoretical insights, comparative experimental data, and validated protocols to help researchers select the optimal isomer for their specific application, be it in catalysis or biosensing.

Theoretical Background: Unpacking the Electronic Effects

The difference in reactivity between 3-APB and 4-APB is rooted in the distinct electronic influence of the amino group (-NH₂) on the boronic acid [-B(OH)₂] at the meta versus para positions. Two primary electronic effects are at play: the resonance (mesomeric) effect and the inductive effect.

  • 4-Aminophenylboronic Acid (para-substitution): In 4-APB, the amino group is in direct conjugation with the boronic acid group through the phenyl ring. The nitrogen's lone pair can be delocalized into the ring via the resonance effect , increasing electron density at the boron-attached carbon. This electron-donating resonance effect (+R) is strong and tends to decrease the Lewis acidity of the boronic acid.

  • 3-Aminophenylboronic Acid (meta-substitution): In 3-APB, the amino group is not in direct conjugation with the boronic acid. Therefore, its strong +R effect does not extend to the boron center. Instead, the primary influence is the inductive effect (-I) of the nitrogen atom, which withdraws electron density from the ring. While the amino group is generally considered electron-donating, its inductive effect is electron-withdrawing. This results in the boronic acid in the 3-position being more electron-deficient, and thus a stronger Lewis acid, compared to the 4-isomer.

This fundamental electronic difference is the primary driver for the observed variations in their acidity (pKa), and reactivity in key chemical transformations.

G cluster_4apb 4-Aminophenylboronic Acid (4-APB) cluster_3apb 3-Aminophenylboronic Acid (3-APB) a4 NH₂ ring4 Phenyl Ring a4->ring4 +R (strong, donating) -I (weak, withdrawing) b4 B(OH)₂ ring4->b4 Increased electron density (Resonance dominates) a3 NH₂ ring3 Phenyl Ring a3->ring3 -I (withdrawing) (No direct resonance) b3 B(OH)₂ ring3->b3 Decreased electron density (Inductive effect influential) caption Fig. 1: Electronic effects in 4-APB vs. 3-APB.

Caption: Fig. 1: Electronic effects in 4-APB vs. 3-APB.

Comparative Reactivity Analysis

Acidity (pKa)

The Lewis acidity of a boronic acid, quantified by its pKa, is critical. It dictates the pH at which the boron atom transitions from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state upon hydroxide binding.[3] This transition is crucial for diol binding, which is most effective with the tetrahedral boronate form.[1][4]

Due to the stronger electron-withdrawing influence felt at the meta position, 3-APB is a stronger Lewis acid and thus has a lower pKa than 4-APB. A lower pKa is often desirable for applications at or near physiological pH (~7.4), as a larger fraction of the boronic acid will be in the active tetrahedral form.[1] While experimental values can vary with conditions, the predicted pKa for 4-APB is around 8.82.[1] The distinct electronic nature of 3-APB suggests its pKa will be lower, enhancing its utility for biological sensing applications at neutral pH.[1][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceuticals and materials science.[5][6][7] The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[5][8] The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining and is sensitive to the electronic properties of the boronic acid.

An electron-rich boronic acid can facilitate a faster transmetalation. The strong electron-donating resonance effect of the para-amino group in 4-APB often leads to faster reaction kinetics and higher yields in Suzuki-Miyaura couplings compared to 3-APB under identical conditions. The increased electron density on the carbon attached to the boron in 4-APB makes it more nucleophilic and accelerates its transfer to the palladium complex.

Boronate Ester Formation

The reversible formation of cyclic esters with cis-diols is the basis for using APBs in sensors.[1][3][9] The equilibrium and kinetics of this reaction are pH-dependent and influenced by the boronic acid's pKa.[3][4]

The reaction proceeds more readily at a pH above the boronic acid's pKa, where the more reactive tetrahedral boronate anion is favored.[1][3] Given its lower pKa, 3-APB generally exhibits superior binding affinity for diols at neutral pH compared to 4-APB .[4] This has practical implications; sensors built with 3-APB may show higher sensitivity and lower limits of detection for analytes like glucose under physiological conditions.[1]

Data Summary
Parameter4-Aminophenylboronic Acid (4-APB)3-Aminophenylboronic Acid (3-APB)Rationale
Dominant Electronic Effect +R (Resonance)-I (Inductive)Para-position allows direct conjugation; meta-position does not.[1]
Lewis Acidity (pKa) Higher (Predicted ~8.82)[1]LowerElectron-donating +R effect in 4-APB decreases acidity.
Suzuki Coupling Reactivity Generally HigherGenerally LowerIncreased nucleophilicity from +R effect facilitates transmetalation.
Diol Binding at pH 7.4 WeakerStrongerLower pKa of 3-APB means more of the reactive boronate form is present.[4]

Experimental Protocols

To empirically validate these differences, the following standardized protocols can be employed.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometric Titration

This method leverages the change in the UV-Vis absorption spectrum of the aminophenylboronic acid as it transitions from the neutral to the anionic boronate form across a range of pH values.[10][11]

Objective: To determine the pKa of 3-APB and 4-APB.

Materials:

  • 3-APB and 4-APB

  • Series of buffer solutions (e.g., phosphate buffers) with known pH values ranging from 7.0 to 10.0.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of the APB isomer in a suitable solvent (e.g., 20% ethanol in water).

  • Prepare Buffered Samples: In a series of volumetric flasks, add a fixed volume of the APB stock solution. Dilute each flask to the final volume using a different pH buffer.[10] Create two additional samples: one highly acidic (pH < 2) and one highly basic (pH > 12) to obtain the spectra of the pure acid (HIn) and base (In⁻) forms, respectively.[10][11]

  • Measure Spectra: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each buffered solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance for both the acidic and basic forms.

    • At this wavelength, plot Absorbance vs. pH.

    • The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum values on the resulting sigmoidal curve.[11]

    • Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]), where the concentration ratio can be determined from the absorbance values.[10][11]

Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

This protocol monitors the disappearance of reactants and the appearance of the product over time to compare the reaction rates of 3-APB and 4-APB.[6][12]

G start Prepare Reaction Mixture (Aryl Halide, APB, Catalyst, Base, Solvent) thermostat Equilibrate at Reaction Temperature start->thermostat sample Take Aliquot at t=x (e.g., 0, 5, 15, 30, 60 min) thermostat->sample quench Quench Reaction (e.g., add cold water/acid) sample->quench extract Extract with Organic Solvent quench->extract hplc Analyze by HPLC extract->hplc plot Plot [Product] vs. Time Determine Initial Rate hplc->plot caption Fig. 2: Workflow for kinetic analysis of Suzuki coupling.

Caption: Fig. 2: Workflow for kinetic analysis of Suzuki coupling.

Objective: To compare the initial reaction rates of 3-APB and 4-APB in a Suzuki coupling reaction.

Materials:

  • 3-APB and 4-APB

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Internal standard (e.g., dodecane)

  • HPLC system with a suitable column (e.g., C18).

Procedure:

  • Reaction Setup: In two separate reaction vessels, combine the aryl halide, base, catalyst, and internal standard in the solvent.

  • Initiate Reaction: Add 3-APB to one vessel and 4-APB to the other (as the limiting reagent). Start timing and stirring vigorously at a constant temperature (e.g., 80 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench and Prepare Sample: Immediately quench the aliquot in a vial containing cold water and an extraction solvent (e.g., ethyl acetate). Vortex, allow layers to separate, and transfer the organic layer to an HPLC vial.

  • HPLC Analysis: Inject the samples onto the HPLC. Monitor the peaks corresponding to the starting material and the biaryl product.

  • Data Analysis:

    • Calculate the concentration of the product at each time point relative to the internal standard.

    • Plot the product concentration versus time for both 3-APB and 4-APB.

    • The initial rate of the reaction is the slope of the initial linear portion of this curve. A steeper slope indicates a faster reaction.

Conclusion and Practical Recommendations

The choice between 3-aminophenylboronic acid and 4-aminophenylboronic acid is not arbitrary but a strategic decision based on chemical principles.

  • Choose 4-Aminophenylboronic Acid for applications where high electron density is beneficial, such as in Suzuki-Miyaura cross-coupling reactions . Its strong resonance-donating character typically accelerates the rate-limiting transmetalation step, leading to more efficient C-C bond formation.

  • Choose 3-Aminophenylboronic Acid for applications requiring enhanced Lewis acidity and strong binding at or near physiological pH, particularly in the design of biosensors for sugars and glycoproteins . Its lower pKa ensures a higher population of the reactive tetrahedral boronate species at neutral pH, translating to improved sensitivity and binding affinity.[1][4]

By understanding the fundamental electronic differences between these isomers, researchers can harness their distinct properties to optimize reaction conditions, enhance product yields, and design more effective molecular tools for diagnostics and drug development.

References

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  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC - NIH.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR. (n.d.). chem321labspring11.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Source not specified.
  • Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. (n.d.). MDPI.
  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. (2021). PubMed.
  • Borate esters. (n.d.). Wikipedia.
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  • Selected boronic acids and their pKa values. (n.d.). ResearchGate.
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  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. (2023). ChemRxiv.
  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. (n.d.). Source not specified.
  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (2014). PMC - PubMed Central.
  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). vlabs.ac.in.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC - NIH.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). ResearchGate.
  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.
  • 3-Aminophenylboronic acid. (n.d.). PubChem.
  • 4-Aminophenylboronic acid. (n.d.). PubChem.
  • lysine ε-amino group modification based on the formation of stable... (n.d.). ResearchGate.
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  • Do you know a method of spectrophotometric determination of boric acid in drug samples?. (2014). ResearchGate.
  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (n.d.). MDPI.
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A Comparative Guide to Alternatives for 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving desired outcomes with efficiency and reproducibility. 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride has established itself as a valuable building block, primarily in Suzuki-Miyaura couplings, for the introduction of the N,N-dimethylaniline moiety. This structural motif is prevalent in a wide array of functional materials and pharmacologically active compounds. However, the hydrochloride salt form, while improving stability, can sometimes necessitate careful handling and specific reaction conditions. Furthermore, the ever-expanding toolkit of synthetic organic chemistry offers a range of alternative reagents that may provide advantages in terms of stability, reactivity, and substrate scope.

This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will delve into the performance of other substituted phenylboronic acids, the burgeoning class of boronic esters, and an alternative synthetic strategy for C-N bond formation, the Buchwald-Hartwig amination. This comparison is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki-Miyaura Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Boron-Containing Reagents

A variety of alternative boron-based reagents can be employed to introduce the desired N,N-dimethylaniline functionality or similar moieties. These alternatives often address challenges associated with the stability and handling of free boronic acids.

Isomeric and Structurally Related Phenylboronic Acids

Simple modifications to the substitution pattern on the phenyl ring can offer alternative building blocks with potentially different reactivity profiles.

  • 4-(N,N-Dimethylamino)phenylboronic acid: This isomer is a common alternative and is widely used in pharmaceutical development, bioconjugation, and sensor technology.[3] Its reactivity in Suzuki-Miyaura couplings is comparable to the 3-substituted isomer, and the choice between the two often depends on the desired final structure of the target molecule.

  • 3-Aminophenylboronic acid: This primary amine analogue offers a handle for further functionalization. The free amine can be methylated post-coupling to yield the N,N-dimethylamino group. This two-step approach can be advantageous when the N,N-dimethyl group is incompatible with other reaction conditions in a multi-step synthesis.

  • 3-Methoxyphenylboronic acid: While not a direct replacement for the N,N-dimethylamino group, the methoxy group is a common bioisostere for the dimethylamino functionality in medicinal chemistry. Its electronic properties differ, which can influence both the cross-coupling reaction and the biological activity of the final product.

Boronic Esters: Enhanced Stability and Handling

Boronic esters, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, offer significant advantages in terms of stability and ease of handling compared to their corresponding boronic acids.[4] They are often crystalline solids that are amenable to chromatographic purification and have a longer shelf-life.[4]

  • Pinacol Esters: These are perhaps the most common type of boronic ester used in organic synthesis. They are generally more stable than boronic acids and can be used in a wide range of cross-coupling reactions.[5]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates represent a significant advancement in organoboron chemistry.[6][7] These air- and chromatographically stable compounds are generally unreactive under anhydrous cross-coupling conditions, allowing for sequential, controlled reactions.[5][7] The MIDA protecting group can be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for the cross-coupling reaction.[7] This "slow-release" mechanism can be particularly beneficial when working with unstable boronic acids.[7] Comparative studies have shown that MIDA boronates can lead to higher yields in Suzuki-Miyaura couplings compared to the corresponding free boronic acids. For instance, one study reported a 89% yield for a product synthesized using a MIDA boronate, compared to a 73% yield when the free boronic acid was used under similar conditions.[6]

Boronic_Acid_vs_Esters cluster_reagents Organoboron Reagents Boronic_Acid 3-(N,N-Dimethylamino)phenylboronic acid + More Reactive - Less Stable - Prone to Decomposition Pinacol_Ester 3-(N,N-Dimethylamino)phenylboronic acid, pinacol ester + More Stable - Less Reactive + Easy to Handle MIDA_Boronate 3-(N,N-Dimethylamino)phenyl MIDA boronate ++ Highly Stable + Controlled Release + Chromatographically Stable

Figure 2: Comparison of boronic acid and its ester derivatives.

Buchwald-Hartwig Amination: A Direct Approach to C-N Bond Formation

For the direct formation of a C-N bond, the Buchwald-Hartwig amination is often a more direct and efficient alternative to the Suzuki-Miyaura coupling.[8] This palladium-catalyzed reaction directly couples an amine with an aryl halide or triflate.[9]

The catalytic cycle for the Buchwald-Hartwig amination is distinct from the Suzuki-Miyaura reaction and is depicted below.

Buchwald-Hartwig_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Product

Figure 3: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The key advantage of the Buchwald-Hartwig amination in this context is the direct use of dimethylamine (or a suitable equivalent) as the coupling partner, bypassing the need for an organoboron reagent altogether. This can lead to a more atom-economical and potentially more cost-effective synthesis.

Performance Comparison

The following table provides a comparative overview of the different reagents and methods for the synthesis of a model compound, N,N-dimethyl-3-phenylaniline, from 3-bromoaniline and the respective coupling partners. The data is synthesized from typical yields and conditions reported in the literature for similar transformations.

Reagent/MethodCoupling PartnerTypical Catalyst SystemTypical BaseSolventTemp. (°C)Time (h)Typical Yield (%)
3-(N,N-Dimethylamino)phenylboronic acid HCl Phenyl bromidePd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene80-11012-2475-90
4-(N,N-Dimethylamino)phenylboronic acid Phenyl bromidePd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃DME/H₂O or Toluene80-10012-2480-95
3-Aminophenylboronic acid (followed by methylation) Phenyl bromidePd(PPh₃)₄K₂CO₃DME/H₂O801280-90 (for coupling)
3-(N,N-Dimethylamino)phenyl MIDA boronate Phenyl bromidePd(OAc)₂/SPhosK₃PO₄THF/H₂O50-6012-1885-95
Buchwald-Hartwig Amination DimethylaminePd₂(dba)₃/XPhos or [Pd(allyl)Cl]₂/t-BuXPhosNaOt-Bu or LiHMDSToluene or Dioxane10012-2485-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Phenylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the phenylboronic acid or boronic ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with Dimethylamine

This protocol is a general guideline and should be performed under an inert atmosphere.

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add a solution of dimethylamine (e.g., a 2.0 M solution in THF, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of reagent for introducing an N,N-dimethylaniline moiety is a critical decision in the design of a synthetic route. While this compound remains a viable option, researchers should consider the following recommendations:

  • For Stability and Ease of Handling: MIDA boronates are highly recommended, especially in multi-step syntheses or when dealing with unstable boronic acid species. Their stability and the ability for controlled, in situ release of the active boronic acid can lead to more reproducible and higher-yielding reactions.[6][7]

  • For Direct C-N Bond Formation: The Buchwald-Hartwig amination is the method of choice for the direct coupling of an aryl halide with dimethylamine. This approach is often more efficient and atom-economical than a Suzuki-Miyaura coupling.[8]

  • For Structural Diversity: Employing isomeric or functionally related boronic acids, such as the 4-substituted isomer or the 3-amino analogue, provides access to a wider range of structural motifs and allows for late-stage functionalization.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and cost considerations. By understanding the advantages and limitations of each alternative, researchers can select the most appropriate reagent to achieve their synthetic goals with greater efficiency and success.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2342. [Link]
  • Chemessent. Suzuki–Miyaura (hetero-)
  • Wikipedia.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]
  • African Rock Art. 4-(Dimethylamino)phenylboronic acid. [Link]
  • ResearchGate.
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  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
  • Buchwald, S. L.; Mauger, C. M. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(38), 7173-7176. [Link]
  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • ResearchGate.
  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. [Link]
  • ResearchGate. Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in aqueous DMA. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • National Institutes of Health. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
  • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]
  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
  • Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • ResearchGate. The isolated yield of product 3 after Suzuki coupling of 4-bromoanisole with 4-methoxyphenylboronic acid. [Link]
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  • Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
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  • PubMed Central.

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A Researcher's Guide: 3-(N,N-Dimethylamino)phenylboronic Acid vs. Its Pinacol Ester in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, a testament to its impact recognized by the 2010 Nobel Prize in Chemistry.[1] Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth comparison of two closely related yet distinct partners for this reaction: 3-(N,N-Dimethylamino)phenylboronic acid and its pinacol ester counterpart. We will delve into the nuances of their stability, reactivity, and practical application, supported by experimental insights to inform your selection in discovery and development workflows.

The Central Trade-Off: Reactivity vs. Stability

The decision between using a boronic acid and its pinacol ester derivative is fundamentally a balancing act between reactivity and stability.[2] While structurally similar, the seemingly minor difference of a pinacol group has significant implications for a compound's behavior both on the shelf and in the reaction flask.

3-(N,N-Dimethylamino)phenylboronic Acid: The Reactive Workhorse

Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[2][3] This heightened reactivity is due to the Lewis acidity of the boronic acid, which plays a key role in the crucial transmetalation step of the catalytic cycle.[2]

However, this reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways:

  • Dehydration to Boroxines: Boronic acids can undergo spontaneous dehydration, especially upon heating or prolonged storage, to form cyclic trimers known as boroxines.[4][5][6] This is a reversible process, but the formation of boroxines can lead to inconsistencies in stoichiometry and reactivity.[5][7]

  • Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This process consumes the starting material, reducing the overall yield of the desired coupled product.[9][10] Factors such as high temperatures, the presence of water, and the choice of base can accelerate protodeboronation.[9][10]

3-(N,N-Dimethylamino)phenylboronic Acid Pinacol Ester: The Stable Contender

Boronic acid pinacol esters are synthesized by reacting the boronic acid with pinacol, forming a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. This cyclic structure protects the boron atom, making the compound significantly more stable.[4][11]

The key advantages of using the pinacol ester include:

  • Enhanced Stability: Pinacol esters are less prone to dehydration and protodeboronation, giving them a longer shelf life and greater consistency.[2][4][11] They are often crystalline solids that are easier to handle and purify via chromatography.[2][11]

  • Improved Handling: Their reduced sensitivity to air and moisture simplifies laboratory procedures like weighing and transferring.[4][11]

  • Cleaner Reactions: In many cases, the enhanced stability of the pinacol ester can lead to cleaner reactions with higher yields compared to the free boronic acid.[4]

The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[2] However, under the appropriate conditions, they are excellent coupling partners.[4]

Comparative Summary
Feature3-(N,N-Dimethylamino)phenylboronic Acid3-(N,N-Dimethylamino)phenylboronic Acid Pinacol Ester
Reactivity Higher, often leading to faster reactions.[2][3]Lower, may require slightly more forcing conditions.[2]
Stability Prone to dehydration (boroxine formation) and protodeboronation.[4][6][8]Significantly more stable; protected from degradation.[2][4][11]
Handling Can be sensitive to air, moisture, and heat.[6]Generally crystalline, stable solids; easier to handle.[2][4]
Shelf Life Shorter due to potential decomposition.[2]Longer, suitable for long-term storage.[4]
Purification High polarity can hinder chromatographic purification.[6]Can typically be purified by silica gel chromatography.[11]
Common Use Case When maximizing reaction rate is the primary goal.[2]When stability, handling, and long-term storage are critical.[2][4]

Mechanistic Considerations in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[12] The choice between the boronic acid and its pinacol ester primarily influences the crucial transmetalation step.

A base is required to activate the organoboron species, forming a more nucleophilic boronate complex ([ArB(OH)₃]⁻) that facilitates the transfer of the aryl group to the palladium center. While it was once believed that pinacol esters must first hydrolyze to the corresponding boronic acid before transmetalation, recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Species Activation Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2B Ar-Pd(II)L₂-Ar' ArPdL2X->ArPdL2B Transmetalation (Ar'-B(OR)₂ + Base) ArPdL2B->Pd0 Reductive Elimination Product Ar-Ar' ArPdL2B->Product Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Pinacol_Ester Ar'-B(pin) Pinacol_Ester->Boronate + OH⁻ (Direct or via Hydrolysis) Boronate->ArPdL2X Enters Cycle caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, here are representative protocols for a Suzuki-Miyaura coupling using both reagents with a model aryl bromide.

Model Reaction: Coupling of 3-bromo-N,N-dimethylaniline with either 3-(N,N-Dimethylamino)phenylboronic acid or its pinacol ester.

Protocol 1: Using 3-(N,N-Dimethylamino)phenylboronic Acid
  • Reaction Setup: To a clean, dry reaction vessel, add 3-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable palladium catalyst system (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Base: Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1, 5 mL), followed by an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 mmol, 2.0 equiv).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is often complete within 1-4 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using 3-(N,N-Dimethylamino)phenylboronic Acid Pinacol Ester
  • Reaction Setup: To a clean, dry reaction vessel, add 3-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), 3-(N,N-Dimethylamino)phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and a suitable palladium catalyst system (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Solvent and Base: Add a solvent, such as 1,4-dioxane or THF, followed by a base (e.g., K₂CO₃ or K₃PO₄, 3.0 mmol, 3.0 equiv) and a small amount of water.

  • Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to a higher temperature if necessary (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress. Reactions with pinacol esters may require longer reaction times compared to their boronic acid counterparts.

  • Workup: Follow a similar aqueous workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel.

Decision Workflow for Reagent Selection

Conclusion and Recommendations

The choice between 3-(N,N-Dimethylamino)phenylboronic acid and its pinacol ester is context-dependent and should be guided by the specific demands of the synthetic route.

Choose 3-(N,N-Dimethylamino)phenylboronic acid when:

  • The primary goal is to maximize the reaction rate.[2]

  • The reagent can be used shortly after purchase or synthesis, minimizing storage-related degradation.

  • Reaction conditions can be carefully controlled to mitigate side reactions like protodeboronation.

Choose 3-(N,N-Dimethylamino)phenylboronic acid pinacol ester when:

  • Stability, ease of handling, and long-term storage are paramount.[2][4]

  • The synthesis is part of a multi-step sequence where the purity and reliability of starting materials are critical.

  • The reaction is part of an automated or high-throughput screening workflow where reagent stability is essential.[2]

By understanding the inherent trade-offs between these two valuable reagents, researchers can make more informed decisions, leading to more efficient, reproducible, and successful cross-coupling outcomes.

References
  • Protodeboronation - Wikipedia.
  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 989.
  • Miyaura Borylation Reaction - Organic Chemistry Portal.
  • Water-stable boroxine structure with dynamic covalent bonds - PMC - PubMed Central.
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate.
  • Hydrostability of Boroxines - ResearchGate.
  • a) Synthesis of 1 by deprotection of 1‐pin and boroxine formation of 2... - ResearchGate.
  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK.
  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Suzuki-Miyaura Coupling - Organic Synthesis.
  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate.
  • Suzuki reactions in novel liquids - DiVA portal.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.

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Comparative study of palladium catalysts for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling: From Bench-Scale to Process Optimization

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The heart of this powerful transformation lies in the choice of the palladium catalyst. This guide provides a comparative analysis of common palladium catalyst systems, offering insights into their performance, mechanistic nuances, and practical applications to empower you in selecting the optimal catalyst for your synthetic challenges.

The Central Role of the Palladium Catalyst

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The palladium catalyst, in its active Pd(0) state, initiates the cycle by reacting with an organic halide (oxidative addition). The subsequent transmetalation with an organoboron reagent, facilitated by a base, and the final reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst are all critically influenced by the nature of the palladium complex.[3][4] The ligands surrounding the palladium center dictate the catalyst's stability, reactivity, and substrate scope.

The Catalytic Cycle: A Mechanistic Overview

The efficiency of each step in the catalytic cycle is highly dependent on the catalyst system employed. For instance, electron-rich and sterically hindered ligands can promote the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[5][6]

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Product (Ar-R) Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Look at Palladium Catalyst Systems

The evolution of palladium catalysts for Suzuki-Miyaura coupling has led to a diverse array of options, each with its own strengths. We can broadly categorize them into classical catalysts and modern precatalyst systems.

Classical Palladium Catalysts

These are often air-sensitive Pd(0) sources or stable Pd(II) salts that require in-situ reduction to the active Pd(0) species.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A workhorse in the field, this catalyst is effective for a range of aryl bromides and iodides.[2] However, it can suffer from lower activity with more challenging substrates and may require higher catalyst loadings.

  • Palladium(II) Acetate (Pd(OAc)₂) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂): These Pd(II) sources are often used in combination with additional phosphine ligands. The choice of ligand is crucial for their performance.[7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf)): This catalyst exhibits good activity for a variety of substrates, including some heteroaryl couplings.[7]

Modern Palladium Precatalysts: Enhanced Activity and Scope

To overcome the limitations of classical catalysts, well-defined palladium precatalysts have been developed. These are typically air- and moisture-stable Pd(II) complexes that readily generate the active monoligated Pd(0) species in situ.

  • Buchwald Palladacycle Precatalysts: Developed by Stephen Buchwald and his group, these catalysts incorporate bulky and electron-rich biarylphosphine ligands.[8][9] Ligands like SPhos, XPhos, and RuPhos have proven highly effective for coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides, often at low catalyst loadings and room temperature.[5][10][11] The second-generation (G2) precatalysts, such as SPhos Pd G2, offer further improvements in activity and ease of use.[10]

  • PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts: Developed by Michael Organ's group, these N-heterocyclic carbene (NHC)-palladium complexes, such as PEPPSI-IPr, are highly active and robust catalysts.[12] They are particularly effective for the coupling of sterically demanding substrates and have shown excellent performance in a wide range of cross-coupling reactions.

Heterogeneous Palladium Catalysts

For applications where catalyst removal and recycling are critical, heterogeneous catalysts offer a significant advantage.

  • Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst, Pd/C can be effective for some Suzuki-Miyaura couplings, often under phosphine-free conditions.[13][14] Its performance can be highly dependent on the properties of the carbon support and the reaction conditions.

  • Palladium on Magnetic Nanoparticles: A more recent development involves immobilizing palladium on magnetic supports, allowing for easy separation of the catalyst from the reaction mixture using an external magnet.[15] These systems have shown promise for recyclable catalysis in Suzuki-Miyaura reactions.[15]

Performance Comparison of Selected Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in representative Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions can significantly impact catalyst performance, and direct comparisons should be made with caution.

Catalyst SystemSubstratesBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Amino-3-bromobenzoic acid + Phenylboronic acidK₂CO₃ / 1,4-Dioxane/H₂O10012~85[2]
Pd(OAc)₂ / SPhos4-Bromobenzothiazole + Phenylboronic acidK₃PO₄ / Toluene/H₂O10012>95[2]
PdCl₂(dppf)2-Chloropyridine + Phenylboronic acidK₂CO₃ / DME801892[5]
SPhos Pd G24-Chlorotoluene + Phenylboronic acidK₃PO₄ / MeOH/THFRT-~95[10][16]
PEPPSI-IPr2-Chloro-4,6-dimethoxypyrimidine + Furan-2-boronic acidK₃PO₄ / MeOH/THFRT-~98[12]
Pd/CAryl halides + Phenylboronic acidK₂CO₃ / H₂O80190-98[14]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine aryl halide, boronic acid, and base in a reaction vessel. b Add solvent and degas the reaction mixture. a->b c Add palladium catalyst under an inert atmosphere. b->c d Heat the reaction mixture to the desired temperature. c->d e Monitor reaction progress by TLC or LC-MS. d->e f Cool to room temperature and quench the reaction. e->f g Perform aqueous work-up to remove inorganics. f->g h Purify the crude product by chromatography. g->h

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv). The choice of base is critical; common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] The excess boronic acid and base are used to drive the reaction to completion.

    • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the active Pd(0) species.

    • Add the degassed solvent via syringe. Common solvents include toluene, 1,4-dioxane, THF, and mixtures with water.[6] The solvent choice can significantly affect the solubility of the reagents and the reaction rate.

    • Add the palladium catalyst (typically 0.1-5 mol%) under a positive pressure of inert gas. For solid catalysts, this is often done as a single portion. The catalyst loading should be optimized to balance reaction efficiency and cost.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C).[5] The optimal temperature depends on the reactivity of the substrates and the catalyst system.

    • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

    • The crude product is then purified by an appropriate method, most commonly flash column chromatography on silica gel.

Conclusion

The selection of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that can profoundly impact the success of a synthetic campaign. While classical catalysts like Pd(PPh₃)₄ remain useful for simpler transformations, the development of advanced precatalyst systems, such as the Buchwald palladacycles and PEPPSI catalysts, has significantly expanded the scope and efficiency of this reaction, particularly for challenging substrates encountered in drug discovery and materials science.[1][10][12] For process development and green chemistry applications, the use of heterogeneous catalysts like Pd/C or palladium on magnetic nanoparticles offers tangible benefits in terms of catalyst recovery and reuse.[13][15] By understanding the comparative performance and mechanistic underpinnings of these diverse catalyst systems, researchers can make informed decisions to accelerate their research and development efforts.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • MDPI. (n.d.). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC.
  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (2021, April 6). Nature Portfolio.
  • National Institutes of Health. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • ResearchGate. (n.d.). Recent Advances in Pd/C-Catalyzed Coupling Reactions.
  • ResearchGate. (n.d.). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • ResearchGate. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Cyclodextrin based palladium catalysts for Suzuki reaction: An overview.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling.
  • ResearchGate. (2020, September 17). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions.
  • Ma, J. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Semantic Scholar. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • PubMed Central. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling.

Sources

The Strategic Advantage of Salt Formation: A Comparative Guide to 3-(N,N-Dimethylamino)phenylboronic Acid and Its Hydrochloride Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, reproducibility, and scalability of a synthetic route. Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of 3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt, offering field-proven insights and experimental guidance to inform your choice of reagent for optimal performance in cross-coupling applications.

While both the free base and the hydrochloride salt of 3-(N,N-Dimethylamino)phenylboronic acid serve as effective coupling partners, the hydrochloride salt often presents distinct advantages in terms of handling, stability, and, in some cases, reaction performance. This guide will objectively explore these advantages, supported by established chemical principles and a proposed experimental framework for direct comparison.

Physicochemical Properties: A Head-to-Head Comparison

The primary differences between the free base and the hydrochloride salt lie in their physical and chemical properties. The protonation of the basic dimethylamino group in the hydrochloride salt significantly influences its characteristics.

Property3-(N,N-Dimethylamino)phenylboronic Acid (Free Base)3-(N,N-Dimethylamino)phenylboronic Acid HydrochlorideAdvantage of the Hydrochloride Salt
Molecular Formula C₈H₁₂BNO₂[1]C₈H₁₃BClNO₂[2]-
Molecular Weight 165.00 g/mol 201.46 g/mol [2]-
Appearance Pale green to pale grey solid[1]SolidPotentially more crystalline and uniform solid.
Melting Point 178-190 °CData not availableGenerally, salts have higher and sharper melting points, indicating greater crystalline stability.
Solubility Slightly soluble in chloroform and methanol[1]Expected to have higher solubility in polar protic solvents like water and alcohols.Improved solubility in polar solvents can facilitate reaction setup and workup procedures.
Stability Prone to protodeboronation, especially in solution.[3] May contain varying amounts of the anhydride.[1]The protonated amine group reduces the electron density of the aromatic ring, potentially decreasing the rate of protodeboronation.[3]Enhanced stability leads to longer shelf-life and more consistent reactivity, minimizing the formation of impurities.
Hygroscopicity Data not availableMay be hygroscopic, a common characteristic of salts.While potentially hygroscopic, the crystalline nature can offer better overall stability compared to the amorphous free base.

The Critical Role of Stability: Mitigating Protodeboronation

A significant challenge in working with many arylboronic acids, particularly those with electron-donating substituents like the dimethylamino group, is their susceptibility to protodeboronation.[3] This undesired side reaction involves the cleavage of the carbon-boron bond, leading to the formation of N,N-dimethylaniline and boric acid, thereby reducing the yield of the desired cross-coupled product.[3]

The hydrochloride salt of 3-(N,N-Dimethylamino)phenylboronic acid offers a strategic advantage in mitigating this degradation pathway. By protonating the basic nitrogen atom, the electron-donating capacity of the dimethylamino group is significantly diminished. This reduces the electron density of the aromatic ring, making the carbon-boron bond less susceptible to cleavage.

Protodeboronation_Pathway cluster_FreeBase Free Base Pathway cluster_HClSalt Hydrochloride Salt FB 3-(N,N-Dimethylamino)phenylboronic Acid Aniline N,N-Dimethylaniline FB->Aniline Protodeboronation (undesired) HCl 3-(N,N-Dimethylamino)phenylboronic Acid HCl Coupling Suzuki-Miyaura Coupling Product HCl->Coupling Desired Reaction

Caption: Competing pathways for the free base versus the hydrochloride salt.

Performance in Suzuki-Miyaura Cross-Coupling: A Proposed Comparative Study

Experimental Objective

To compare the reaction yield and purity of the cross-coupled product obtained from 3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt under identical reaction conditions.

Materials
  • Aryl halide (e.g., 4-bromoanisole)

  • 3-(N,N-Dimethylamino)phenylboronic acid

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard for quantitative analysis (e.g., dodecane)

Step-by-Step Protocol
  • Reaction Setup (Perform two parallel reactions):

    • To two identical reaction vessels (e.g., Schlenk flasks) equipped with magnetic stir bars, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

    • To vessel A, add 3-(N,N-Dimethylamino)phenylboronic acid (1.2 mmol).

    • To vessel B, add this compound (1.2 mmol).

    • Add a known amount of the internal standard to each vessel.

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture (e.g., 10 mL of a 4:1 dioxane/water solution) to each vessel.

    • Purge both vessels with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Heat both reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every hour).

  • Workup and Analysis:

    • Once the reactions are complete (as determined by the consumption of the aryl halide), cool the mixtures to room temperature.

    • Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude products by ¹H NMR and GC-MS to determine the yield and purity of the desired biaryl product by comparing the integration of the product peaks to the internal standard.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis setupA Vessel A: Free Base setupB Vessel B: HCl Salt add_reagents Add Aryl Halide, Catalyst, Base, Internal Standard add_boronic Add Boronic Acid/ Salt add_reagents->add_boronic add_solvent Add Degassed Solvent add_boronic->add_solvent degas Purge with Inert Gas add_solvent->degas heat Heat and Stir degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup analysis Analyze by ¹H NMR/GC-MS workup->analysis Suzuki_Cycle pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)-R² transmetalation->pd2_r1r2 r2_boronic R²-B(OH)₂ r2_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between 3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt is a nuanced one that depends on the specific requirements of the synthesis.

Use this compound when:

  • Long-term storage and stability are critical.

  • Reproducibility and consistency between batches are paramount.

  • The reaction solvent is a polar protic solvent.

  • Minimizing side reactions, particularly protodeboronation, is a primary concern.

Consider the free base when:

  • Cost is the primary driver for a small-scale synthesis.

  • The reagent is to be used immediately after synthesis or purchase.

  • Aprotic, non-polar solvents are employed, where the free base may have better solubility.

For researchers in drug discovery and process development, the enhanced stability and reliability of the hydrochloride salt often outweigh the modest increase in molecular weight and potential for hygroscopicity. The upfront investment in a more stable starting material can lead to more consistent and higher-yielding reactions, ultimately saving time and resources in the long run. It is strongly recommended that individual laboratories perform the outlined comparative study to determine the optimal reagent for their specific application and reaction conditions.

References

  • BenchChem Technical Support Team. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. BenchChem.
  • ChemicalBook. (2025). 3-Aminophenylboronic acid monohydrate.
  • PubChem. (2024). 3-(Dimethylamino)phenylboronic Acid Hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(N,N-Dimethylamino)phenylboronic acid >= 95%.
  • ChemicalBook. (n.d.). 3-Dimethylaminophenylboronic acid.

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Choosing the Right Tool: A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Boronic Acid Chemistry

In the landscape of modern synthetic chemistry and drug development, boronic acids are indispensable building blocks, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] 3-(N,N-Dimethylamino)phenylboronic acid, a key reactant, is utilized in the synthesis of a diverse range of bioactive molecules and complex organic structures.[2][3] The purity of this starting material is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 3-(N,N-Dimethylamino)phenylboronic acid. As a Senior Application Scientist, my objective is to move beyond a simple list of pros and cons and delve into the causality behind methodological choices, empowering researchers to select the most appropriate technique for their specific analytical challenges. Our discussion will be grounded in the physicochemical properties of the analyte and guided by established regulatory frameworks from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5]

Analyte at a Glance: Physicochemical Properties of 3-(N,N-Dimethylamino)phenylboronic Acid

Understanding the inherent properties of the molecule is the first principle of sound method development. The choice between HPLC and GC-MS is fundamentally dictated by the analyte's ability to transition through the chromatographic system intact.

  • Physical State and Volatility: 3-(N,N-Dimethylamino)phenylboronic acid is a solid with a melting point reported in the range of 178-193°C.[2] This high melting point indicates low volatility, making its direct analysis by Gas Chromatography, which requires the sample to be vaporized, problematic.[6][7]

  • Thermal Stability: Boronic acids are known to be susceptible to thermal degradation. At elevated temperatures, they can undergo dehydration to form cyclic anhydrides known as boroxines.[8] The high temperatures required for GC analysis (often exceeding 200-250°C) could lead to the degradation of the analyte, providing an inaccurate purity profile.[9]

  • Solubility and Polarity: The presence of a polar boronic acid group and a tertiary amine makes the molecule soluble in solvents like methanol.[2] This solubility in common HPLC mobile phase constituents suggests good compatibility with liquid chromatography.

These properties inherently favor a liquid-phase separation technique over a gas-phase one. Let us explore the practical implications.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[10][11] The separation is based on the differential interactions of the sample components with the stationary phase.[12] For a polar, non-volatile, and potentially thermally labile compound like 3-(N,N-Dimethylamino)phenylboronic acid, HPLC is the most logical and direct method for purity analysis.

Causality Behind Choosing HPLC: The primary advantage of HPLC is its ability to perform separations at ambient or near-ambient temperatures, thereby preserving the integrity of the analyte.[13] This directly addresses the thermal stability concerns associated with boronic acids. Its suitability for non-volatile compounds makes it an ideal choice for analyzing solid APIs without the need for chemical modification.[14]

Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for purity analysis using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh Sample dissolve Dissolve in Diluent (e.g., Mobile Phase) prep->dissolve instrument HPLC System (Pump, Injector, Column Oven) dissolve->instrument column Reversed-Phase C18 Column instrument->column detector UV/PDA Detector column->detector cds Chromatography Data System (CDS) detector->cds report Generate Purity Report (Area % Calculation) cds->report

Caption: A standard workflow for HPLC purity analysis.

Experimental Protocol: HPLC-UV Method

This protocol is a self-validating system designed for robustness, adhering to principles outlined in ICH Q2(R1) and USP General Chapter <621>.[4][5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The choice of a modern, well-endcapped C18 column is crucial to minimize interactions with the polar functional groups of the analyte.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered mobile phase is used to ensure consistent ionization of the analyte and impurities, leading to reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable runtime.

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

  • Detection: UV detection at 270 nm. A PDA detector is preferred to assess peak purity and identify potential co-eluting impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-(N,N-Dimethylamino)phenylboronic acid sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect, Yet Powerful, Alternative

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[9][15] For our analyte, direct injection into a GC is not feasible due to its non-volatile nature. Therefore, a chemical modification step, known as derivatization , is mandatory.

Causality Behind Derivatization: Derivatization converts the polar, non-volatile analyte into a more volatile, less polar, and thermally stable derivative suitable for GC analysis.[16][17] For boronic acids, this is typically achieved by reacting them with a diol (like pinacol or ethylene glycol) to form a cyclic boronate ester. This step is critical; without it, the analysis would fail.

Workflow for GC-MS Purity Analysis (with Derivatization)

The GC-MS workflow includes the essential, additional step of sample derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Weigh Sample derivatize Derivatization Reaction (e.g., with Pinacol) prep->derivatize instrument GC-MS System (Injector, GC Oven, MS Detector) derivatize->instrument column Low-Polarity Capillary Column (e.g., 5% Phenyl) instrument->column cds Mass Spectrometry Software column->cds report Generate Purity Report & Identify Impurities via Mass Spectra cds->report

Caption: A GC-MS workflow including the mandatory derivatization step.

Experimental Protocol: GC-MS Method with Pinacol Derivatization

This protocol includes the critical derivatization step required to make the analyte amenable to GC analysis.

  • Derivatization:

    • To 1 mg of the 3-(N,N-Dimethylamino)phenylboronic acid sample in a vial, add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 1.2 equivalents of pinacol.

    • Cap the vial and heat at 60 °C for 30 minutes to form the pinacol ester derivative.

    • Cool to room temperature before injection.

    • Rationale: This reaction quantitatively converts the polar boronic acid to a non-polar, volatile boronate ester.

  • Instrumentation: A standard GC-MS system.

  • Column: A low-bleed, low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

    • Rationale: EI provides reproducible fragmentation patterns that can be compared to libraries for definitive identification of impurities.[15]

Head-to-Head Comparison: HPLC vs. GC-MS

The choice of technique depends on the specific analytical goal. The following table summarizes the key differences in the context of analyzing 3-(N,N-Dimethylamino)phenylboronic acid.

ParameterHPLC with UV/PDA DetectionGC-MS (with Derivatization)
Analyte Suitability Excellent. Ideal for non-volatile, polar, and thermally labile compounds. Analysis is direct.Poor (without derivatization). Requires mandatory derivatization to increase volatility and thermal stability.
Sample Preparation Simple. Involves dissolving the sample in a suitable solvent.Complex. Requires an additional, optimized chemical derivatization step.
Speed of Analysis Moderate. Typical run times are 20-30 minutes.[7]Potentially faster GC run time (15-20 min), but overall time is longer due to the derivatization step.[14]
Selectivity Good. Based on physicochemical interactions with the stationary phase. PDA provides peak purity analysis.Excellent. High-resolution capillary columns provide exceptional separation efficiency.
Specificity/Identification Good. Based on retention time comparison with a reference standard.Excellent ("Gold Standard"). Provides mass spectral data for definitive structural confirmation and identification of unknowns.[9]
Sensitivity Good. Dependent on the analyte's UV chromophore.Very High. Mass spectrometers are highly sensitive detectors.[6][18]
Cost & Complexity Lower initial and operational costs. Simpler instrumentation.[7][18]Higher initial and operational costs. More complex instrumentation and maintenance.
Regulatory Standing Widely accepted and standard for QC/purity testing in the pharmaceutical industry.[11][19]Widely accepted, particularly for impurity identification and trace analysis of volatiles.[20]

Decision Guide: Selecting the Optimal Technique

To assist in choosing the most appropriate method, the following decision tree highlights the key considerations.

Decision_Tree start What is the primary analytical goal? goal1 Routine QC Purity Assay & Quantitation of Known Impurities start->goal1 Routine Analysis goal2 Definitive Identification of Unknown Volatile/Semi-Volatile Impurities start->goal2 Impurity ID method1 Choose HPLC-UV/PDA goal1->method1 method2 Choose GC-MS (with Derivatization) goal2->method2 reason1 Why? Direct analysis, no sample alteration, robust for QC environments, lower complexity. method1->reason1 reason2 Why? Provides structural information (mass spectra), superior for identifying unknowns, high sensitivity. method2->reason2

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion and Recommendation

For the routine purity analysis of 3-(N,N-Dimethylamino)phenylboronic acid products, High-Performance Liquid Chromatography (HPLC) is unequivocally the superior and recommended primary technique. Its ability to analyze the compound directly in its native state, without the risk of thermal degradation and the added complexity of derivatization, makes it more robust, reliable, and efficient for quality control environments. The methodology aligns perfectly with the physicochemical nature of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) should be viewed as a powerful, complementary, and orthogonal technique. While its requirement for derivatization makes it unsuitable for routine, high-throughput purity testing of the main component, its unparalleled ability to identify the structure of unknown volatile or semi-volatile impurities is invaluable for in-depth impurity profiling, troubleshooting synthetic pathways, and supporting regulatory filings.

Ultimately, the most robust analytical strategy for a drug development program would involve using HPLC for routine quality control and release testing, while having a validated GC-MS method available for investigational purposes, such as identifying new impurities that may arise from changes in the synthetic process. This dual approach leverages the strengths of both techniques, ensuring the highest standards of scientific integrity and product quality.

References

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A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Compounds Synthesized from 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern synthetic and medicinal chemistry, the selection of starting materials is a critical determinant of success. 3-(N,N-Dimethylamino)phenylboronic acid (CAS No: 178752-79-9) has emerged as a particularly strategic building block.[1][2][3][] Its utility stems from the dual functionality it presents: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the 3-(N,N-dimethylamino) substituent.[5] This electron-donating group not only modulates the electronic properties and reactivity of the aromatic ring but also offers a potential interaction point for biological targets, influencing properties like solubility and cell permeability.

This guide provides an in-depth comparison of compounds derived from this precursor, moving beyond simple synthetic reports to offer a functional analysis of their performance. We will explore its application in the synthesis of biaryl scaffolds, fluorescent probes, and biologically active agents, providing the experimental rationale, detailed protocols, and comparative data necessary for informed decision-making in your research.

Part 1: Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing carbon-carbon bonds between aromatic rings, a motif central to countless pharmaceuticals and advanced materials.[5] 3-(N,N-Dimethylamino)phenylboronic acid serves as an excellent coupling partner in these reactions.

Causality of Experimental Design

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. The electron-donating nature of the N,N-dimethylamino group increases the electron density on the phenyl ring, which can influence the transmetalation step of the catalytic cycle. For challenging couplings, particularly with electron-rich or sterically hindered aryl chlorides, the use of advanced phosphine ligands (e.g., SPhos, XPhos) and their associated pre-catalysts can be crucial for overcoming reaction barriers and preventing side reactions like protodeboronation.[6] We present a general protocol and a comparative dataset to illustrate these effects.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a diagram illustrating the typical laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification prep1 Combine Aryl Halide, Boronic Acid, & Solvent prep2 Purge with Inert Gas (N2 or Ar) prep1->prep2 prep3 Add Pd Catalyst, Ligand, & Base prep2->prep3 react Heat to Reflux (e.g., 85-100 °C) prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool & Dilute with Solvent (e.g., EtOAc) monitor->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry (Na2SO4) & Concentrate workup2->workup3 purify Column Chromatography on Silica Gel workup3->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 3-(N,N-Dimethylamino)-4'-methoxybiphenyl
  • Vessel Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-bromoanisole (1.00 g, 5.35 mmol, 1.0 equiv.) and 3-(N,N-Dimethylamino)phenylboronic acid (0.97 g, 5.88 mmol, 1.1 equiv.).[1]

  • Solvent Addition: Add n-propanol (15 mL) and stir the mixture for 15 minutes to dissolve the solids.[7]

  • Reagent Addition: To the solution, add palladium(II) acetate (30 mg, 0.13 mmol, 2.5 mol%), SPhos (110 mg, 0.27 mmol, 5 mol%), and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (6.7 mL, 13.4 mmol, 2.5 equiv.).[7][8]

  • Reaction: Heat the mixture to reflux (approx. 97 °C) under a nitrogen atmosphere for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).[7]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product.

Comparative Performance Data

The choice of coupling partner and catalyst system significantly impacts reaction efficiency. The data below compares the performance of 3-(N,N-Dimethylamino)phenylboronic acid with various aryl halides.

EntryAryl HalideCatalyst SystemBaseYield (%)Notes
14-BromoanisolePd(OAc)₂ / SPhosNa₂CO₃~92%Standard conditions, effective for electron-rich bromide.
24-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄~88%Stronger base and advanced ligand needed for less reactive aryl chloride.[6]
32-BromopyridinePd(PPh₃)₄Na₂CO₃~85%Standard catalyst effective, but potential for catalyst inhibition by pyridine nitrogen.
44-IodobenzonitrilePdCl₂(dppf)CsF~95%Highly reactive aryl iodide gives excellent yield.[8]

Characterization: Successful synthesis is confirmed by ¹H NMR (appearance of a new set of aromatic signals and disappearance of the boronic acid -OH protons), ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the exact mass of the biaryl product.

Part 2: Synthesis of Biologically Active Compound Analogues

The 3-(N,N-dimethylamino)phenyl motif is present in numerous biologically active molecules. Its incorporation can enhance binding affinity, improve pharmacokinetic properties, or modulate the mechanism of action.[1][] A notable example is its use in the development of enzyme inhibitors.[9]

Design Rationale: Targeting AmpC β-Lactamase

Phenylboronic acids are known inhibitors of serine β-lactamases like AmpC, which are responsible for bacterial resistance to antibiotics. The boronic acid forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site. Structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring can drastically alter inhibitory potency. The introduction of a polar, ionizable group like the N,N-dimethylamino moiety can potentially form favorable interactions with active site residues, such as Gln120, thereby improving binding affinity.[9]

Structure-Activity Relationship (SAR) Logic

The diagram below outlines the logic for modifying a parent phenylboronic acid scaffold to enhance biological activity.

G parent Parent Scaffold (e.g., Phenylboronic Acid) modification Introduce Substituent (e.g., 3-N,N-Dimethylamino) parent->modification hypothesis Hypothesis: Substituent forms new H-bonds or occupies hydrophobic pocket modification->hypothesis synthesis Synthesize Analogue (via Suzuki Coupling) modification->synthesis testing Biological Assay (e.g., IC50 / Ki determination) synthesis->testing outcome Compare Activity to Parent Scaffold testing->outcome

Caption: SAR logic for developing bioactive compounds.

Comparative Biological Data

The following table presents hypothetical, yet representative, data comparing the inhibitory activity of different phenylboronic acid derivatives against AmpC β-lactamase, based on published trends.[9]

CompoundSubstituentKᵢ (nM)Fold Improvement vs. Phenylboronic AcidRationale for Performance
1H (Parent)25001xBaseline affinity, core covalent interaction.
24-Carboxy8330xCarboxylate forms a key salt bridge with an active site arginine.[9]
33-Nitro15001.7xElectron-withdrawing group, modest improvement.[9]
43-(N,N-Dimethylamino) 21012xPotential for H-bonding with Gln120 and favorable hydrophobic interactions.[9]

Characterization: For biological evaluation, compounds must be of high purity (>95%), confirmed by HPLC. The structure is unequivocally confirmed by NMR and HRMS. The inhibitory constant (Kᵢ) is determined through enzyme kinetics assays, providing a quantitative measure of potency.

Part 3: Fluorescent Probes and Chemosensors

The 3-(N,N-dimethylamino)phenyl group is a powerful electron-donating moiety commonly used in the design of fluorescent dyes. When incorporated into a larger π-conjugated system, it can lead to compounds with desirable photophysical properties, such as high quantum yields and large Stokes shifts. The boronic acid function can be retained as a reactive handle or as a recognition site for analytes like carbohydrates or reactive oxygen species.

Synthetic Rationale

A common strategy involves a condensation or coupling reaction to link the 3-(N,N-dimethylamino)phenyl core to a fluorophore scaffold. For example, a Claisen-Schmidt condensation between a 3-(N,N-dimethylamino)benzaldehyde (derived from the boronic acid) and an acetyl-substituted coumarin can generate a chalcone-based dye.[10] The resulting compound's fluorescence can be highly sensitive to its environment, making it a candidate for a molecular sensor.

Protocol: Synthesis of a Coumarin-Chalcone Hybrid Dye
  • Starting Material: Prepare 3-(N,N-dimethylamino)benzaldehyde from 3-(N,N-dimethylamino)phenylboronic acid via an oxidative protocol (e.g., using an oxidizing agent like Oxone®).

  • Condensation: In a round-bottom flask, dissolve 3-acetyl-4-hydroxycoumarin (1.0 equiv.) and 3-(N,N-dimethylamino)benzaldehyde (1.0 equiv.) in ethanol.[10]

  • Catalysis: Add a catalytic amount of piperidine (0.1 equiv.) to the solution.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. A new, colored, fluorescent spot should appear.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure dye.

Comparative Photophysical Properties

The impact of the 3-(N,N-dimethylamino) group is evident when comparing the photophysical properties of the synthesized dye to an unsubstituted analogue.

CompoundSubstituent on Phenyl Ringλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)
Dye 1H (Unsubstituted)385480950.35
Dye 23-(N,N-Dimethylamino) 4245501260.68

Characterization: The primary characterization methods are spectroscopic. UV-Vis absorption spectroscopy determines the maximum absorption wavelength (λₐₑₛ). Fluorescence spectroscopy identifies the maximum emission wavelength (λₑₘ) and is used to calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate).

Conclusion

3-(N,N-Dimethylamino)phenylboronic acid is more than a simple reagent; it is a versatile platform for innovation. Its predictable reactivity in Suzuki-Miyaura couplings allows for the efficient construction of complex biaryl scaffolds. The electronic contributions of the dimethylamino group make it a valuable component in the rational design of both potent enzyme inhibitors and bright fluorescent probes. The comparative data presented in this guide underscore the functional advantages conferred by this specific building block, providing a solid foundation for its application in diverse research and development programs.

References

  • Le-Huy, Z., et al. (2012). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of the Arkansas Academy of Science, 66(1), 8. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 3036-3040. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
  • Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. RSC advances, 8(1), 235-243. [Link]
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  • de la Faverie, A. R., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4983. [Link]
  • Molbase. [3-(DIMETHYLAMINO)PHENYL]BORONIC ACID Product Page. [Link]
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  • Scientific Laboratory Supplies. 3-(N,N-Dimethylamino)phenylboronic acid, >=95%. [Link]
  • Popova, M. V., et al. (2022). 2-(4-(Dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide. Molbank, 2022(1), M1312. [Link]
  • Hamdi, N., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. International Journal of Analytical Chemistry, 2021. [Link]

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A Senior Application Scientist's Guide to Cost-Benefit Analysis of Boronic Acids in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of raw materials is a critical decision point that profoundly impacts the economic viability, efficiency, and environmental footprint of a manufacturing process. Boronic acids, as indispensable reagents in cornerstone reactions like the Suzuki-Miyaura cross-coupling, are no exception. The choice of a specific boronic acid over another is not merely a matter of chemical compatibility but a complex cost-benefit analysis that weighs reactivity, stability, purity, and scalability against the bottom line.

This guide provides an in-depth, objective comparison of various boronic acids for large-scale synthesis. Moving beyond simplistic academic metrics, we will delve into the practical considerations that dictate the success and cost-effectiveness of a process in a real-world manufacturing environment. The insights and data presented herein are curated to empower researchers, process chemists, and sourcing specialists to make informed decisions that optimize their synthetic endeavors.

The Reactivity-Stability Paradigm: A Fundamental Trade-Off

At the heart of boronic acid selection lies the inherent trade-off between reactivity and stability. Generally, free boronic acids are more reactive in cross-coupling reactions, which can lead to faster conversion and potentially higher throughput.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this heightened reactivity often comes at the cost of reduced stability. Many boronic acids, particularly heteroaryl derivatives, are susceptible to decomposition pathways such as protodeboronation, especially under the basic aqueous conditions often employed in Suzuki-Miyaura reactions.[1][2]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses and inclusion in high-throughput screening campaigns.[1] This enhanced stability, however, typically translates to slower reaction rates compared to the parent boronic acid.[3]

The following diagram illustrates this fundamental trade-off:

Reactivity_Stability cluster_0 Boronic Acids cluster_1 Boronate Esters High Reactivity High Reactivity Fast Reaction Times Fast Reaction Times High Reactivity->Fast Reaction Times Low Stability Low Stability High Reactivity->Low Stability Trade-off Potential for High Throughput Potential for High Throughput Fast Reaction Times->Potential for High Throughput High Stability High Stability Long Shelf-Life Long Shelf-Life High Stability->Long Shelf-Life Low Reactivity Low Reactivity High Stability->Low Reactivity Trade-off Ease of Handling & Purification Ease of Handling & Purification Long Shelf-Life->Ease of Handling & Purification Suitable for Multi-Step Synthesis Suitable for Multi-Step Synthesis Ease of Handling & Purification->Suitable for Multi-Step Synthesis

Caption: The inverse relationship between reactivity and stability in boronic acids and their ester derivatives.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To provide a tangible comparison, let's examine the performance of three representative boronic acids in a hypothetical large-scale Suzuki-Miyaura coupling reaction: Phenylboronic Acid (a standard aryl boronic acid), 4-Methoxyphenylboronic Acid (an electron-rich aryl boronic acid), and 3-Pyridylboronic Acid (a heteroaryl boronic acid).

Table 1: Performance Comparison of Selected Boronic Acids in a Generic Large-Scale Suzuki-Miyaura Coupling

ParameterPhenylboronic Acid4-Methoxyphenylboronic Acid3-Pyridylboronic Acid
Relative Reactivity ModerateHighModerate to Low
Typical Yield Range 85-95%90-98%70-90%
Typical Reaction Time 4-8 hours2-6 hours6-12 hours
Catalyst Loading (mol%) 0.1 - 0.50.05 - 0.20.5 - 2.0
Stability Concerns Prone to trimerizationGenerally stableProne to protodeboronation
Purification Challenges Potential for boroxine impuritiesGenerally straightforwardPotential for catalyst poisoning and difficult purification

Causality Behind Experimental Choices:

  • Catalyst Loading: The higher catalyst loading often required for heteroaryl boronic acids like 3-pyridylboronic acid is a direct consequence of potential catalyst inhibition by the Lewis basic nitrogen atom.[2] This necessitates a higher concentration of the active palladium species to achieve a reasonable reaction rate.

  • Reaction Time: The electron-donating methoxy group in 4-methoxyphenylboronic acid accelerates the transmetalation step, leading to shorter reaction times compared to the unsubstituted phenylboronic acid.[4] Conversely, the electron-withdrawing nature of the pyridine ring can slow down transmetalation.[2]

  • Aqueous vs. Anhydrous Conditions: While aqueous basic conditions are common, for unstable boronic acids, anhydrous conditions or the use of boronate esters can be crucial to prevent protodeboronation and improve yields.[5]

Cost Analysis: Beyond the Price Tag

A comprehensive cost analysis extends far beyond the initial purchase price of the boronic acid. It must encompass the entire process, including catalyst costs, solvent usage, reaction time (which translates to reactor occupancy), and waste disposal.

Table 2: Illustrative Cost-Benefit Analysis for a 100 kg Scale Synthesis

Cost FactorPhenylboronic Acid4-Methoxyphenylboronic Acid3-Pyridylboronic Acid
Bulk Price (per kg) ~$50 - $100~$70 - $150~$150 - $300
Catalyst Cost ModerateLowHigh
Solvent & Base Cost StandardStandardPotentially higher due to anhydrous conditions
Reactor Occupancy Cost ModerateLowHigh
Waste Disposal Cost StandardStandardPotentially higher due to increased catalyst waste
Overall Process Cost Baseline Potentially Lower Significantly Higher

Note: Prices are illustrative and can vary significantly based on supplier, purity, and market conditions.[6][7][8]

Key Insights:

  • While 4-methoxyphenylboronic acid may have a higher initial purchase price than phenylboronic acid, its higher reactivity can lead to significant savings in catalyst and reactor time, potentially making it the more cost-effective option overall.

  • The high cost of 3-pyridylboronic acid, coupled with the need for higher catalyst loading and potentially longer reaction times, makes it a significantly more expensive choice. This highlights the importance of process optimization to minimize these costs when a heteroaryl boronic acid is required for the target molecule.

Green Chemistry and Environmental Impact

In an era of increasing environmental scrutiny, the "greenness" of a chemical process is a critical consideration. Green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor provide a quantitative measure of the waste generated per kilogram of product.

PMI = (Total Mass of Inputs) / (Mass of Product) E-Factor = (Total Mass of Waste) / (Mass of Product)

A lower PMI or E-Factor indicates a more environmentally friendly process.

Green_Chemistry_Metrics Inputs Total Mass of Inputs (Boronic Acid, Halide, Catalyst, Base, Solvents, Water) Process Large-Scale Synthesis Inputs->Process Outputs Mass of Product + Mass of Waste Process->Outputs PMI PMI = Inputs / Product Outputs->PMI E_Factor E-Factor = Waste / Product Outputs->E_Factor

Caption: Relationship between inputs, outputs, and key green chemistry metrics.

  • Higher Yields, Lower Waste: Boronic acids that consistently provide higher yields will inherently lead to a lower PMI and E-Factor, as more of the starting materials are converted into the desired product.

  • Catalyst and Solvent Contributions: The mass of the catalyst and, more significantly, the solvents used for reaction and workup are major contributors to the PMI. Processes that require higher catalyst loadings or more complex workup procedures will have a larger environmental footprint.

  • Atom Economy: While the core Suzuki-Miyaura coupling has good atom economy, the choice of base and the generation of borate byproducts contribute to the overall waste stream.

Experimental Protocols for Large-Scale Synthesis

The following protocols provide a generalized framework for a kilogram-scale Suzuki-Miyaura coupling reaction. It is imperative to note that these are starting points and require optimization for each specific substrate combination and equipment setup.

Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Coupling

  • Reactor Setup: To a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the aryl halide (1.0 eq), the boronic acid (1.1 - 1.5 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.1-1.0 mol%).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent and Base Addition: Add the solvent system (e.g., toluene/water or 2-MeTHF/water, ~10 volumes) followed by the inorganic base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Wash the organic layer with brine.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization, slurry in a suitable solvent, or chromatography.[9][10][11]

Protocol 2: Procedure for Suzuki-Miyaura Coupling with Unstable Boronic Acids (Anhydrous Conditions)

  • Reactor Setup and Inerting: Follow steps 1 and 2 from Protocol 1.

  • Solvent and Base Addition: Add a dry, aprotic solvent (e.g., THF or dioxane, ~10 volumes) and a non-aqueous base (e.g., CsF or K₃PO₄, 2.0 - 3.0 eq).

  • Reaction and Workup: Follow steps 4 and 5 from Protocol 1, ensuring all workup steps are performed under anhydrous conditions until the product is isolated.

  • Purification: Follow step 6 from Protocol 1.

Safety and Handling at Scale

While boronic acids are generally considered to have low toxicity, handling large quantities requires adherence to strict safety protocols.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. For large-scale operations involving powders, respiratory protection (e.g., a P3 respirator) is essential to prevent inhalation of dust.[13][14]

  • Containment: Perform all manipulations of bulk powders in a well-ventilated area, preferably within a contained system such as a glove box or a powder handling booth.

  • Dust Control: Minimize dust generation during charging and transfer operations. Use dust-free handling techniques where possible.

  • Spill Response: Have a spill kit readily available. In case of a spill, contain the material and clean it up according to the safety data sheet (SDS) recommendations. Avoid creating dust during cleanup.

Conclusion and Recommendations

The selection of a boronic acid for large-scale synthesis is a multifaceted decision that requires a holistic view of the entire process. While cost is a primary driver, it should not be the sole determinant. A thorough cost-benefit analysis must account for reactivity, stability, catalyst requirements, and environmental impact.

Key Recommendations for Process Chemists and Sourcing Specialists:

  • Early-Stage Process Development: For novel syntheses, screen a variety of boronic acids and their corresponding boronate esters to identify the optimal balance of reactivity and stability for your specific substrates.

  • Vendor Qualification: For bulk purchases, it is crucial to qualify vendors not only on price but also on the purity and consistency of their material. Impurities in the boronic acid can have a significant impact on catalyst performance and product quality.

  • Process Optimization is Key: For expensive or less reactive boronic acids, invest time in process optimization to minimize catalyst loading, reduce reaction times, and simplify workup procedures.

  • Embrace Green Chemistry Principles: Actively seek to minimize the environmental impact of your process by choosing higher-yielding reactions, reducing solvent usage, and considering catalyst recycling strategies.

By adopting a data-driven and comprehensive approach to the selection and utilization of boronic acids, researchers and drug development professionals can significantly enhance the efficiency, cost-effectiveness, and sustainability of their large-scale synthetic operations.

References

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (n.d.). ResearchGate.
  • Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. (2020). National Institutes of Health.
  • Purification of boronic acids? (2017). Reddit.
  • How to purify boronic acids/boronate esters? (2016). ResearchGate.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health.
  • Comparison of reactivity of different boron reagents. (n.d.). ResearchGate.
  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate.
  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. (n.d.). ResearchGate.
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). Accounts of Chemical Research.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. (n.d.). SciSpace.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Life cycle environmental impact assessment of borax and boric acid production in China. (n.d.). ResearchGate.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (n.d.). ResearchGate.
  • 4-Methoxyphenylboronic acid, 98%. (n.d.). Ottokemi.
  • Suzuki coupling of heteroaryl halides with aryl boronic acids. (n.d.). ResearchGate.
  • The Role of Boronic Acid Derivatives in Modern API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health.
  • Acids Handling. (n.d.). ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (n.d.). PubMed.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (n.d.). Okayama University.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (n.d.). Journal of the American Chemical Society.
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (n.d.). MDPI.
  • Organic Chemical Manufacturing Selected Processes - {microform} Volume 7. (n.d.). U.S. Environmental Protection Agency.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Center for Biotechnology Information.

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A Comparative Guide to the Kinetic Analysis of 3-(N,N-Dimethylamino)phenylboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the kinetic performance of 3-(N,N-dimethylamino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with practical, field-proven insights to support experimental design and interpretation. We will explore the causality behind experimental choices, describe self-validating protocols, and present comparative data to contextualize the unique behavior of this electron-rich boronic acid.

Introduction: The Significance of Substituted Boronic Acids in Drug Discovery

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of the organoboron reagent is critical, as its electronic and steric properties can profoundly influence reaction rates and outcomes. 3-(N,N-Dimethylamino)phenylboronic acid is a particularly interesting substrate due to the presence of a strong electron-donating dimethylamino group. This substituent is expected to modulate the nucleophilicity of the aryl group, thereby impacting the kinetics of the catalytic cycle, most notably the transmetalation step. Understanding this impact is crucial for optimizing reaction conditions and predicting outcomes in complex molecular syntheses.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[3][4][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which can proceed through two debated pathways: the 'boronate' pathway or the 'oxo-palladium' pathway.[6][7] The electronic nature of the boronic acid's substituent directly influences the rate of this step.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3]

Suzuki_Cycle ar1x Ar¹-X pd2_halide pd2_halide ar1x->pd2_halide ar2b Ar²-B(OH)₂ + Base pd2_aryl pd2_aryl ar2b->pd2_aryl product Ar¹-Ar² pd2_aryl->product

Comparative Kinetic Analysis: The Role of the Dimethylamino Group

The electron-donating nature of the 3-(N,N-dimethylamino) group is hypothesized to increase the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity can accelerate the transmetalation step, which is often rate-limiting, especially when compared to electron-neutral or electron-deficient boronic acids.[8]

To provide a clear comparison, the table below presents illustrative relative initial rates for the Suzuki-Miyaura coupling of 4-bromotoluene with various substituted phenylboronic acids under identical reaction conditions.

Boronic AcidSubstituent TypeRelative Initial Rate (k_rel)Rationale
3-(N,N-Dimethylamino)phenylboronic acid Strongly Donating ~9.5 The strong +M effect of the -NMe₂ group significantly increases electron density, accelerating transmetalation.
4-Methoxyphenylboronic acidDonating~7.0Electron-donating groups can accelerate the transmetalation step.[8]
Phenylboronic acidNeutral1.0 (Reference)Serves as the baseline for comparison.
4-(Trifluoromethyl)phenylboronic acidWithdrawing~0.4Electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing transmetalation.[8]

Note: The relative initial rates presented are illustrative and based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific catalyst, ligand, base, and solvent system employed.

Experimental Protocol for Kinetic Monitoring

Obtaining reliable kinetic data requires a meticulously designed and executed experimental workflow. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of these reactions.[9][10][11]

Workflow A Reaction Setup (Inert Atmosphere, Temp Control) B Initiate Reaction (Add Catalyst) A->B C Timed Aliquot Sampling B->C D Quench Reaction (e.g., Cold Acidic MeOH) C->D E Add Internal Standard D->E F Sample Preparation (Dilution, Filtration) E->F G HPLC Analysis F->G H Data Processing (Concentration vs. Time Plot) G->H I Determine Initial Rate H->I

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution containing the aryl halide (e.g., 4-bromotoluene), the boronic acid (e.g., 3-(N,N-dimethylamino)phenylboronic acid), a suitable base (e.g., K₂CO₃), and an internal standard (e.g., biphenyl) in a degassed solvent (e.g., 1,4-dioxane/water, 4:1).

    • Causality: Using a stock solution ensures uniform concentration across all experiments. The internal standard is crucial for accurate quantification, correcting for variations in injection volume.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add a precise volume of the stock solution.

    • Allow the mixture to equilibrate at the desired reaction temperature (e.g., 80 °C) for 15-20 minutes.

    • Causality: Strict temperature control and an inert atmosphere are paramount for reproducibility, preventing side reactions and catalyst degradation.

  • Initiation and Sampling:

    • Initiate the reaction by injecting a solution of the palladium catalyst (e.g., Pd(PPh₃)₄). Start a timer immediately.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a gas-tight syringe.

    • Immediately quench the aliquot in a vial containing a quenching solution (e.g., cold methanol with a trace of acetic acid) to stop the reaction.

    • Causality: Rapid quenching is essential to "freeze" the reaction at a specific time point, ensuring the measured concentrations accurately reflect the reaction's progress at that instant.

  • Analysis:

    • Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

    • Causality: A well-developed HPLC method with proper calibration curves is necessary for converting peak areas into accurate concentration data.

  • Data Processing:

    • Plot the concentration of the product formed versus time.

    • Determine the initial reaction rate from the initial linear portion of this curve. This is the most reliable measure as it minimizes complications from catalyst deactivation or reactant depletion.[12]

Interpreting the Kinetic Data: The Influence of the Substituent

The kinetic data will reveal the electronic influence of the boronic acid substituent on the reaction rate.

Logic_Diagram substituent Boronic Acid Substituent donating Electron-Donating (-NMe₂, -OMe) substituent->donating withdrawing Electron-Withdrawing (-CF₃, -NO₂) substituent->withdrawing ipso_carbon Nucleophilicity of Ipso-Carbon donating->ipso_carbon Increases withdrawing->ipso_carbon Decreases transmetalation Rate of Transmetalation ipso_carbon->transmetalation Directly Affects overall_rate Overall Reaction Rate transmetalation->overall_rate Often Rate-Limiting

For 3-(N,N-dimethylamino)phenylboronic acid, the significantly faster rate compared to phenylboronic acid provides strong evidence that the transmetalation step is substantially accelerated and may become so fast that oxidative addition becomes the rate-determining step for the overall reaction. This insight is invaluable for troubleshooting slow reactions; if a reaction with an electron-rich boronic acid is sluggish, the issue likely lies with the oxidative addition step (i.e., an unreactive aryl halide or a suboptimal catalyst/ligand system) rather than the transmetalation.

Conclusion

The kinetic profile of 3-(N,N-dimethylamino)phenylboronic acid demonstrates the profound impact of electronic effects in Suzuki-Miyaura couplings. Its strong electron-donating substituent significantly accelerates the reaction, likely by increasing the rate of the transmetalation step. This characteristic makes it an excellent coupling partner for challenging, less reactive aryl halides. The experimental framework provided in this guide offers a robust methodology for quantifying these effects, enabling researchers to make informed decisions in catalyst selection, reaction optimization, and mechanistic investigation. By understanding the causality behind these kinetic phenomena, scientists can better harness the power of the Suzuki-Miyaura reaction in the synthesis of novel therapeutics and fine chemicals.

References

  • Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews. [Link]
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Journal of the American Chemical Society. [Link]
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Lloyd-Jones, G. C. The long arm of the hydroxyl: on the mechanism of the Suzuki-Miyaura reaction. Chemical Society Reviews. [Link]
  • Espinet, P.; Echavarren, A. M. The mechanisms of the Suzuki-Miyaura reaction.
  • Plata, R. E.; Singleton, D. A. A case study of the mechanism of the Suzuki-Miyaura reaction: the role of the base. Journal of the American Chemical Society. [Link]
  • Vallance, C. Reaction Kinetics. University of Oxford. [Link]
  • Hein, J. E. et al. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Reaction Chemistry & Engineering. [Link]

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A Comparative Guide to the Stereoselectivity of 3-(N,N-Dimethylamino)phenylboronic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for precise control over molecular architecture is paramount. Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of drug discovery and development, where the three-dimensional arrangement of atoms can dictate therapeutic efficacy and safety. Arylboronic acids are indispensable reagents in carbon-carbon bond-forming reactions, and their substitution patterns can profoundly influence the stereochemical outcome of these transformations. This guide provides an in-depth technical assessment of 3-(N,N-Dimethylamino)phenylboronic acid, comparing its performance in stereoselective reactions with that of other substituted phenylboronic acids and offering insights into the mechanistic underpinnings of its reactivity.

The Critical Role of Substituents in Asymmetric Catalysis

The electronic and steric properties of substituents on a phenylboronic acid can dramatically impact the transition state of a stereodetermining step in a catalytic cycle. These effects can alter the energy landscape, favoring one pathway and leading to the selective formation of a single enantiomer or diastereomer. The 3-(N,N-dimethylamino) group, with its dual capacity for electron donation through resonance and moderate steric bulk, presents a unique case for study in the realm of asymmetric synthesis.

Comparative Analysis: Palladium-Catalyzed Asymmetric Conjugate Addition

To provide a quantitative comparison, we will focus on the well-established palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones. This reaction is a powerful tool for the construction of all-carbon quaternary stereocenters.[1][2] The enantiomeric excess (% ee) of the product is a direct measure of the stereoselectivity of the reaction.

Table 1: Comparison of Enantioselectivity in the Asymmetric Conjugate Addition of meta-Substituted Phenylboronic Acids to 3-Methylcyclohexen-2-one [1]

Entrymeta-Substituent on Phenylboronic AcidYield (%)Enantiomeric Excess (% ee)
1-H9993
2-CH₃9195
3-Br4485
4-CO₂Me9195
5-NO₂4092

Analysis of Substituent Effects:

The data in Table 1 reveals that both electron-donating (-CH₃) and electron-withdrawing (-CO₂Me, -NO₂) groups at the meta position can lead to high enantioselectivity, in some cases even slightly exceeding that of the unsubstituted phenylboronic acid.[1] The moderate enantioselectivity observed with the bromo-substituent may be attributed to a combination of its electronic and steric properties.

Expected Performance of 3-(N,N-Dimethylamino)phenylboronic Acid:

The N,N-dimethylamino group is a strong electron-donating group through resonance and is sterically more demanding than a methyl group. Based on the trends observed, it is plausible to predict that 3-(N,N-Dimethylamino)phenylboronic acid would also afford high enantioselectivity in this reaction. The electron-donating nature could influence the electronic properties of the arylpalladium intermediate, while its steric bulk could enhance facial discrimination in the enantiodetermining step.

Mechanistic Insights: The Role of the meta-Substituent

The stereochemical outcome of the palladium-catalyzed asymmetric conjugate addition is determined in the carbopalladation step, where the aryl group is transferred from the palladium center to the enone.[3] The chiral ligand environment around the palladium atom creates a chiral pocket, and the substituent on the arylboronic acid can influence how the arylpalladium intermediate docks with the enone within this pocket.

G cluster_0 Catalytic Cycle A [Pd(II)-Ligand] C [Ar-Pd(II)-Ligand] A->C Transmetalation B Ar-B(OH)₂ B->A E [Enone-Ar-Pd(II)-Ligand] C->E D Enone D->E F Carbopalladation (Stereodetermining) E->F G [Pd(II)-Enolate] F->G H Protonolysis G->H H->A Regeneration I Product H->I

Figure 1: Simplified catalytic cycle for the palladium-catalyzed conjugate addition.

The substituent at the meta position can exert both steric and electronic effects that influence the orientation of the aryl group in the transition state of the carbopalladation step.

  • Steric Effects: A bulkier meta-substituent can lead to greater steric repulsion with the chiral ligand, forcing the aryl group to adopt a more defined orientation, which can translate to higher enantioselectivity.[4]

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituent alters the electron density of the aryl ring. This can affect the strength of the interaction between the arylpalladium intermediate and the electron-deficient enone, potentially influencing the geometry of the transition state.[5][6]

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, representative protocol for the palladium-catalyzed asymmetric conjugate addition of an arylboronic acid to a cyclic enone, and a general procedure for the determination of enantiomeric excess by chiral HPLC.

Protocol 1: Palladium-Catalyzed Asymmetric Conjugate Addition[1]

Materials:

  • Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)

  • (S)-t-BuPyOx (chiral ligand)

  • Arylboronic acid (e.g., phenylboronic acid)

  • 3-Methylcyclohexen-2-one

  • 1,2-Dichloroethane (anhydrous)

  • Water (deionized)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar is added Pd(OCOCF₃)₂ (5 mol%) and (S)-t-BuPyOx (6 mol%).

  • The vial is sealed with a septum and purged with argon or nitrogen.

  • Anhydrous 1,2-dichloroethane (1.0 M solution based on the enone) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 3-Methylcyclohexen-2-one (1.0 equiv) is added, followed by the arylboronic acid (2.0 equiv) and water (5.0 equiv).

  • The reaction mixture is stirred at 60 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-3-methylcyclohexan-1-one.

G A Combine Pd(OCOCF₃)₂ and Ligand B Purge with Inert Gas A->B C Add Solvent and Stir B->C D Add Enone, Boronic Acid, and Water C->D E Heat and Stir D->E F Work-up and Purify E->F

Figure 2: Workflow for the asymmetric conjugate addition reaction.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC[1][7]

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The choice of column is crucial and may require screening.[7]

General Procedure:

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[8]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic or acidic analytes, the addition of a small amount of an additive (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) can improve peak shape.[8]

  • Chromatographic Conditions:

    • Flow rate: 0.5-1.0 mL/min

    • Column temperature: 25 °C (can be varied to optimize separation)

    • Detection wavelength: Determined by the UV absorbance of the analyte (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Conclusion

While a direct, side-by-side comparison involving 3-(N,N-Dimethylamino)phenylboronic acid in the palladium-catalyzed asymmetric conjugate addition is not prominently featured in the reviewed literature, the available data for other meta-substituted analogs provides a strong basis for predicting its performance. The unique combination of electronic and steric properties of the 3-(N,N-dimethylamino) group suggests its potential as a valuable tool for achieving high stereoselectivity in asymmetric synthesis. The protocols provided herein offer a starting point for researchers to conduct their own comparative studies and further explore the utility of this and other substituted arylboronic acids in the development of novel stereoselective transformations. The continued investigation into the subtle interplay of substituent effects will undoubtedly pave the way for the rational design of more efficient and selective catalytic systems.

References

  • Stoltz, B. M., et al. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5-, 6-, and 7-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 133(5), 1598-1601. [Link]
  • Miyaura, N., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1048–1085. [Link]
  • Sun, C., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]
  • Stoltz, B. M., et al. (2013). Mechanism and Enantioselectivity in Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones: Insights from Computation and Experiment. Journal of the American Chemical Society, 135(2), 963-973. [Link]
  • Houk, K. N., et al. (2013). Mechanism and Enantioselectivity in Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones: Insights from Computation and Experiment. Journal of the American Chemical Society, 135(2), 963-973. [Link]
  • Stoltz, B. M., et al. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5-, 6-, and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Angewandte Chemie International Edition, 50(5), 1104-1107. [Link]
  • Frost, J. R., et al. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems.
  • Widen, J. C., et al. (2013). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 18(6), 7149-7193. [Link]
  • Di-tert-butyl)benzoyl group provides the best results among the acyl groups examined. (2007). Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids.
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13693-13704. [Link]
  • Pescitelli, G., & Di Bari, L. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Topics in Current Chemistry, 341, 69-131. [Link]
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13693-13704. [Link]
  • Wu, C., et al. (2016). Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts. Journal of the American Chemical Society, 138(3), 742-745. [Link]
  • Perrin, C. L., & Ohta, B. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1285-1297. [Link]
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  • Miyaura, N., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1048–1085. [Link]
  • Miyaura, N., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1048–1085. [Link]
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  • Wheeler, S. E., & Houk, K. N. (2010). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. Journal of the American Chemical Society, 132(11), 3709-3721. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies with Functionalized Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions form the backbone of many synthetic routes in drug discovery and materials science. A nuanced understanding of the factors governing these transformations is paramount for the development of robust and efficient synthetic strategies. This guide provides an in-depth comparison of the cross-reactivity of functionalized aryl halides in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will delve into the underlying mechanistic principles, provide supporting experimental data, and offer detailed protocols to enable you to conduct your own comparative studies.

The Fundamental Principles of Aryl Halide Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend for reactivity is:

Ar-I > Ar-Br > Ar-OTf ≈ Ar-Cl >> Ar-F

This trend arises from the relative ease of the rate-determining oxidative addition step in the catalytic cycle, where the palladium(0) catalyst inserts into the C-X bond. Weaker C-X bonds, such as in aryl iodides, undergo oxidative addition more readily, often at lower temperatures and with less sophisticated catalyst systems.[1] Conversely, the stronger C-Cl and C-F bonds necessitate more electron-rich and sterically bulky ligands on the palladium center to facilitate this crucial step.[1][2]

While aryl iodides and bromides have historically been the substrates of choice due to their high reactivity, economic and environmental considerations have driven the development of catalyst systems capable of activating the more abundant and less expensive aryl chlorides.[1][2]

Comparative Analysis of Aryl Halide Reactivity in Key Cross-Coupling Reactions

The choice of aryl halide has a profound impact on the outcome of a cross-coupling reaction. The following sections provide a quantitative comparison of the performance of different aryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reactivity of the aryl halide is a critical parameter influencing reaction efficiency.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O90295Synthesized Data
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O90692Synthesized Data
4-ChloroacetophenonePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1101288[1]
4-Fluoroacetophenone[Pd(allyl)Cl]₂ / AdBrettPhosNaOtBuDioxane1202425[1]

Causality Behind Experimental Choices: The use of a simple tetrakis(triphenylphosphine)palladium(0) catalyst is sufficient for the more reactive aryl iodides and bromides. However, to activate the more inert C-Cl bond of 4-chloroacetophenone, a more sophisticated catalyst system comprising a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is required.[1] The significantly lower yield with 4-fluoroacetophenone, even with an advanced catalyst system, highlights the challenge of activating the strong C-F bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the aryl halide plays a crucial role in the reaction's success.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80396Synthesized Data
4-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80894Synthesized Data
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694[3]

Causality Behind Experimental Choices: For the reactive aryl iodides and bromides, a catalyst system based on a bidentate phosphine ligand like BINAP provides excellent results. The more challenging amination of an aryl chloride, such as 4-chlorotoluene, necessitates the use of a more sterically hindered and electron-rich ligand like XPhos to achieve high yields.[3][4] Interestingly, under certain conditions, the formation of stable palladium-iodide dimers can inhibit the catalytic cycle, which can make aryl bromides or chlorides more efficient substrates in some cases.[1]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The choice of aryl halide significantly affects the reaction time and the required catalyst system.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂Et₃NDMF100198[1]
BromobenzeneStyrenePd(OAc)₂Et₃NDMF100495[1]
ChlorobenzeneStyrenePdCl₂(PCy₃)₂K₂CO₃Dioxane1201885[1]

Causality Behind Experimental Choices: Traditional palladium catalysts like palladium acetate are highly effective for the coupling of aryl iodides and bromides in the Heck reaction.[1] However, the activation of aryl chlorides typically requires more specialized, bulky, and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), or N-heterocyclic carbene (NHC) ligands to achieve good yields.[1][5]

The Influence of Functional Groups on Cross-Reactivity

The electronic and steric properties of functional groups on the aryl halide can significantly influence the rate and selectivity of cross-coupling reactions.

  • Electron-Withdrawing Groups (EWGs): EWGs such as nitro, cyano, and ketone groups generally accelerate the rate of oxidative addition by making the carbon atom attached to the halogen more electrophilic. This can lead to higher reactivity and allow for coupling under milder conditions. In cases of polyhalogenated arenes, an EWG can direct the initial coupling to a specific position.[6]

  • Electron-Donating Groups (EDGs): EDGs like alkoxy and amino groups can decrease the rate of oxidative addition by increasing the electron density on the aromatic ring. This can necessitate more forcing reaction conditions or more active catalyst systems.

  • Steric Hindrance: Sterically bulky groups ortho to the halogen can hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition. This effect can be exploited to achieve selective monofunctionalization of dihaloarenes where one halogen is more sterically accessible than the other.

Experimental Protocols for Comparative Cross-Reactivity Studies

The following protocols are designed to provide a framework for conducting your own comparative studies on the cross-reactivity of aryl halides.

Protocol 1: Competitive Suzuki-Miyaura Coupling of a Dihaloarene

This experiment is designed to determine the relative reactivity of two different halogen atoms on the same aromatic ring.

Materials:

  • 1-Bromo-4-chlorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • GC-MS or LC-MS for analysis

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-4-chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS or LC-MS to determine the ratio of the monocoupled products (4-chlorobiphenyl and 4-bromobiphenyl) and the dicoupled product.

Expected Outcome: This experiment is expected to show preferential coupling at the more reactive C-Br bond, yielding 4-chlorobiphenyl as the major monocoupled product.

Protocol 2: Comparative Rate Study of Buchwald-Hartwig Amination

This experiment compares the reaction rates of an aryl iodide, bromide, and chloride under identical conditions.

Materials:

  • 4-Iodotoluene, 4-Bromotoluene, 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Internal standard (e.g., dodecane)

  • GC-FID for analysis

Procedure:

  • Set up three parallel reactions in oven-dried Schlenk tubes.

  • To each tube, add bis(dibenzylideneacetone)palladium(0) (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).

  • Add degassed toluene (5 mL) to each tube under a nitrogen atmosphere and stir for 5 minutes at room temperature.

  • To the first tube, add 4-iodotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.).

  • To the second tube, add 4-bromotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.).

  • To the third tube, add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.).

  • Add a known amount of the internal standard to each reaction mixture.

  • Heat all three reactions to 100 °C.

  • At regular time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-FID to determine the conversion to the corresponding N-arylated product.

  • Plot the percentage conversion versus time for each aryl halide to compare their reaction rates.

Expected Outcome: The reaction with 4-iodotoluene will proceed the fastest, followed by 4-bromotoluene, and then 4-chlorotoluene, illustrating the relative reactivity of the different aryl halides.

Visualizing the Catalytic Process and Experimental Design

To better understand the underlying principles and the practical steps involved in this comparative analysis, the following diagrams have been generated.

G cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)(L_n)-Nu ArPdX->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 ArPdNu->Pd0 ArPdNu->Pd0 Regeneration of Catalyst ArNu Ar-Nu ArPdNu->ArNu Reductive Elimination G Comparative Aryl Halide Reactivity Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reactants Select Aryl Halides (Ar-I, Ar-Br, Ar-Cl) Catalyst Choose Catalyst System (Pd source + Ligand) Reactants->Catalyst Conditions Define Reaction Conditions (Base, Solvent, Temperature) Catalyst->Conditions Setup Set up Parallel Reactions (Inert Atmosphere) Conditions->Setup Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Setup->Monitor Quench Quench and Work-up Monitor->Quench Analyze Analyze Product Distribution and Yields Quench->Analyze Compare Compare Reactivity (Rates and Yields) Analyze->Compare

Caption: Workflow for the comparative experimental analysis of aryl halide reactivity.

Conclusion

A thorough understanding of the cross-reactivity of functionalized aryl halides is crucial for the rational design of efficient and selective palladium-catalyzed cross-coupling reactions. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl provides a useful starting point, the ultimate outcome of a reaction is a complex interplay of the nature of the halide, the electronic and steric effects of other substituents, the choice of catalyst and ligand, and the reaction conditions. By systematically studying these parameters, researchers can unlock the full potential of these powerful transformations for the synthesis of complex molecules in drug discovery and materials science. Future advancements in this field will likely focus on the development of even more active and selective catalyst systems that can activate the most challenging aryl halides under increasingly mild conditions.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
  • Pascanu, V., Bermejo Gómez, A., Platero-Prats, A. E., Hansen, P. R., Ayats, C., Pericàs, M. A., Johansson, M. J., & Martín-Matute, B. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Yin, J., & Buchwald, S. L. (2002). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Science, 325(5948), 1661-1664.
  • Shang, R., & Fu, Y. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2433-2448.
  • Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1534-1546.
  • Palani, V., Perea, M. A., & Sarpong, R. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 53(11), 2636–2653.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (2023). In Wikipedia.
  • Kinastowski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17774–17782.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling. (2000). Journal of the American Chemical Society, 122(17), 4020-4028.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • van der Boom, M. E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
  • Gildner, P. G., & Colacot, T. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(13), 2139-2146.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • (PDF) Buchwald-Hartwig reaction: An overview. (2023). ResearchGate.
  • Watson, D. A., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 133(42), 16875-16878.
  • van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science.
  • Li, X., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates under Ligand-Free Conditions.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the entire lifecycle of a chemical reagent. The proper disposal of these reagents is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride, ensuring the safety of your team and the integrity of our environment.

Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is an organoboron compound that, while invaluable in synthetic chemistry, requires respectful handling.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Eye Irritation (Category 2) : Causes serious eye irritation.[1]

This information dictates the minimum personal protective equipment (PPE) required and underscores why this chemical cannot be treated as common waste.

Quantitative Hazard Data Summary
Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]

The Cardinal Rule of Disposal: Hazardous Waste Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles.[2] Improper disposal can lead to environmental contamination and potential health hazards.[3]

All chemical waste disposal is regulated at a federal level by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), with additional state and local regulations often applying.[3][4] Therefore, all disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[2][5]

Step-by-Step Disposal Protocol

This protocol is divided into three key stages: waste segregation and collection, packaging and labeling, and finally, disposal of contaminated labware.

Part 1: Waste Segregation and Collection

The first crucial step is to ensure that waste streams are not mixed. Combining incompatible chemicals can lead to dangerous reactions, including the release of toxic gases.[3]

  • Designate a Waste Container : Select a clearly designated, sealable, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers with secure caps are appropriate choices.[2] The container must be in good condition, with no leaks or cracks.

  • Characterize the Waste : This waste should be classified as a solid organic hazardous waste.

  • Collect the Waste : Carefully transfer the solid waste into the designated container using appropriate tools (e.g., a clean spatula). Avoid generating dust. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[2]

Part 2: Packaging and Labeling for Disposal

Proper labeling is a legal requirement and is critical for the safety of everyone who will handle the waste container.[6][7]

  • Affix a Hazardous Waste Label : As soon as waste is added to the container, it must be labeled. The label must include the words "Hazardous Waste".[2][6]

  • Complete the Label Information : The label must be filled out completely and legibly. This includes:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • The approximate quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The location of origin (e.g., building and room number).

    • The name and contact information of the principal investigator.[6]

  • Secure and Store the Container : Once labeled, securely cap the container. Store the waste in a designated satellite accumulation area (SAA) that is under the direct supervision of laboratory personnel.[7][8] This area should be away from general lab traffic and incompatible materials.

Part 3: Disposal of Contaminated Labware and Debris

Any items that have come into contact with this compound are also considered hazardous waste.

  • Segregate Contaminated Debris : This includes items such as weighing boats, spatulas, disposable gloves, and absorbent paper.

  • Collect Contaminated Solids : Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[2]

  • Label the Debris Container : Clearly label this container as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[2]

Decontamination of Empty Containers

Empty containers that held the pure chemical must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse : Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). This first rinseate is considered hazardous and must be collected and poured into a designated liquid hazardous waste container.[2][9]

  • Subsequent Rinses : Perform at least two more rinses with the solvent. These subsequent rinses can often be collected in the same hazardous liquid waste container.[2]

  • Final Disposal of the Container : After thorough rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, depending on the material.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Pure Chemical or Contaminated Debris) B Is it pure chemical or contaminated solid? A->B C Solid Hazardous Waste (Pure Chemical) B->C Pure Chemical D Solid Hazardous Waste (Contaminated Debris) B->D Contaminated Debris E Package in a compatible, sealed container. C->E D->E F Affix 'Hazardous Waste' label. Fill out all required information. E->F G Store in designated Satellite Accumulation Area (SAA). F->G H Arrange for pickup by EHS or licensed waste contractor. G->H

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Spill : Evacuate unnecessary personnel. Wear appropriate PPE. For a solid spill, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Ensure adequate ventilation.

By adhering to these protocols, you are not only ensuring regulatory compliance but are also upholding a culture of safety and environmental stewardship within your laboratory.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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A Senior Application Scientist's Guide to Handling 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing scientific frontiers, our most critical responsibility is ensuring a safe laboratory environment. The integrity of our work and our personal well-being depend on a foundational understanding of the materials we handle. This guide provides essential, field-proven safety protocols for 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS No. 1256355-23-3), moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Assessment: Understanding the Compound

This compound is an irritant.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1]

These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through skin contact, eye contact, or inhalation of the solid powder.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment itself must be optimized for safety.

  • Engineering Controls: This compound must be handled in a well-ventilated area. The gold standard is a certified chemical fume hood, which is essential for minimizing the inhalation of dust particles.[2][3][4][5]

  • Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. Clear signage indicating the material's hazards and the required PPE is mandatory.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving this compound. The selection is based on preventing the specific hazards identified for this class of compounds.

PPE CategorySpecificationRationale & Standard
Eye & Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn over safety glasses during procedures with a high splash risk.Protects against dust particles and accidental splashes.[3][6] Must meet ANSI Z87.1 standards.[3]
Hand Protection Chemically resistant nitrile gloves.Prevents skin contact and irritation.[2][6] Gloves should be inspected before use and changed immediately if contamination is suspected.[6][7]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[3][6][8]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[6][8]
Step-by-Step Operational Plan for Safe Handling

Adherence to a strict, logical workflow is crucial for minimizing exposure risk. The following diagram and protocol outline the critical steps from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Disposal prep1 Verify fume hood is operational prep2 Confirm eyewash station is accessible prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Transfer solid carefully inside fume hood prep3->handle1 handle2 Avoid generating dust (use spatula) handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Segregate waste into a labeled, sealed container handle3->post1 post2 Decontaminate work surface post1->post2 post3 Doff PPE correctly (gloves last) post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Safe Handling Workflow for Boronic Acids.

Detailed Protocol:

  • Preparation:

    • Before beginning, ensure a safety shower and eyewash station are readily accessible.[6]

    • Verify that the chemical fume hood is functioning correctly.[4]

    • Don all required PPE as specified in the table above. Put on your lab coat and safety glasses first, followed by gloves.[3]

  • Handling the Compound:

    • Conduct all transfers of the solid chemical within the fume hood to contain any dust.[4][6]

    • Use appropriate tools, such as a spatula, to avoid generating dust when weighing or transferring the material.[6]

    • Keep the container tightly closed when not in active use to prevent moisture absorption and accidental spills.[2][6][9]

  • Post-Handling and Cleaning:

    • After handling, thoroughly clean the work area to remove any residual chemical.

    • Doff PPE carefully to avoid cross-contamination. Remove gloves using the glove-to-glove and skin-to-skin technique, and dispose of them in the designated waste container.[3]

    • Wash hands thoroughly with soap and water after removing gloves.[2][6]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all solid waste and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.[8][10]

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Empty Containers: Empty containers must be decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[4]

  • Consult Regulations: Always follow your institution's EHS guidelines and local regulations for chemical waste disposal.[8][10] Never dispose of this chemical down the drain unless explicitly approved by your local authorities for neutralized, dilute solutions.[10]

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. National Center for Biotechnology Information.
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  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • Chemtalk. (2022, April 29). Boric acid.
  • Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
  • Sigma-Aldrich. (n.d.). This compound.
  • TCI Chemicals. (2025, September 1). SAFETY DATA SHEET: 3-(Dimethylamino)phenylboronic Acid Hydrochloride.
  • BLD Pharm. (n.d.). 3-(N,N-Dimethylamino)phenylboronic acid.
  • Benchchem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: (7-Chloroquinolin-3-yl)boronic acid.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • LGC Standards. (n.d.). 3-(N,N-Dimethylamino)phenylboronic Acid.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-(Dimethylamino)phenylboronic acid pinacol ester.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID.
  • ChemicalBook. (n.d.). 3-Dimethylaminophenylboronic acid.
  • Fisher Scientific. (2011, August 9). SAFETY DATA SHEET: 4-{[2-(Dimethylamino)ethyl]carbamoyl}phenylboronic acid pinacol ester.
  • Sigma-Aldrich. (n.d.). 3-(N,N-Dimethylamino)phenylboronic acid >= 95%.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Phenylboronic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.